molecular formula C6H8N2O2S B1148153 Thiazolylalanine CAS No. 136010-41-8

Thiazolylalanine

Cat. No.: B1148153
CAS No.: 136010-41-8
M. Wt: 172.2
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazolylalanine (CAS 119433-80-6), also known as L-4-Thiazolylalanine or Protinol™, is a synthetically produced, non-proteinogenic amino acid that serves as a valuable building block in biochemical and cosmetic research. This compound features a thiazole ring fused to an L-alanine backbone, giving it unique properties distinct from standard amino acids. Recent scientific studies have highlighted its significant potential in dermatological and skincare research. Evidence from peer-reviewed studies demonstrates that this compound can strengthen the skin barrier, improve its integrity, and provide protective benefits. Research published in the International Journal of Cosmetic Science shows that this compound treatment significantly improved barrier strength and integrity in vitro, a finding that was corroborated in clinical assessments. The same body of research confirmed its soothing and anti-inflammatory benefits, with studies showing a visible reduction in redness and skin desquamation. Further investigations reveal its multi-functional profile. In vitro models indicate that this compound promotes wound closure mechanisms and exhibits potent antioxidant activity, effectively reducing reactive oxygen species (ROS) production induced by UV exposure. These properties make it a compound of high interest for research focused on skin aging, protection, and repair. In cosmetic science, it is explored for its skin-conditioning properties, helping to improve skin texture and feel. As a research chemical, it is also investigated in pharmaceutical development as a potential building block for novel drug synthesis and in agricultural chemistry for developing bioactive agents. Our this compound is provided with a high degree of chiral purity (≥99%) and comes as a pale white to pale yellow solid. It is slightly soluble in water. For optimal shelf life, this product should be stored in a dark place, in an inert atmosphere, and in a freezer under -20°C. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZIGVCQRXJYQD-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=CS1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152461
Record name Thiazolylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119433-80-6
Record name Thiazolylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119433806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazolylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIAZOLYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTL1Y3S44B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of Thiazolylalanine from Cysteine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core methodologies for the synthesis of the non-proteinogenic amino acid thiazolylalanine from L-cysteine. This compound is a valuable building block in medicinal chemistry, incorporated into peptides and small molecules to enhance biological activity and metabolic stability. This document provides a comprehensive overview of synthetic strategies, detailed experimental protocols, and quantitative data to support researchers in the design and execution of these synthetic pathways.

Introduction to this compound Synthesis

The synthesis of this compound from cysteine primarily involves the construction of the thiazole ring from the cysteine side chain. This is typically achieved through a multi-step process that includes the protection of the amino and carboxyl groups of cysteine, formation of the heterocyclic ring, and subsequent deprotection. The key challenge lies in the selective formation of the thiazole ring without racemization of the chiral center. This guide will focus on two main synthetic strategies: a modern approach involving the cyclization of N-substituted amino acids and a classical approach via thiazolidine oxidation.

Synthetic Strategies

Metal-Free Synthesis of 2,5-Disubstituted Thiazoles from N-Substituted α-Amino Acids

A contemporary and efficient method for the synthesis of thiazole-containing compounds involves the direct cyclization of N-substituted α-amino acids. This approach, while not a direct conversion of cysteine itself, can be adapted for an N-substituted cysteine derivative, providing a route to a substituted this compound. The reaction proceeds via a one-pot procedure using thionyl chloride (SOCl₂) and a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), under metal-free conditions.

The proposed mechanism involves the activation of the carboxylic acid by thionyl chloride to form an acyl chloride. Subsequent β-elimination and deprotonation lead to an enamine intermediate, which then reacts with another equivalent of thionyl chloride to initiate the cyclization and subsequent formation of the thiazole ring.

G cluster_protection Step 1: N-Substitution of Cysteine cluster_cyclization Step 2: Thiazole Ring Formation cluster_deprotection Step 3: Deprotection Cysteine Cysteine N-Substituted Cysteine N-Substituted Cysteine Cysteine->N-Substituted Cysteine  R-X, Base Intermediate A (Acyl Chloride) Intermediate A (Acyl Chloride) N-Substituted Cysteine->Intermediate A (Acyl Chloride)  SOCl₂ Intermediate B (Enamine) Intermediate B (Enamine) Intermediate A (Acyl Chloride)->Intermediate B (Enamine)  DBU Thiazole Derivative Thiazole Derivative Intermediate B (Enamine)->Thiazole Derivative  SOCl₂, Cyclization This compound This compound Thiazole Derivative->this compound  Deprotection Conditions

Synthesis via Thiazolidine Intermediate

A more traditional approach involves the initial condensation of L-cysteine with an aldehyde, typically formaldehyde, to form a thiazolidine-4-carboxylic acid. This intermediate is then subjected to oxidation to introduce the aromaticity of the thiazole ring. This method directly utilizes the cysteine backbone for the formation of the thiazole ring.

The process begins with the reaction of L-cysteine hydrochloride with formaldehyde, which undergoes condensation and esterification to yield methyl thiazolidine-4-carboxylate. This saturated heterocycle is then oxidized, for example with manganese dioxide (MnO₂), to form methyl thiazole-4-carboxylate. The final step is the hydrolysis of the ester to afford thiazole-4-carboxylic acid, a derivative of this compound. Further functionalization would be required to obtain the desired amino acid.

G Cysteine L-Cysteine Hydrochloride Thiazolidine Methyl Thiazolidine-4-carboxylate Cysteine->Thiazolidine  Formaldehyde, Esterification ThiazoleEster Methyl Thiazole-4-carboxylate Thiazolidine->ThiazoleEster  MnO₂ (Oxidation) ThiazoleAcid Thiazole-4-carboxylic Acid ThiazoleEster->ThiazoleAcid  Hydrolysis

Experimental Protocols

Protocol for N-Benzylation of L-Cysteine

Materials:

  • L-cysteine

  • Benzyl bromide

  • Sodium bicarbonate

  • Ethanol

  • Water

  • Diethyl ether

Procedure:

  • Dissolve L-cysteine (1 eq) in a 1:1 mixture of ethanol and water containing sodium bicarbonate (2.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzyl bromide (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the ethanol under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove unreacted benzyl bromide.

  • Acidify the aqueous layer with 1M HCl to a pH of approximately 5-6 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield N-benzyl-L-cysteine.

Protocol for Thiazole Synthesis from N-Benzyl-L-Cysteine (Adapted from Saady et al.)

Materials:

  • N-benzyl-L-cysteine

  • Thionyl chloride (SOCl₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of N-benzyl-L-cysteine (1 eq) in anhydrous DCM at 0 °C, add SOCl₂ (2.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add DBU (3.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected this compound derivative.

Protocol for Thiazole-4-carboxylic Acid Synthesis

Materials:

  • L-cysteine hydrochloride

  • Formaldehyde (37% aqueous solution)

  • Methanol

  • Manganese dioxide (MnO₂)

  • Acetonitrile

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Condensation and Esterification: Dissolve L-cysteine hydrochloride (1 eq) in water and add formaldehyde (1.2 eq). Stir at room temperature for 2 hours. Add methanol and reflux for 4 hours to effect esterification. Cool the reaction and neutralize with a mild base. Extract the methyl thiazolidine-4-carboxylate into an organic solvent, dry, and concentrate.

  • Oxidation: Dissolve the methyl thiazolidine-4-carboxylate (1 eq) in acetonitrile. Add activated MnO₂ (10 eq) and stir the suspension at 80 °C for 48 hours. Monitor the reaction by TLC. After completion, filter off the MnO₂ and wash with acetonitrile. Concentrate the filtrate to obtain crude methyl thiazole-4-carboxylate.

  • Hydrolysis: Dissolve the methyl thiazole-4-carboxylate in a 10% aqueous solution of sodium hydroxide and reflux for 1 hour. Cool the solution and acidify with 6M HCl to pH 3 to precipitate the product. Filter the solid, wash with cold water, and dry to obtain thiazole-4-carboxylic acid.

Quantitative Data Summary

The following tables summarize typical yields and reaction conditions for the key synthetic steps.

Table 1: N-Benzylation of L-Cysteine

Reagent 1Reagent 2BaseSolventTemperature (°C)Time (h)Yield (%)
L-CysteineBenzyl bromideNaHCO₃Ethanol/Water0 to RT12-1675-85

Table 2: Thiazole Formation from N-Substituted Amino Acids (Representative)

Starting MaterialReagent 1Reagent 2SolventTemperature (°C)Time (h)Yield (%)
N-Benzyl-PhenylalanineSOCl₂DBUDCM0 to RT4-692
N-Benzyl-TyrosineSOCl₂DBUDCM0 to RT4-675

Table 3: Synthesis of Thiazole-4-carboxylic Acid from L-Cysteine

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
Condensation/EsterificationL-Cysteine HClFormaldehyde, MeOHWater, MeOHRT, Reflux2, 4~80
OxidationMethyl thiazolidine-4-carboxylateMnO₂Acetonitrile8048~70
HydrolysisMethyl thiazole-4-carboxylateNaOHWaterReflux1~90

Signaling Pathways and Logical Relationships

The synthesis of this compound is a chemical process and does not directly represent a biological signaling pathway. However, the resulting amino acid can be incorporated into peptides that modulate various signaling pathways. The logical relationship of the synthesis is a linear progression of chemical transformations as depicted in the workflows above.

G cluster_synthesis Chemical Synthesis cluster_application Application in Drug Development Cysteine Cysteine Protected Cysteine Protected Cysteine Cysteine->Protected Cysteine This compound Derivative This compound Derivative Protected Cysteine->this compound Derivative This compound This compound This compound Derivative->this compound Peptide Synthesis Peptide Synthesis This compound->Peptide Synthesis Bioactive Peptide Bioactive Peptide Peptide Synthesis->Bioactive Peptide Modulation of Signaling Pathways Modulation of Signaling Pathways Bioactive Peptide->Modulation of Signaling Pathways

Conclusion

The synthesis of this compound from cysteine is a valuable process for generating novel amino acid building blocks for drug discovery and development. The methodologies presented in this guide, including a modern metal-free approach and a classical route via a thiazolidine intermediate, provide researchers with robust options for accessing this important compound. The detailed protocols and quantitative data serve as a practical resource for the successful implementation of these synthetic strategies in the laboratory. Careful optimization of reaction conditions will be crucial for achieving high yields and maintaining the stereochemical integrity of the final product.

An In-Depth Technical Guide to the Chemical Properties of the Thiazolylalanine Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolylalanine is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its unique side chain, featuring a thiazole ring, imparts distinct physicochemical properties that can enhance the biological activity, metabolic stability, and target specificity of peptides and small molecule therapeutics. This guide provides a comprehensive overview of the chemical properties of the this compound side chain, along with experimental protocols and an exploration of its role in modulating biological pathways.

Core Chemical Properties

The this compound side chain's chemical character is defined by the interplay of its aromatic heterocycle and its linkage to the amino acid backbone.

Structure and Acidity
Hydrophobicity

The hydrophobicity of an amino acid side chain is a critical determinant of protein folding, stability, and interaction with biological membranes and receptor binding pockets. An experimental hydrophobicity index for this compound is not widely reported. However, based on its structure, which contains a polarizable aromatic ring system with heteroatoms, its hydrophobicity can be estimated to be intermediate between that of alanine and phenylalanine. For the purpose of comparison, the widely used Kyte-Doolittle hydrophobicity scale assigns values of 1.8 for alanine and 2.8 for phenylalanine.

Reactivity

The thiazole ring of the side chain is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The nitrogen atom of the thiazole ring can also act as a hydrogen bond acceptor, which can be crucial for molecular recognition and binding to biological targets. The sulfur atom, with its lone pair of electrons, can also participate in non-covalent interactions. The C2 position of the thiazole ring is known to be susceptible to deprotonation by strong bases, forming a nucleophilic center.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of L-thiazolylalanine. It is important to note that where direct experimental data for this compound is unavailable, values are estimated based on structurally similar amino acids or the parent thiazole heterocycle.

PropertyValueSource/Basis
Molecular Formula C₆H₈N₂O₂SPubChem
Molecular Weight 172.21 g/mol PubChem
pKa (α-COOH) ~2.3Estimated from Alanine (2.35) and Phenylalanine (2.20)[1]
pKa (α-NH₃⁺) ~9.7Estimated from Alanine (9.87) and Phenylalanine (9.31)[1]
pKa (Side Chain) ~2.5Based on the pKa of the thiazole ring
Isoelectric Point (pI) ~6.0Calculated from estimated pKa values
Kyte-Doolittle Hydrophobicity Index ~2.0 - 2.5Estimated to be between Alanine (1.8) and Phenylalanine (2.8)[2][3]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of this compound. The following sections provide representative methodologies.

Synthesis of L-Thiazolylalanine (Representative Protocol)

The enantioselective synthesis of L-thiazolylalanine can be achieved through various methods, including the asymmetric Strecker synthesis. The following is a representative protocol based on this approach.

Materials:

  • 4-Thiazolecarboxaldehyde

  • (R)-Phenylglycinol (as chiral auxiliary)

  • Trimethylsilyl cyanide (TMSCN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-thiazolecarboxaldehyde (1 equivalent) and (R)-phenylglycinol (1 equivalent) in methanol. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Cyanation: Cool the reaction mixture to 0°C and add trimethylsilyl cyanide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by adding water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

  • Hydrolysis and Deprotection: To the crude α-aminonitrile, add 6M HCl and heat the mixture at reflux for 6-8 hours. Cool the reaction mixture to room temperature and wash with diethyl ether to remove the chiral auxiliary.

  • Purification: Adjust the pH of the aqueous layer to the isoelectric point of this compound (~6.0) using 1M NaOH. The amino acid will precipitate out of solution. Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization or ion-exchange chromatography.

Purification by Ion-Exchange Chromatography

Materials:

  • Crude this compound

  • Dowex-50W (H⁺ form) cation-exchange resin

  • 0.2 M Pyridine solution

  • 0.2 M Acetic acid solution

  • Ammonia solution (e.g., 2 M)

Procedure:

  • Column Preparation: Prepare a column with Dowex-50W (H⁺ form) resin and equilibrate with deionized water.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of 0.2 M acetic acid and load it onto the column.

  • Washing: Wash the column with deionized water to remove any unbound impurities.

  • Elution: Elute the bound this compound using a gradient of ammonia solution (e.g., 0 to 2 M). Collect fractions and monitor for the presence of the amino acid using a suitable method (e.g., ninhydrin test or UV absorbance).

  • Isolation: Combine the fractions containing the purified amino acid, and remove the volatile buffer by rotary evaporation under reduced pressure.

Determination of pKa by Titration

Materials:

  • Purified this compound

  • Standardized 0.1 M HCl

  • Standardized 0.1 M NaOH

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Acidification: Add a sufficient amount of 0.1 M HCl to lower the pH of the solution to below 2.

  • Titration: Titrate the solution with 0.1 M NaOH, recording the pH after each incremental addition of the base.

  • Data Analysis: Plot the pH versus the equivalents of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the titration curve). The first pKa will correspond to the α-carboxyl group, and the second to the α-amino group. The pKa of the thiazole side chain may be more challenging to determine accurately by this method due to its low value.

Measurement of Hydrophobicity by RP-HPLC

Materials:

  • Purified this compound

  • A set of standard amino acids with known hydrophobicity indices

  • Reversed-phase C18 HPLC column

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare solutions of this compound and the standard amino acids in the mobile phase A.

  • Chromatography: Inject each sample onto the C18 column and elute with a linear gradient of mobile phase B.

  • Data Analysis: Record the retention time for each amino acid. A longer retention time corresponds to greater hydrophobicity.

  • Calibration: Plot the known hydrophobicity indices of the standard amino acids against their retention times to create a calibration curve.

  • Determination: Use the retention time of this compound and the calibration curve to determine its hydrophobicity index.

Role in Biological Signaling Pathways and Experimental Workflows

The this compound side chain's unique properties make it a valuable component in the design of molecules that interact with biological systems.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

Peptidomimetic inhibitors containing a this compound residue at the P1 position have shown potent inhibition of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. The thiazole ring of the side chain can form key interactions within the S1 subsite of the protease's active site. Specifically, it can engage in favorable interactions with the side chain of His41, one of the catalytic dyad residues. This interaction contributes to the binding affinity and inhibitory potency of the molecule.[4][5][6][7][8][9][10][11][12][13][14][15][16]

SARS_CoV_2_Mpro_Inhibition cluster_Mpro_Active_Site Mpro Active Site cluster_Inhibitor This compound-based Inhibitor His41 His41 Cys145 Cys145 His163 His163 Glu166 Glu166 Gln189 Gln189 Inhibitor Inhibitor Backbone Inhibitor->His163 Backbone interaction Inhibitor->Glu166 Backbone interaction This compound This compound (P1) Inhibitor->this compound This compound->His41 Side chain interaction (e.g., π-stacking, H-bond) Warhead Covalent Warhead This compound->Warhead Warhead->Cys145 Covalent bond formation Dermal_Protein_Synthesis_Stimulation This compound L-4-Thiazolylalanine (Protinol™) Fibroblast Fibroblast This compound->Fibroblast Stimulates Signaling_Cascade Intracellular Signaling Cascade Fibroblast->Signaling_Cascade Activates Gene_Expression Increased Gene Expression of Dermal Proteins Signaling_Cascade->Gene_Expression Leads to Inflammatory_Genes Decreased Expression of Inflammatory Genes Signaling_Cascade->Inflammatory_Genes Downregulates Protein_Synthesis Increased Synthesis of Collagen & Hyaluronic Acid Gene_Expression->Protein_Synthesis Skin_Health Improved Skin Firmness & Hydration Protein_Synthesis->Skin_Health Anti_Inflammatory Anti-inflammatory Effect Inflammatory_Genes->Anti_Inflammatory

References

Thiazolylalanine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazolylalanine, a non-proteinogenic amino acid, has emerged as a molecule of significant interest in the fields of pharmaceuticals and cosmetology. This technical guide provides a comprehensive overview of this compound, with a particular focus on the L-enantiomer, L-4-Thiazolylalanine, commercially known as Protinol™. This document details its chemical properties, synthesis, and its established role in skincare, supported by experimental data and protocols. Furthermore, it explores its mechanism of action, including its influence on key biological pathways related to skin health and its potential applications in drug development.

Introduction

This compound is an amino acid derivative characterized by the presence of a thiazole ring. It exists in D, L, and racemic (DL) forms, each with distinct properties and applications. The L-isomer, L-4-Thiazolylalanine, has garnered significant attention for its ability to modulate collagen production and improve skin barrier function, making it a valuable ingredient in anti-aging and skin health formulations. This guide will delve into the technical aspects of this compound, providing researchers and drug development professionals with the foundational knowledge required for its study and application.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its handling, formulation, and application in experimental settings. The different isomers possess unique identifiers and characteristics.

PropertyL-4-ThiazolylalanineD-4-ThiazolylalanineDL-4-Thiazolylalanine
CAS Number 119433-80-6[1]131896-42-914717-97-6
Molecular Formula C₆H₈N₂O₂SC₆H₈N₂O₂SC₆H₈N₂O₂S
Molecular Weight 172.21 g/mol [1]172.21 g/mol 172.21 g/mol
Appearance White to off-white powder--
Solubility Slightly soluble in water--

Synthesis and Incorporation into Peptides

The synthesis of this compound and its subsequent incorporation into peptide chains are key processes for its use in research and development.

Chemical Synthesis of 3-(thiazol-4-yl)-L-alanine

A general method for the synthesis of thiazole derivatives can be adapted for the production of this compound. A plausible synthetic route involves the Hantzsch thiazole synthesis.

Experimental Protocol:

  • Reactants: Start with an appropriate α-haloketone and a thioamide. For 3-(thiazol-4-yl)-L-alanine, a protected L-aspartic acid derivative would serve as the starting material.

  • Reaction: The α-haloketone is reacted with the thioamide in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Cyclization: The reaction mixture is heated to facilitate the cyclization and formation of the thiazole ring.

  • Deprotection: The protecting groups on the amino and carboxyl functionalities of the alanine backbone are removed under appropriate conditions (e.g., acid or base hydrolysis).

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to yield pure 3-(thiazol-4-yl)-L-alanine.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide sequences using standard Solid-Phase Peptide Synthesis (SPPS) protocols, typically employing the Fmoc/tBu strategy.[2][3]

Experimental Protocol:

  • Resin Preparation: A suitable resin (e.g., Rink amide resin for a C-terminal amide) is swollen in a solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of piperidine in DMF (typically 20%).

  • Amino Acid Coupling: The Fmoc-protected this compound is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin to form a peptide bond.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Iteration: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Activity and Mechanism of Action in Skin

L-4-Thiazolylalanine (Protinol™) has demonstrated significant efficacy in improving the appearance of aging skin. Its mechanism of action involves the modulation of key structural proteins and signaling pathways within the skin.

Stimulation of Collagen Synthesis

Clinical and in vitro studies have shown that L-4-Thiazolylalanine effectively boosts the production of both collagen I and collagen III, the latter often referred to as "baby collagen" due to its abundance in youthful skin.[4][5] This dual action helps to restore the collagen equilibrium found in younger skin, leading to a plumper and firmer appearance.[5][6]

Quantitative Data from Clinical Studies:

ParameterTime PointObservation
Facial WrinklesWeek 14Statistically significant improvement[7]
Skin FirmnessWeek 1Visibly plumper and firmer skin reported[6]
Skin SmoothnessWeek 10Highly statistically significant improvement[7]
Enhancement of Skin Barrier Function

L-4-Thiazolylalanine has been shown to improve the integrity of the skin barrier. In vitro studies using 3D skin equivalents have demonstrated this effect through measurements of transepithelial electrical resistance (TEER).[8] A higher TEER value indicates a more intact and less permeable barrier.

Antioxidant and Anti-inflammatory Effects

The compound exhibits antioxidant properties by decreasing the production of reactive oxygen species (ROS) and increasing the expression of Heat Shock Protein 70 (HSP70), which plays a protective role against cellular stress.[8] It also demonstrates anti-inflammatory effects, contributing to its gentle action on the skin.[4]

Experimental Protocols for Efficacy Evaluation

To assess the biological activity of this compound, a variety of in vitro and cellular assays can be employed.

In Vitro Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of a compound on cell migration, a key process in wound repair.

Methodology:

  • Cell Culture: Human dermal fibroblasts are cultured in a 12-well plate until a confluent monolayer is formed.

  • Scratch Creation: A sterile 200 µL pipette tip is used to create a uniform scratch across the center of the cell monolayer.

  • Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove detached cells, and then fresh culture medium containing various concentrations of L-4-Thiazolylalanine (e.g., 0.1%, 0.3%) or a vehicle control is added.

  • Imaging: The scratch is imaged at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.

  • Analysis: The area of the scratch is measured at each time point using image analysis software, and the rate of wound closure is calculated.

Quantification of Collagen I Production in Human Dermal Fibroblasts

This protocol quantifies the amount of newly synthesized collagen I by fibroblasts.

Methodology:

  • Cell Culture and Treatment: Human dermal fibroblasts are seeded in 24-well plates and allowed to adhere. The cells are then treated with L-4-Thiazolylalanine (e.g., 0.3%) or a vehicle control in serum-free medium for 48-72 hours.[1]

  • Sample Collection: The cell culture supernatant is collected to measure secreted collagen I, and the cell layer is lysed to measure intracellular collagen.

  • ELISA: A sandwich enzyme-linked immunosorbent assay (ELISA) specific for human pro-collagen I is used to quantify the concentration of collagen in the collected samples.

  • Data Normalization: The total protein concentration in the cell lysates is determined using a BCA or Bradford assay, and the collagen I levels are normalized to the total protein content.

Transepithelial Electrical Resistance (TEER) Measurement

TEER is a quantitative measure of the integrity of epithelial or endothelial cell monolayers.

Methodology:

  • Cell Culture: Human keratinocytes are cultured on permeable supports (e.g., Transwell® inserts) to form a differentiated, stratified epidermal equivalent.

  • Treatment: The epidermal equivalents are treated topically with a formulation containing L-4-Thiazolylalanine or a vehicle control.

  • TEER Measurement: An epithelial volt-ohm meter is used to measure the electrical resistance across the cell monolayer at various time points. The resistance of a blank insert without cells is subtracted from the measured values.

  • Data Analysis: TEER values are typically expressed in Ω·cm². An increase in TEER in the treated group compared to the control group indicates an improvement in barrier function.[9]

Signaling Pathways and Molecular Interactions

The biological effects of L-4-Thiazolylalanine are mediated through its interaction with specific cellular signaling pathways.

Proposed Signaling Pathway for Enhanced Collagen Production

Based on its known effects, it is plausible that L-4-Thiazolylalanine modulates the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of extracellular matrix protein synthesis.[10][11][12]

TGF_beta_signaling This compound L-4-Thiazolylalanine TGF_beta_R TGF-β Receptor This compound->TGF_beta_R Activates SMADs SMAD 2/3 TGF_beta_R->SMADs Phosphorylates SMAD_complex SMAD Complex SMADs->SMAD_complex SMAD4 SMAD 4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Collagen_genes Collagen I & III Gene Transcription Nucleus->Collagen_genes Activates Collagen_synthesis Increased Collagen Synthesis Collagen_genes->Collagen_synthesis

Caption: Proposed TGF-β signaling pathway modulated by L-4-Thiazolylalanine.

Experimental Workflow for Gene Expression Analysis

To investigate the molecular mechanisms of this compound, a typical experimental workflow would involve analyzing its effects on gene expression in skin cells.

Gene_Expression_Workflow start Start cell_culture Culture Human Dermal Fibroblasts start->cell_culture treatment Treat with L-4-Thiazolylalanine cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction microarray Microarray Analysis rna_extraction->microarray data_analysis Bioinformatic Data Analysis microarray->data_analysis pathway_analysis Pathway Enrichment Analysis data_analysis->pathway_analysis end End pathway_analysis->end

Caption: Workflow for analyzing gene expression changes induced by L-4-Thiazolylalanine.

Conclusion and Future Directions

This compound, particularly L-4-Thiazolylalanine, is a promising molecule with well-documented benefits for skin health. Its ability to enhance collagen production and improve skin barrier function makes it a valuable asset in the development of advanced skincare products. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research into its biological activities.

Future research should focus on elucidating the precise molecular targets of this compound and further detailing its interaction with cellular signaling pathways. Investigating its potential in other therapeutic areas, such as wound healing and fibrotic disorders, could open new avenues for its application. Furthermore, the development of novel peptides incorporating this compound may lead to the creation of highly specific and potent therapeutic agents.

References

Spectroscopic Properties of Thiazolylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolylalanine is a non-proteinogenic amino acid that has garnered interest in medicinal chemistry and drug development. Its unique thiazole ring introduces specific steric and electronic properties that can be exploited in the design of novel peptides and small molecule therapeutics.[1] A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and for studying its interactions within biological systems. This guide provides a comprehensive overview of the spectroscopic properties of this compound, including UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Detailed experimental protocols and data are presented to aid researchers in their laboratory work.

UV-Vis Absorption Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule provides information about its electronic transitions. For this compound, the absorption is primarily dictated by the thiazole ring.

Table 1: Representative UV-Vis Absorption Data for Thiazole-Containing Compounds

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
ThiazoleEthanol235~5,000Generic Data
2-AminothiazoleWater258~6,300Generic Data
Substituted 5-N-ArylaminothiazolesDichloromethane358-410Not Reported[2]
L-Tyrosine (for comparison)Aqueous275, 224, 1931400 (at 275 nm)[3]
Experimental Protocol: UV-Vis Spectroscopy

A general protocol for obtaining the UV-Vis absorption spectrum of this compound is as follows:

  • Sample Preparation:

    • Prepare a stock solution of L-4-Thiazolylalanine in a suitable solvent (e.g., deionized water, ethanol, or a buffer solution). A typical starting concentration is 1 mM.

    • Perform serial dilutions to obtain a concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Calibrate the instrument using the solvent as a blank.

    • Scan the sample from 200 nm to 400 nm.

    • Record the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • If the path length of the cuvette is known (typically 1 cm), the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Fluorescence Spectroscopy

The fluorescence properties of a molecule are dependent on its ability to emit light after being excited to a higher electronic state. While the thiazole ring itself is not strongly fluorescent, its derivatives can be. The fluorescence of this compound is expected to be weak but may be influenced by its environment.

Table 2: Representative Fluorescence Data for Thiazole-Containing Fluorophores

CompoundSolventExcitation λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Reference
Thiazolo[5,4-d]thiazole DerivativesVarious~350-450~450-600Varies[2]
4-N-substituted benzothiadiazolesVarious~400-500~500-650Varies[4]
Experimental Protocol: Fluorescence Spectroscopy

The following is a general protocol for measuring the fluorescence spectrum of this compound:

  • Sample Preparation:

    • Prepare a dilute solution of L-4-Thiazolylalanine (typically in the micromolar range) in a fluorescence-free solvent (e.g., HPLC-grade water or ethanol).

    • Prepare a blank sample containing only the solvent.

  • Instrumentation and Measurement:

    • Use a spectrofluorometer.

    • First, measure the absorption spectrum to determine the optimal excitation wavelength (λex), which is typically at or near the absorption maximum.

    • Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

    • To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator.

  • Quantum Yield Determination (Relative Method):

    • A common method for determining the fluorescence quantum yield (Φ) is the relative method, which compares the fluorescence intensity of the sample to that of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

experimental_workflow_fluorescence cluster_prep Sample Preparation cluster_measurement Spectrofluorometer Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilute Prepare Dilute Solution prep_stock->prep_dilute measure_abs Measure Absorption Spectrum prep_dilute->measure_abs prep_blank Prepare Blank prep_blank->measure_abs set_ex Set Excitation Wavelength measure_abs->set_ex record_em Record Emission Spectrum set_ex->record_em det_lambda Determine λem_max record_em->det_lambda calc_qy Calculate Quantum Yield det_lambda->calc_qy

Fluorescence Spectroscopy Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Table 3: Representative ¹H NMR Chemical Shifts for Thiazole-Containing Moieties

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Thiazole H-28.5 - 9.0d~2-3Generic
Thiazole H-57.0 - 8.0d~2-3Generic
α-H (Alanine)~4.0 - 4.5m-Generic
β-CH₂ (Alanine)~3.0 - 3.5m-Generic

Table 4: Representative ¹³C NMR Chemical Shifts for Thiazole-Containing Moieties

CarbonChemical Shift (δ, ppm)Reference
Thiazole C-2150 - 160[5]
Thiazole C-4140 - 150[5]
Thiazole C-5110 - 125[5]
C=O (Carboxyl)170 - 180Generic
α-C (Alanine)50 - 60Generic
β-C (Alanine)30 - 40Generic

Note: The exact chemical shifts for this compound will be dependent on the solvent and pH.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of L-4-Thiazolylalanine in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.

    • Add a small amount of an internal standard, such as trimethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

    • For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Reference the spectra to the internal standard.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the coupling patterns in the ¹H NMR spectrum to deduce the connectivity of the protons.

    • Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, using 2D NMR data for confirmation.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Processing & Analysis dissolve Dissolve in Deuterated Solvent add_std Add Internal Standard dissolve->add_std acq_1h Acquire ¹H Spectrum add_std->acq_1h acq_13c Acquire ¹³C Spectrum acq_1h->acq_13c acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acq_13c->acq_2d assign Assign Signals acq_2d->assign process Process Raw Data reference Reference Spectra process->reference reference->assign

NMR Spectroscopy Workflow

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

Table 5: Mass Spectrometry Data for L-4-Thiazolylalanine

ParameterValueReference
Molecular FormulaC₆H₈N₂O₂S[1]
Molecular Weight172.21 g/mol [1]
Exact Mass172.0306 g/mol [1]

Expected Fragmentation Pattern:

In mass spectrometry, molecules often fragment in predictable ways. For this compound, common fragmentation patterns for amino acids would be expected, such as the loss of water (H₂O), ammonia (NH₃), and the carboxyl group (COOH).[6] Additionally, fragmentation of the thiazole ring can occur.[7]

fragmentation_pathway M [M+H]⁺ (m/z 173.038) loss_h2o [M+H - H₂O]⁺ (m/z 155.027) M->loss_h2o - H₂O loss_nh3 [M+H - NH₃]⁺ (m/z 156.014) M->loss_nh3 - NH₃ loss_cooh [M+H - HCOOH]⁺ (m/z 127.043) M->loss_cooh - HCOOH thiazole_frag Thiazole Ring Fragments M->thiazole_frag Ring Opening

Potential MS Fragmentation Pathways
Experimental Protocol: Mass Spectrometry

A general protocol for obtaining a mass spectrum of this compound is as follows:

  • Sample Preparation:

    • Dissolve a small amount of L-4-Thiazolylalanine in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote ionization.

  • Instrumentation and Analysis:

    • Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • Acquire a full scan mass spectrum to determine the molecular weight of the parent ion.

    • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS). This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Analyze the full scan spectrum to confirm the mass of the protonated molecule [M+H]⁺.

    • Interpret the MS/MS spectrum to identify the fragment ions and deduce the fragmentation pathways. This information can be used to confirm the structure of the molecule.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While specific experimental data for this non-proteinogenic amino acid is not extensively published, the information provided for related thiazole-containing compounds and the general experimental protocols offer a robust starting point for researchers. The application of these spectroscopic techniques is essential for the unambiguous identification, purity assessment, and structural elucidation of this compound and its derivatives, thereby facilitating its use in drug discovery and development.

References

Thiazolylalanine: A Versatile Unnatural Amino Acid for Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the incorporation of unnatural amino acids (UAAs) into peptides has emerged as a powerful strategy to overcome the inherent limitations of native peptide therapeutics, such as poor metabolic stability and limited structural diversity. Among the diverse array of UAAs, thiazolylalanine has garnered significant attention due to the unique physicochemical properties imparted by its thiazole-containing side chain. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a prevalent motif in many biologically active compounds and approved pharmaceuticals.[1] Its incorporation into a peptide backbone can introduce conformational constraints, enhance binding affinity to biological targets, and improve resistance to enzymatic degradation.

This technical guide provides a comprehensive overview of this compound as a building block in peptide synthesis. It covers the synthesis of the Fmoc-protected derivative, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), methods for purification and characterization, and its application in the development of targeted therapeutics, with a focus on the inhibition of key signaling pathways.

Synthesis of Fmoc-L-Thiazolylalanine Building Block

The successful incorporation of this compound into a peptide sequence via Fmoc-SPPS first requires the synthesis of the N-α-Fmoc-protected building block. While L-thiazolylalanine can be synthesized from L-serine, this guide will focus on the widely adopted procedure for the Fmoc protection of the commercially available L-thiazolylalanine.

Experimental Protocol: Fmoc Protection of L-Thiazolylalanine

This protocol outlines a general procedure for the N-terminal protection of L-thiazolylalanine using Fmoc-succinimide (Fmoc-OSu).

Materials:

  • L-Thiazolylalanine

  • Fmoc-succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolution: Dissolve L-thiazolylalanine (1.0 equivalent) in a 2:1 (v/v) mixture of dioxane and saturated aqueous sodium bicarbonate solution.

  • Addition of Fmoc-OSu: To the stirred solution, add Fmoc-succinimide (1.05 equivalents) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with water and adjust the pH to approximately 9 with saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with diethyl ether (3x) to remove unreacted Fmoc-OSu and by-products.

    • Acidify the aqueous layer to a pH of 1-2 with 1 M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane, to yield Fmoc-L-thiazolylalanine as a white solid.

Characterization:

The identity and purity of the synthesized Fmoc-L-thiazolylalanine should be confirmed by:

  • ¹H NMR Spectroscopy: To confirm the presence of both the Fmoc and this compound moieties and their expected chemical shifts and coupling constants.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A typical purity of >99% is expected.[2]

  • Optical Rotation: To confirm the stereochemical integrity of the L-amino acid. A representative value is -31.2° (c=0.01 g/mL in DMF at 20°C, 589 nm).[2]

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-thiazolylalanine can be readily incorporated into peptide sequences using standard Fmoc-based SPPS protocols. The thiazole side chain is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid).

Experimental Protocol: Fmoc-SPPS of a this compound-Containing Peptide

This protocol describes the manual synthesis of a model peptide containing L-thiazolylalanine on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-L-thiazolylalanine

  • Other required Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl cyanohydroxyiminoacetate)

  • 20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for an additional 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-L-thiazolylalanine (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative ninhydrin test. If the test is positive (indicating incomplete reaction), continue agitation for another hour or perform a double coupling.

    • Once the coupling is complete (negative ninhydrin test), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Quantitative Data:

ParameterTypical Value/RangeNotes
Fmoc-L-Thiazolylalanine Synthesis Yield 85-95%Dependent on reaction scale and purification method.
SPPS Coupling Efficiency >99%Per cycle, as determined by UV monitoring of Fmoc deprotection. Unnatural amino acids may require optimized coupling times or reagents.
Crude Peptide Purity (by HPLC) 50-80%Highly sequence-dependent.
Purified Peptide Yield 10-30%Based on the initial resin loading.

Purification and Characterization of this compound-Containing Peptides

Purification

The crude peptide is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Typical RP-HPLC Protocol:

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of increasing mobile phase B (e.g., 5-60% B over 30 minutes).

  • Detection: UV absorbance at 220 nm and 280 nm.

Fractions are collected and analyzed by analytical RP-HPLC to assess purity. Pure fractions are pooled and lyophilized to obtain the final peptide as a fluffy white powder.

Characterization

The identity and purity of the final peptide are confirmed using the following techniques:

  • Analytical RP-HPLC: To determine the purity of the final product (typically >95%).

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the correct molecular weight of the peptide.

  • ¹H NMR Spectroscopy: For structural elucidation of smaller peptides, confirming the presence and integrity of all amino acid residues, including this compound.

Application in Drug Discovery: Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] The unique structural features of this compound can be exploited to design peptide-based inhibitors that target components of this pathway with high affinity and specificity.

While specific examples of this compound-containing peptides as direct PI3K/Akt inhibitors are an active area of research, the general principle involves designing a peptide sequence that mimics the binding domain of a natural ligand or substrate of a kinase in the pathway. The thiazole moiety can form specific hydrogen bonds or hydrophobic interactions within the target's active site, enhancing the inhibitory potency.

Below is a conceptual diagram of how a this compound-containing peptide could inhibit the PI3K/Akt signaling pathway.

PI3K_Akt_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt pAkt p-Akt (Active) PDK1->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Peptide Inhibitor Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway by a this compound peptide.

Experimental Workflow for Synthesis and Evaluation

The overall process from the synthesis of the building block to the evaluation of the final peptide is a multi-step workflow that requires careful execution and characterization at each stage.

Experimental_Workflow Start L-Thiazolylalanine FmocProtection Fmoc Protection Start->FmocProtection Purification1 Purification & Characterization (HPLC, MS, NMR) FmocProtection->Purification1 FmocTza Fmoc-L-Thiazolylalanine Purification1->FmocTza SPPS Solid-Phase Peptide Synthesis (SPPS) FmocTza->SPPS Cleavage Cleavage from Resin SPPS->Cleavage CrudePeptide Crude Peptide Cleavage->CrudePeptide Purification2 Purification (RP-HPLC) CrudePeptide->Purification2 PurePeptide Pure Peptide (>95%) Purification2->PurePeptide Characterization Characterization (MS, Analytical HPLC) PurePeptide->Characterization BioAssay Biological Activity Assays (e.g., Cell Viability, Kinase Assay) PurePeptide->BioAssay End Lead Candidate BioAssay->End

Caption: Experimental workflow for this compound peptide synthesis and evaluation.

Conclusion

This compound represents a valuable and versatile unnatural amino acid for the development of novel peptide-based therapeutics. Its straightforward incorporation into peptides using standard Fmoc-SPPS protocols, combined with the unique properties conferred by the thiazole moiety, allows for the rational design of peptides with enhanced stability, binding affinity, and biological activity. The ability to modulate key signaling pathways, such as the PI3K/Akt pathway, highlights the potential of this compound-containing peptides in addressing a range of diseases, particularly cancer. The detailed protocols and workflows provided in this guide serve as a foundational resource for researchers aiming to explore the full potential of this promising building block in their drug discovery endeavors.

References

Thiazolylalanine: A Comprehensive Technical Guide on its Discovery, Origin, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazolylalanine is a non-proteinogenic amino acid that has garnered significant attention in various scientific fields, including natural product biosynthesis, medicinal chemistry, and cosmetic science. As a key structural component of numerous bioactive natural products, its unique properties make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery and origin of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its applications, with a focus on quantitative data and signaling pathways.

Introduction

This compound, chemically known as (S)-2-amino-3-(thiazol-4-yl)propanoic acid, is a heterocyclic amino acid characterized by the presence of a thiazole ring.[1] This structural feature imparts unique chemical and biological properties, making it a crucial component of a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as thiazolyl peptides. These natural products, which include the thiocillins, exhibit potent antibiotic activity.[2][3] Beyond its role in natural products, synthetic this compound serves as a versatile building block in peptide synthesis and drug discovery, with applications ranging from the development of enzyme inhibitors to skin conditioning agents.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of L-Thiazolylalanine is presented in Table 1. This data is essential for its application in experimental settings, including solubility for bioassays and molecular weight for stoichiometric calculations.

PropertyValueReference
Molecular Formula C6H8N2O2S[1][6]
Molecular Weight 172.21 g/mol [1][6]
CAS Number 119433-80-6[1][6]
Appearance Pale white to pale yellow solid[6]
Purity ≥ 99% (Chiral HPLC)[6]
Storage Conditions 0 - 8 °C[6]
IUPAC Name (2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid[1]

Discovery and Natural Origin

The discovery of this compound is intrinsically linked to the study of thiazolyl peptide antibiotics. These complex natural products are produced by various bacteria, such as Bacillus cereus.[2][3] The biosynthesis of these peptides does not involve the direct incorporation of free this compound. Instead, the thiazole ring is formed through a series of post-translational modifications of a precursor peptide.[7]

Biosynthesis of Thiazolyl Peptides

The formation of the thiazole moiety in antibiotics like thiocillin originates from cysteine residues within a ribosomally synthesized precursor peptide. This precursor peptide consists of an N-terminal leader peptide and a C-terminal core peptide. The core peptide undergoes extensive modifications by a cascade of enzymes encoded in a dedicated gene cluster.[3][7]

The key steps in the formation of the thiazole ring are:

  • Dehydration: Serine and threonine residues in the core peptide are dehydrated to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[7]

  • Cyclodehydration and Oxidation: Cysteine residues then undergo cyclodehydration and subsequent oxidation to form the thiazole heterocycles.[7]

  • Core Formation: In the case of thiocillins, a formal [4+2] cycloaddition between two dehydroalanine residues, catalyzed by the enzyme TclM, leads to the formation of the central pyridine core.[2][3]

The overall biosynthetic pathway is a complex and elegant process that highlights nature's ability to generate structural diversity from simple building blocks.

Thiazolyl_Peptide_Biosynthesis Precursor_Peptide Ribosomally Synthesized Precursor Peptide (with Cys residues) Post_Translational_Modification Post-Translational Modification Enzymes Precursor_Peptide->Post_Translational_Modification Substrate Thiazole_Formation Thiazole Ring Formation (from Cys residues) Post_Translational_Modification->Thiazole_Formation Catalysis Further_Modifications Further Modifications (e.g., Dehydration of Ser/Thr) Thiazole_Formation->Further_Modifications Mature_Peptide Mature Thiazolyl Peptide Antibiotic Further_Modifications->Mature_Peptide

Biosynthesis of Thiazolyl Peptides.

Synthesis of this compound

While this compound is found in natural products, its use in research and development relies on chemical and chemoenzymatic synthesis methods.

Chemical Synthesis

The chemical synthesis of optically active this compound derivatives has been described, often involving the resolution of a racemic mixture. One patented method involves the following general steps:

  • Formation of a Racemic this compound Derivative: Synthesis of a racemic mixture of a this compound ester.

  • Diastereomeric Salt Formation: Reaction of the racemic mixture with an optically active acid, such as tartaric acid, to form diastereomeric salts.

  • Crystallization and Separation: Preferential crystallization of one diastereomer.

  • Isomerization: Isomerization of the undesired diastereomer in the mother liquor to be recycled.

  • Desalting and Deprotection: Removal of the resolving agent and any protecting groups to yield the desired optically active this compound derivative.

Chemical_Synthesis_Workflow Start Racemic this compound Derivative Resolution Diastereomeric Salt Formation with Chiral Acid Start->Resolution Crystallization Fractional Crystallization Resolution->Crystallization Separation Separation of Diastereomers Crystallization->Separation Desired Desired Diastereomer Separation->Desired Undesired Undesired Diastereomer (in mother liquor) Separation->Undesired Final_Product Optically Active This compound Desired->Final_Product Desalting & Deprotection Isomerization Isomerization Undesired->Isomerization Isomerization->Resolution Recycle

Chemical Synthesis Workflow.
Chemoenzymatic Synthesis

Chemoenzymatic approaches offer an alternative route to this compound and its derivatives. These methods leverage the specificity of enzymes to achieve high enantioselectivity. For instance, lipases can be used for the resolution of N-benzyloxycarbonyl-thiazolylalanine esters, and L-aminoacylases can be employed to resolve N-acetyl-thiazolylalanine. Another approach involves the use of aminotransferases for the transamination of a 2-hydroxy-3-thiazolylacrylic acid precursor.

Applications and Bioactivity

This compound's unique structure has led to its exploration in several fields, most notably in drug discovery and cosmetics.

Drug Discovery and Development

As a non-natural amino acid, this compound is a valuable building block for creating peptide-based therapeutics with enhanced properties, such as resistance to proteolytic degradation. Its applications in medicinal chemistry include the development of:

  • Antimicrobial Agents: Leveraging the inherent antibiotic properties of the thiazole ring.[4]

  • Enzyme Inhibitors: The thiazole moiety can participate in key interactions with enzyme active sites.[4]

Cosmetic and Dermatological Applications

L-4-Thiazolylalanine, marketed as Protinol™, has been investigated for its beneficial effects on the skin. In vitro and in vivo studies have demonstrated its ability to strengthen the skin barrier, accelerate skin repair, and provide soothing effects.[8][9]

Table 2: Summary of In Vitro Effects of L-4-Thiazolylalanine on Skin Models [9]

ParameterEffect
Hyaluronic Acid ProductionIncreased
Pro-collagen I ProductionIncreased
Expression of Inflammatory GenesDecreased

Table 3: Summary of In Vivo Effects of L-4-Thiazolylalanine on Human Skin [9]

ParameterEffect
Epidermal ThicknessIncreased
Collagen RemodelingIncreased
Skin Firmness and SmoothnessImproved after 28 days

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of this compound.

In Vitro Wound Healing (Scratch) Assay

This assay is used to assess the effect of a compound on cell migration, which is relevant to the skin repair properties of this compound.

Principle: A "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the scratch is monitored over time.

Protocol:

  • Cell Seeding: Seed cells (e.g., human dermal fibroblasts) in a multi-well plate and culture until a confluent monolayer is formed.

  • Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add cell culture medium containing the test compound (this compound) at various concentrations. A vehicle control should be included.

  • Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure over time.

Scratch_Assay_Workflow Start Confluent Cell Monolayer Scratch Create Scratch with Pipette Tip Start->Scratch Wash Wash to Remove Debris Scratch->Wash Treat Add Medium with Test Compound Wash->Treat Image_T0 Image at Time 0 Treat->Image_T0 Incubate Incubate and Image at Time Intervals Image_T0->Incubate Analyze Measure Wound Area and Calculate Closure Incubate->Analyze

In Vitro Wound Healing Assay Workflow.
Clinical Assessment of Skin Hydration

Principle: Non-invasive biophysical instruments are used to measure the electrical properties of the skin, which correlate with its hydration level.

Protocol:

  • Subject Acclimatization: Subjects are acclimatized to a room with controlled temperature and humidity for at least 20 minutes before measurements.

  • Baseline Measurement: Measure the baseline skin hydration of the test area (e.g., forearm) using a Corneometer.

  • Product Application: Apply a standardized amount of the formulation containing this compound to the test area. A control area with a placebo formulation or no treatment should be included.

  • Post-application Measurements: Measure skin hydration at specified time points after product application (e.g., 1, 2, 4, and 8 hours).

  • Data Analysis: Compare the changes in skin hydration from baseline between the treated and control areas.

Conclusion

This compound is a fascinating and versatile molecule with a rich history rooted in the biosynthesis of natural product antibiotics. Its unique structural and chemical properties have made it a valuable tool for researchers in medicinal chemistry and cosmetic science. The ability to synthesize this compound through both chemical and enzymatic methods has opened up avenues for its incorporation into novel peptides and other bioactive compounds. As research continues to uncover the full potential of this non-proteinogenic amino acid, it is poised to play an increasingly important role in the development of new therapeutics and advanced skincare products. This guide has provided a comprehensive overview of the current knowledge on this compound, offering a valuable resource for scientists and professionals working in related fields.

References

Thiazolylalanine: An In-depth Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of thiazolylalanine, a non-proteinogenic amino acid of interest in pharmaceutical research and development. Due to the limited publicly available stability data specific to this compound, this guide extrapolates potential degradation mechanisms from studies on related thiazole-containing compounds and established principles of forced degradation for pharmaceutical substances.

Introduction to this compound

This compound is an amino acid analog characterized by the presence of a thiazole ring in its side chain. This heterocyclic moiety imparts unique conformational properties and potential for diverse chemical interactions, making it a valuable building block in peptidomimetics and drug design. Understanding the intrinsic stability of this compound is critical for the development of safe, effective, and stable pharmaceutical products. This guide outlines the anticipated stability profile of this compound under various stress conditions and proposes its likely degradation pathways.

Chemical Stability of this compound

The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy over its shelf life. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[1][2] The stability of this compound is influenced by its two primary structural components: the amino acid backbone and the thiazole ring.

Proposed Stability Under Stress Conditions

Based on the known reactivity of thiazole derivatives and amino acids, the following outlines the expected stability of this compound under forced degradation conditions.

Table 1: Summary of this compound Stability under Forced Degradation Conditions (Illustrative Data)

Stress ConditionReagent/ConditionProposed ObservationPotential Degradation Products
Acidic Hydrolysis 0.1 M - 1 M HCl, HeatPotential for degradation of the amino acid backbone, with the thiazole ring being relatively stable.[2]Amine and carboxylic acid derivatives from peptide bond cleavage (if in a peptide), potential for minor thiazole ring degradation at harsh conditions.
Alkaline Hydrolysis 0.1 M - 1 M NaOH, HeatSignificant degradation observed, particularly affecting the thiazole ring.[3]Ring-opened products, potential for racemization at the alpha-carbon.
Oxidative Stress 3% - 30% H₂O₂, Room TempDegradation of the thiazole ring is likely.N-oxides, S-oxides, and potentially ring-opened products.[4][5]
Thermal Stress Dry Heat (e.g., 60-80°C)Generally stable, with degradation dependent on the physical form (solid-state vs. solution).Minimal degradation expected in the solid state unless melting point is approached.
Photostability UV/Visible Light ExposureSusceptible to photodegradation, especially in the presence of oxygen.[6]Photo-oxidative products, including potential ring-opened amides.[6]

Potential Degradation Pathways

The degradation of this compound can be anticipated to proceed through several pathways, primarily involving the thiazole ring, which is the more reactive moiety under common stress conditions.

Oxidative Degradation

The thiazole ring is susceptible to oxidation at both the nitrogen and sulfur atoms. Under oxidative stress, such as exposure to hydrogen peroxide, this compound may form N-oxides and S-oxides (sulfoxides and sulfones).[5] More aggressive oxidation could lead to the opening of the thiazole ring.[4]

Caption: Proposed Oxidative Degradation Pathway of this compound.
Photodegradation

Exposure to light, particularly in the presence of oxygen, can induce a [4+2] Diels-Alder type cycloaddition of singlet oxygen across the thiazole ring.[6] This can form an unstable endoperoxide intermediate, which then rearranges to yield ring-opened products, such as an amide derivative.[6]

Caption: Proposed Photodegradation Pathway of this compound.
Hydrolytic Degradation

While the thiazole ring exhibits a degree of aromatic stability, it can be susceptible to cleavage under strong alkaline conditions.[3] The amino acid portion of this compound, if part of a larger peptide chain, would be susceptible to standard peptide bond hydrolysis under both acidic and basic conditions.

Experimental Protocols for Stability and Degradation Analysis

To definitively determine the stability and degradation pathways of this compound, a forced degradation study should be conducted according to ICH guidelines.[1]

General Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

forced_degradation_workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC Drug_Substance This compound Sample Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidation Drug_Substance->Thermal Drug_Substance->Photo LCMS LC-MS/MS HPLC->LCMS Peak Purity & Mass ID NMR NMR LCMS->NMR Structure Elucidation Degradation_Profile Degradation Profile & Pathway Identification NMR->Degradation_Profile Stability_Report Stability Report Degradation_Profile->Stability_Report

Caption: General Workflow for a Forced Degradation Study.
Detailed Methodologies

4.2.1 Acid Hydrolysis

  • Prepare a solution of this compound in 0.1 M HCl.

  • Reflux the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

  • At each time point, withdraw an aliquot, neutralize it, and dilute to a known concentration.

  • Analyze the samples by a stability-indicating HPLC method.

4.2.2 Alkaline Hydrolysis

  • Prepare a solution of this compound in 0.1 M NaOH.

  • Maintain the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period.

  • At each time point, withdraw an aliquot, neutralize it, and dilute to a known concentration.

  • Analyze the samples by HPLC.

4.2.3 Oxidative Degradation

  • Prepare a solution of this compound and treat it with 3% hydrogen peroxide.

  • Keep the solution at room temperature and protected from light for a specified period.

  • At each time point, withdraw an aliquot and analyze by HPLC.

  • If no degradation is observed, the concentration of hydrogen peroxide can be increased (e.g., up to 30%) and/or the temperature can be elevated.

4.2.4 Photostability Testing

  • Expose a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • A dark control sample should be stored under the same conditions but protected from light.

  • Analyze the samples by HPLC.

4.2.5 Thermal Degradation

  • Place a solid sample of this compound in a controlled temperature oven (e.g., 60°C, 80°C) for a specified period.

  • At each time point, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.

Analytical Methods

A validated stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

Table 2: Example of a Stability-Indicating HPLC Method

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., determined by UV scan)
Injection Volume 10 µL
Column Temperature 30°C

For the structural elucidation of degradation products, LC-MS/MS and NMR spectroscopy are indispensable.[6]

Conclusion

References

The Ascendant Role of Thiazolylalanine-Containing Peptides in Biological Activity and Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide scaffolds represents a burgeoning frontier in medicinal chemistry, offering a powerful strategy to enhance biological activity, metabolic stability, and target specificity. Among these, thiazolylalanine, a heterocyclic amino acid, has emerged as a privileged structure in the design of novel therapeutics. This technical guide provides an in-depth exploration of the biological activities of this compound-containing peptides, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to empower researchers in the fields of drug discovery and development.

Quantitative Analysis of Biological Activity

The introduction of the thiazole moiety into peptide structures can confer a diverse range of biological activities, from antiviral and anticancer to dermatological applications. The following tables summarize key quantitative data from recent studies, providing a comparative overview of the potency of these modified peptides.

Table 1: Antiviral Activity of this compound-Containing Peptide Aldehydes against SARS-CoV-2 Main Protease (Mpro) [1][2]

CompoundP1 ResidueMpro IC50 (nM)Antiviral EC50 (µM) in Vero E6 Cells
4 Thiazol-4-yl alanine1100~0.4
7 Thiazol-4-yl alanine310~0.4

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3] EC50 (Half-maximal effective concentration) is the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: Anticancer Activity of Thiazole-Conjugated Amino Acid Derivatives [4]

CompoundConjugated Amino AcidCell LineIC50 (µM)
5a N-Boc L-phenylalanineLung Cancer15.72
5a N-Boc L-phenylalanineCervical Cancer (HeLa)8.98
5a N-Boc L-phenylalanineBreast Cancer (MCF-7)8.07
6a L-prolineCervical Cancer (HeLa)18.86
6c L-tryptophanCervical Cancer (HeLa)18.25

Key Experimental Protocols

The synthesis and evaluation of this compound-containing peptides involve a range of sophisticated experimental techniques. This section provides detailed methodologies for key experiments cited in the literature.

Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide

This protocol describes the manual synthesis of a generic peptide containing L-4-thiazolylalanine using Fmoc/tBu chemistry.[5][6][7][8][9]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-L-4-thiazolylalanine)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) piperidine in DMF

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin, followed by DIPEA (6 equivalents).

    • Allow the coupling reaction to proceed for 2 hours with gentle agitation.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-L-4-thiazolylalanine at the desired position.

  • Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with diethyl ether, and dry the peptide. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Kinase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a synthetic this compound-containing peptide against a specific protein kinase.[4][10][11]

Materials:

  • Purified kinase

  • Synthetic peptide substrate for the kinase

  • This compound-containing inhibitor peptide

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the inhibitor peptide in the kinase assay buffer. Prepare a solution of the kinase and the peptide substrate in the assay buffer. Prepare an ATP solution in the assay buffer.

  • Kinase Reaction: In a 384-well plate, add the inhibitor peptide solution, followed by the kinase/substrate solution.

  • Initiate Reaction: Add the ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect Signal: Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[12]

Western Blot Analysis of ERK Phosphorylation

This protocol describes how to assess the effect of a this compound-containing peptide on a specific signaling pathway by measuring the phosphorylation of a key protein, such as ERK.[3][10][13][14]

Materials:

  • Cell line of interest

  • This compound-containing peptide

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK and anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Culture the cells to the desired confluency and treat them with various concentrations of the this compound-containing peptide for a specified time. Include a positive control (e.g., a known activator of the ERK pathway) and a negative control (vehicle).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe it with the primary antibody against total ERK to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. Normalize the phospho-ERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.

Visualization of Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language to illustrate a generic experimental workflow and a plausible signaling pathway modulated by a this compound-containing peptide.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_assay Biological Assay cluster_mechanism Mechanism of Action SPPS Solid-Phase Peptide Synthesis Purification HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization Assay In vitro/Cell-based Assay Characterization->Assay Data_Analysis Data Analysis (e.g., IC50) Assay->Data_Analysis Signaling_Pathway Signaling Pathway Analysis Data_Analysis->Signaling_Pathway Target_Identification Target Identification Signaling_Pathway->Target_Identification

A generic workflow for the synthesis and biological evaluation of this compound-containing peptides.

TGF_Beta_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK Activates TGFBR TGF-β Receptor SMAD SMAD2/3 TGFBR->SMAD Phosphorylates ERK ERK FAK->ERK Activates pSMAD p-SMAD2/3 SMAD4 SMAD4 pSMAD->SMAD4 Complexes with Transcription Gene Transcription pSMAD->Transcription Translocates to Nucleus SMAD4->Transcription Translocates to Nucleus pERK p-ERK pERK->Transcription Regulates Collagen_HA Collagen & Hyaluronic Acid Production Transcription->Collagen_HA Increases Expression Inflammatory_Genes Inflammatory Gene Expression Transcription->Inflammatory_Genes Decreases Expression Thiazolylalanine_Peptide This compound Peptide (e.g., Protinol) Thiazolylalanine_Peptide->Integrin Activates

A plausible signaling pathway for L-4-thiazolylalanine (Protinol) in dermal fibroblasts.

Discussion of Biological Activities and Mechanisms

This compound-containing peptides exhibit a remarkable spectrum of biological activities, largely attributable to the unique physicochemical properties of the thiazole ring. This heterocyclic moiety can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, thereby enhancing the binding affinity and selectivity of the peptide for its biological target.

Antiviral Activity: As demonstrated in the case of SARS-CoV-2 Mpro inhibitors, the incorporation of this compound can lead to potent antiviral activity.[1][2] The thiazole ring can act as a bioisostere for other functional groups, optimizing interactions within the enzyme's active site. The polar nature of the thiazole can also improve the pharmacokinetic properties of the peptide.

Anticancer Activity: The thiazole motif is a common feature in many anticancer agents. Thiazole-containing peptides and peptidomimetics have shown promise in inhibiting cancer cell proliferation by targeting key signaling molecules such as protein kinases.[4] The cytotoxic effects can be attributed to the induction of apoptosis and cell cycle arrest.

Dermatological Applications: L-4-thiazolylalanine, commercially known as Protinol™, has been shown to exert beneficial effects on the skin.[15][16][17] It stimulates the production of dermal proteins like collagen and hyaluronic acid in fibroblasts, leading to improved skin firmness and hydration.[15] The underlying mechanism is thought to involve the modulation of signaling pathways that regulate extracellular matrix remodeling, such as the TGF-β and integrin signaling pathways.[18][19][20] Additionally, it has been observed to decrease the expression of inflammatory genes, suggesting an anti-inflammatory component to its activity.[15]

Conclusion

The incorporation of this compound into peptide backbones is a highly effective strategy for the development of novel bioactive molecules with therapeutic potential. The versatility of the thiazole ring allows for the fine-tuning of biological activity across a range of therapeutic areas. This technical guide has provided a comprehensive overview of the current state of research on this compound-containing peptides, offering valuable quantitative data, detailed experimental protocols, and visual aids to facilitate further investigation and innovation in this exciting field. As our understanding of the intricate roles of these modified peptides in cellular processes continues to grow, so too will their potential to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Site-Specific Incorporation of Thiazolylalanine into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, there is no specific published literature detailing the successful site-specific incorporation of Thiazolylalanine into proteins using genetic code expansion. The following application notes and protocols are therefore a proposed, comprehensive guide based on established methodologies for the incorporation of other non-canonical amino acids (ncAAs), particularly those with structurally similar heterocyclic side chains. This document is intended to serve as a foundational resource for researchers seeking to pioneer the incorporation of this compound.

I. Application Notes

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology and drug discovery, enabling the introduction of novel chemical functionalities into proteins. This compound, an analog of the canonical amino acid phenylalanine or histidine, possesses a unique thiazole ring that can serve as a versatile functional group for various applications:

  • Bioorthogonal Chemistry: The thiazole moiety can potentially participate in bioorthogonal ligation reactions, allowing for the site-specific labeling of proteins with imaging agents, drugs, or other macromolecules.

  • Metal Chelation: The nitrogen and sulfur atoms in the thiazole ring can act as ligands for metal ions, enabling the design of novel metalloproteins with tailored catalytic or binding properties.

  • Pharmacophore Integration: The thiazole ring is a common scaffold in many pharmaceutical compounds. Its incorporation into therapeutic proteins could enhance their binding affinity, selectivity, or pharmacokinetic properties.

  • Spectroscopic Probes: The unique electronic properties of the thiazole ring could be exploited to develop novel spectroscopic probes for studying protein structure and dynamics.

The successful incorporation of this compound hinges on the development of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which function independently of the host cell's translational machinery. The most promising candidate for engineering a this compound-specific synthetase is the Pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species, owing to its known substrate promiscuity and the large, adaptable active site.[1][2]

II. Proposed Experimental Workflow

The overall workflow for the site-specific incorporation of this compound can be divided into three main stages: 1) Engineering of a this compound-specific PylRS, 2) Expression and purification of the target protein containing this compound, and 3) Characterization and application of the modified protein.

Experimental_Workflow cluster_0 Stage 1: Synthetase Engineering cluster_1 Stage 2: Protein Expression & Purification cluster_2 Stage 3: Characterization & Application A Construct PylRS Mutant Library B Positive/Negative Selection A->B C Isolate and Characterize Active Synthetase Variants B->C D Co-transform Target Plasmid and Engineered PylRS/tRNA C->D E Express Protein in Media with this compound D->E F Purify Target Protein E->F G Mass Spectrometry Analysis F->G H Functional/Biophysical Assays G->H I Downstream Applications H->I

Caption: A generalized workflow for the site-specific incorporation of this compound.

III. Detailed Experimental Protocols

Protocol 1: Engineering a this compound-Specific Pyrrolysyl-tRNA Synthetase (PylRS)

This protocol outlines a directed evolution approach to engineer a PylRS variant that specifically recognizes and activates this compound.

1.1. Construction of a PylRS Mutant Library:

  • Template Selection: Start with a plasmid encoding a known promiscuous PylRS variant, such as one from Methanosarcina mazei (MmPylRS) or Methanosarcina barkeri (MbPylRS).[3]

  • Active Site Mutagenesis: Based on the crystal structures of PylRS, identify key residues in the amino acid binding pocket that influence substrate specificity.[4][5] These typically include residues such as N346, C348, Y384, and others.[1][2]

  • Library Generation: Create a focused library of PylRS mutants by randomizing the codons for the selected active site residues using techniques like site-saturation mutagenesis or error-prone PCR.

1.2. Selection of Active Synthetase Variants:

A two-step positive and negative selection strategy is employed to isolate PylRS variants that are active with this compound but not with canonical amino acids.

  • Positive Selection:

    • Transform the PylRS mutant library into E. coli cells containing a plasmid with a positive selection marker (e.g., chloramphenicol acetyltransferase - CAT) that has an amber stop codon (TAG) at a permissive site.

    • Plate the transformed cells on media containing a sub-lethal concentration of chloramphenicol and this compound.

    • Only cells expressing a PylRS variant capable of incorporating this compound at the amber codon will produce functional CAT and survive.

  • Negative Selection:

    • Isolate the surviving colonies from the positive selection.

    • Transform these cells with a plasmid containing a toxic gene (e.g., barnase) with an amber stop codon at a permissive site.

    • Plate the cells on media lacking this compound.

    • Cells expressing PylRS variants that can incorporate a canonical amino acid in the absence of this compound will produce the toxic barnase and will not survive.

1.3. Characterization of Selected PylRS Variants:

  • Isolate plasmids from the surviving colonies of the negative selection.

  • Sequence the pylS gene to identify the mutations responsible for the desired activity.

  • Quantify the efficiency and fidelity of the selected PylRS variants using a reporter protein like sfGFP with an amber codon at a permissive site. Measure fluorescence in the presence and absence of this compound and in the presence of canonical amino acids.

Protocol 2: Expression and Purification of a Target Protein with this compound

This protocol describes the expression and purification of a target protein containing a site-specifically incorporated this compound residue.

2.1. Plasmid Preparation and Transformation:

  • Introduce an amber (TAG) codon at the desired site in the gene of your target protein using site-directed mutagenesis.

  • Co-transform E. coli expression cells (e.g., BL21(DE3)) with two plasmids:

    • The plasmid carrying your target gene with the amber codon.

    • A plasmid encoding the engineered this compound-specific PylRS and its cognate tRNAPyl.

2.2. Protein Expression:

  • Grow the transformed cells in a suitable medium (e.g., LB or minimal media) at 37°C to an OD600 of 0.6-0.8.

  • Supplement the medium with 1 mM this compound.

  • Induce protein expression with an appropriate inducer (e.g., 1 mM IPTG) and continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

2.3. Protein Purification:

  • Harvest the cells by centrifugation.

  • Lyse the cells using sonication or a French press in a suitable lysis buffer.

  • Clarify the lysate by centrifugation.

  • Purify the target protein from the soluble fraction using an appropriate chromatography method based on a purification tag (e.g., His-tag, GST-tag) fused to the target protein.

Protocol 3: Characterization of the this compound-Containing Protein

This protocol outlines methods to confirm the successful incorporation of this compound and to assess the properties of the modified protein.

3.1. Mass Spectrometry Analysis:

  • Analyze the purified protein by electrospray ionization mass spectrometry (ESI-MS) to confirm the correct molecular weight, which should correspond to the protein with this compound incorporated.

  • Perform tandem mass spectrometry (MS/MS) on tryptic digests of the protein to pinpoint the exact location of the this compound residue.

3.2. Functional and Biophysical Assays:

  • Perform relevant functional assays to determine if the incorporation of this compound has affected the protein's activity.

  • Use biophysical techniques such as circular dichroism (CD) spectroscopy or differential scanning fluorimetry (DSF) to assess the structural integrity and stability of the modified protein.

IV. Quantitative Data Presentation

Since no experimental data exists for this compound incorporation, the following tables are presented as templates for researchers to populate with their own experimental results.

Table 1: Efficiency of Engineered PylRS Variants for this compound Incorporation

PylRS VariantsfGFP Expression (+this compound) (Normalized Fluorescence)sfGFP Expression (-Thiazolylalanine) (Normalized Fluorescence)
Wild-type PylRS
Mutant 1
Mutant 2
...

Table 2: Protein Yields with Site-Specifically Incorporated this compound

Target ProteinExpression ConditionYield (mg/L of culture)
Protein A (TAG at position X)+ 1 mM this compound
Protein A (Wild-type)-
Protein B (TAG at position Y)+ 1 mM this compound
Protein B (Wild-type)-

V. Signaling Pathways and Logical Relationships

The core of this technology revolves around creating an artificial, "orthogonal" translation system that operates in parallel to the cell's natural protein synthesis machinery without cross-reactivity.

Orthogonal_Translation_System cluster_endogenous Endogenous Translation Machinery cluster_orthogonal Orthogonal Translation System end_aaRS Endogenous aaRS end_ribosome Ribosome end_aaRS->end_ribosome Charges tRNA ortho_tRNA tRNA_Pyl(CUA) end_aaRS->ortho_tRNA No Cross-Reactivity end_tRNA Endogenous tRNA end_tRNA->end_aaRS end_aa Canonical Amino Acids end_aa->end_aaRS end_protein Endogenous Protein end_ribosome->end_protein Synthesizes ortho_aaRS Engineered PylRS (this compound-specific) ortho_aaRS->end_tRNA No Cross-Reactivity ortho_ribosome Ribosome ortho_aaRS->ortho_ribosome Charges tRNA_Pyl ortho_tRNA->ortho_aaRS ortho_aa This compound ortho_aa->ortho_aaRS ortho_protein Target Protein with This compound ortho_ribosome->ortho_protein Synthesizes at TAG codon

Caption: The principle of an orthogonal translation system for this compound incorporation.

This proposed guide provides a robust starting point for researchers aiming to incorporate this compound into proteins. Success will depend on the careful execution of the directed evolution experiments and thorough characterization of the resulting engineered synthetase and modified proteins.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Thiazolylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolylalanine, a non-proteinogenic amino acid, is a valuable building block in modern peptide chemistry and drug discovery. The incorporation of a thiazole moiety into peptide backbones can significantly enhance their pharmacological properties, including increased receptor binding affinity, improved metabolic stability, and altered biological activity. One notable example is L-4-thiazolylalanine, commercially known as Protinol™, which has demonstrated efficacy in stimulating the production of collagen I and III, making it a person of interest in dermatology and cosmetic science.[1][2][3][4] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Data Presentation

The successful incorporation of any amino acid in SPPS is highly dependent on the choice of coupling reagent. While specific comparative data for Fmoc-L-Thiazolylalanine is not extensively published, the following table summarizes the general performance of commonly used coupling reagents for standard and sterically hindered amino acids. This information can guide the selection of an appropriate reagent for this compound incorporation.

Table 1: Comparison of Common Coupling Reagents in Fmoc-SPPS

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Notes
HATU Aminium/Uronium Salt15-45 minutes>99>95Highly efficient, especially for difficult couplings; lower risk of racemization.
HCTU Aminium/Uronium Salt15-45 minutes>99>95A cost-effective and highly efficient alternative to HATU.
HBTU Aminium/Uronium Salt20-60 minutes>98>95Generally effective but may be slower and have a slightly higher risk of racemization compared to HATU.
PyBOP Phosphonium Salt30-120 minutes>98>95Efficient, but byproducts can be difficult to remove in solution-phase synthesis.
DIC/HOBt Carbodiimide/Additive60-180 minutes95-98>90A classic and cost-effective method, but generally slower and may be less effective for hindered couplings.

Data is representative and compiled from general SPPS literature. Actual performance may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

This section outlines a detailed protocol for the manual solid-phase synthesis of a generic peptide containing L-Thiazolylalanine using the Fmoc/tBu strategy.

Materials:

  • Resin: Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus).

  • Fmoc-protected amino acids: Standard protected amino acids and Fmoc-L-Thiazolylalanine.

  • Coupling Reagent: HATU is recommended for efficient incorporation of this compound.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF).

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM), Methanol (MeOH).

  • Washing Solvents: DMF, DCM.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Precipitation Solvent: Cold diethyl ether.

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

  • Analysis: Mass spectrometer (e.g., MALDI-TOF or ESI-MS).

Protocol:

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes and drain.

    • Add fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Incorporation of Fmoc-L-Thiazolylalanine):

    • In a separate vial, dissolve Fmoc-L-Thiazolylalanine (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture and let it pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

  • Washing:

    • After a negative Kaiser test (colorless or yellowish beads), drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying:

    • Wash the resin with DMF (5 times), DCM (5 times), and Methanol (3 times).

    • Dry the resin under vacuum for several hours.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the dried resin.

    • Gently agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide pellet.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by RP-HPLC.

    • Lyophilize the pure fractions to obtain the final peptide.

  • Analysis:

    • Confirm the identity of the purified peptide by mass spectrometry.

Mandatory Visualization

Below are diagrams visualizing the experimental workflow for the solid-phase peptide synthesis of a this compound-containing peptide and the signaling pathway associated with L-4-thiazolylalanine (Protinol™).

SPPS_Workflow Resin Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Thiazolylalanine, HATU, DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat for each Amino Acid Washing2->Repeat Next Amino Acid Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Final Amino Acid Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of a this compound-containing peptide.

Protinol_Signaling_Pathway Protinol L-4-Thiazolylalanine (Protinol™) Fibroblast Fibroblast Cell Protinol->Fibroblast Stimulates Collagen_I_Gene Collagen I Gene (COL1A1, COL1A2) Fibroblast->Collagen_I_Gene Upregulates Collagen_III_Gene Collagen III Gene (COL3A1) Fibroblast->Collagen_III_Gene Upregulates Procollagen_I Pro-collagen I Synthesis Collagen_I_Gene->Procollagen_I Procollagen_III Pro-collagen III Synthesis Collagen_III_Gene->Procollagen_III Collagen_I Collagen I (Structural Support) Procollagen_I->Collagen_I Secretion & Processing Collagen_III Collagen III ('Baby Collagen') Procollagen_III->Collagen_III Secretion & Processing Dermal_Matrix Improved Dermal Matrix (Firmer, Smoother Skin) Collagen_I->Dermal_Matrix Collagen_III->Dermal_Matrix

References

Application Notes and Protocols: Thiazolylalanine in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of thiazolylalanine derivatives in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This technology is a powerful tool for bioconjugation, peptide cyclization, and the development of novel therapeutics.

Introduction to this compound in Click Chemistry

This compound, an unnatural amino acid, serves as a versatile building block in peptide synthesis and chemical biology. Its unique thiazole side chain can enhance the biological activity and metabolic stability of peptides. By functionalizing this compound with either an azide or an alkyne group, it becomes a powerful handle for bioorthogonal conjugation via CuAAC. This allows for the precise and efficient attachment of a wide range of molecules, including fluorophores, polyethylene glycol (PEG), and cytotoxic drugs, to peptides and proteins.

The CuAAC reaction, a cornerstone of click chemistry, involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[1] This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[2][3]

Data Presentation: Representative Reaction Efficiencies

The following tables summarize representative quantitative data for the synthesis of functionalized this compound and its subsequent use in CuAAC reactions. These values are based on typical yields reported for similar transformations in the literature.

Table 1: Synthesis of Functionalized Fmoc-Thiazolylalanine Derivatives

CompoundStarting MaterialReagentsSolventTypical Yield (%)
Fmoc-L-4-(azidomethyl)phenylalanineFmoc-L-4-(bromomethyl)phenylalanine, Sodium AzideDMF90-95
Fmoc-L-propargylglycineN-Boc-L-serine methyl ester1. Mesyl Chloride, Triethylamine2. Sodium Azide3. PropargylamineDCM, DMF75-85

Table 2: Copper-Catalyzed Click Chemistry with this compound-Containing Peptides

Peptide SequenceClick PartnerCatalyst SystemSolventReaction Time (h)Conversion (%)
Ac-Tyr-Gly-Gly-Phe-(Pra)-NH₂Benzyl AzideCuSO₄, Sodium Ascorbate, THPTADMSO/H₂O (1:1)1>95
Ac-Cys-(Aza)-Gly-Asn-Ile-NH₂Propargyl-PEG₅CuI, TBTADMF4>90

Pra = Propargylglycine (alkyne-functionalized); Aza = Azidoalanine (azide-functionalized)

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-propargyl-thiazolylalanine (A Plausible Route)

This protocol describes a plausible synthetic route for an alkyne-functionalized this compound derivative, starting from the commercially available Fmoc-L-3-(4-thiazolyl)-alanine. This method is adapted from established procedures for the synthesis of propargylglycine.[4][5][6]

Materials:

  • Fmoc-L-3-(4-thiazolyl)-alanine

  • N,O-Dimethylhydroxylamine hydrochloride

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • NMM (N-Methylmorpholine)

  • Lithium aluminum hydride (LAH)

  • Dess-Martin periodinane

  • (Propargyl)triphenylphosphonium bromide

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Weinreb Amide Formation: Dissolve Fmoc-L-3-(4-thiazolyl)-alanine (1 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM. Cool the solution to 0°C and add NMM (2.5 eq) dropwise. Stir the reaction at room temperature overnight. Wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain the Weinreb amide.

  • Reduction to Aldehyde: Dissolve the Weinreb amide (1 eq) in anhydrous THF and cool to 0°C. Add a solution of LAH (1.1 eq) in THF dropwise. Stir at 0°C for 1 hour. Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting suspension and concentrate the filtrate. The crude aldehyde is used in the next step without further purification.

  • Wittig Reaction: Suspend (propargyl)triphenylphosphonium bromide (1.5 eq) in anhydrous THF and cool to -78°C. Add n-BuLi (1.5 eq) dropwise and stir for 1 hour. Add a solution of the crude aldehyde from the previous step in THF. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous ammonium chloride and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by silica gel chromatography to yield Fmoc-L-propargyl-thiazolylalanine.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-functionalized this compound

This protocol outlines the incorporation of an Fmoc-protected, functionalized this compound into a peptide sequence using standard manual Fmoc-SPPS procedures.[7]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including the functionalized this compound)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • 20% (v/v) Piperidine in DMF

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes, drain, and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 eq) and HBTU (3.9 eq) in DMF.

    • Add DIPEA (8 eq) to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours. Filter and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge and wash the peptide pellet with cold diethyl ether.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Peptide

This protocol describes the on-resin CuAAC reaction to conjugate a molecule to a this compound-containing peptide.[2][8]

Materials:

  • Peptide-on-resin containing an alkyne- or azide-functionalized this compound

  • Azide- or alkyne-containing molecule for conjugation (e.g., Azido-PEG, Propargyl-fluorophore) (5 eq)

  • Copper(II) sulfate (CuSO₄) (0.1 eq)

  • Sodium ascorbate (0.5 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 eq)

  • DMF/H₂O (4:1)

Procedure:

  • Swell the peptide-on-resin in the DMF/H₂O solvent mixture.

  • Add the azide- or alkyne-containing molecule to the resin.

  • In a separate vial, prepare a premix of CuSO₄ and THPTA in DMF/H₂O.

  • Add the CuSO₄/THPTA solution to the resin slurry.

  • Add a freshly prepared solution of sodium ascorbate in DMF/H₂O to initiate the reaction.

  • Agitate the reaction mixture at room temperature for 4-12 hours.

  • Wash the resin thoroughly with DMF, DCM, and methanol.

  • Cleave the conjugated peptide from the resin as described in Protocol 2.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Functionalized this compound cluster_spps Solid-Phase Peptide Synthesis cluster_click Copper-Catalyzed Click Chemistry start Fmoc-L-3-(4-thiazolyl)-alanine step1 Functionalization (e.g., to aldehyde) start->step1 step2 Introduction of Alkyne or Azide step1->step2 end_synthesis Fmoc-alkynyl/azido- This compound step2->end_synthesis incorporation Incorporation of Fmoc-alkynyl/azido- This compound end_synthesis->incorporation resin Solid Support (Resin) resin->incorporation peptide_resin Peptide-on-Resin incorporation->peptide_resin cu_catalysis Cu(I) Catalysis (CuSO4, NaAsc, Ligand) peptide_resin->cu_catalysis click_partner Azide or Alkyne Partner Molecule click_partner->cu_catalysis conjugated_peptide Conjugated Peptide cu_catalysis->conjugated_peptide

Caption: Experimental workflow for this compound-mediated bioconjugation.

signaling_pathway_analogy peptide Peptide with This compound-Alkyne triazole_linkage Stable Triazole Linkage peptide->triazole_linkage CuAAC azide_molecule Azide-Functionalized Molecule (e.g., Drug) azide_molecule->triazole_linkage copper_catalyst Copper(I) Catalyst copper_catalyst->triazole_linkage conjugated_product Bio-conjugate (Peptide-Drug) triazole_linkage->conjugated_product

Caption: Logical relationship of the CuAAC reaction components.

References

Application Notes and Protocols for Fmoc-Thiazolylalanine-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Thiazolylalanine-OH is a non-proteinogenic amino acid that is increasingly utilized in the synthesis of peptidomimetics and novel peptide-based therapeutics. The incorporation of a thiazole moiety into a peptide backbone can impart unique conformational constraints, enhance metabolic stability, and introduce novel pharmacophoric features. The thiazole ring is a bioisostere for various functional groups and can participate in key binding interactions with biological targets.[1][2]

This document provides detailed application notes and experimental protocols for the efficient coupling of Fmoc-L-Thiazolylalanine-OH in Solid-Phase Peptide Synthesis (SPPS). Due to the potential for steric hindrance from the thiazole ring, careful selection of coupling reagents and optimized reaction conditions are crucial for achieving high coupling efficiency and minimizing side reactions.

Chemical Structure

Caption: Chemical structure of Fmoc-L-Thiazolylalanine-OH.

General Workflow for SPPS Cycle

The following diagram illustrates a standard solid-phase peptide synthesis cycle for the incorporation of Fmoc-L-Thiazolylalanine-OH.

SPPS_Workflow General SPPS Workflow for Fmoc-Thiazolylalanine-OH Coupling Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Fmoc-Thiazolylalanine-OH Coupling (Activation with Coupling Reagent) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Capping Capping (Optional) (e.g., Acetic Anhydride/DIEA) Washing2->Capping Next_Cycle Proceed to next cycle or Cleavage Washing2->Next_Cycle If coupling is complete Capping->Next_Cycle

Caption: A typical cycle of Solid-Phase Peptide Synthesis (SPPS).

Comparison of Coupling Methods

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like Fmoc-L-Thiazolylalanine-OH. The following table summarizes common coupling methods and their general performance characteristics.

Coupling MethodCoupling Reagent(s)ActivatorBaseTypical Reaction Time (min)Relative Efficiency for Hindered ResiduesNotes
Uronium/Aminium Salt HBTU / HOBtHBTUDIEA30 - 120HighA widely used and effective method. Pre-activation is recommended.
Uronium/Aminium Salt HATUHATUDIEA / Collidine20 - 90Very HighGenerally more reactive than HBTU, especially for difficult couplings.
Carbodiimide DIC / HOBtDIC-60 - 240ModerateA cost-effective method, but may require longer reaction times or double coupling.

Experimental Protocols

The following are detailed protocols for the coupling of Fmoc-L-Thiazolylalanine-OH using common coupling reagents. These protocols assume a standard manual or automated SPPS workflow on a pre-swelled resin with a free N-terminal amine.

Protocol 1: HBTU/HOBt Mediated Coupling

This protocol is a robust and widely used method for coupling amino acids in SPPS.

Reagents:

  • Fmoc-L-Thiazolylalanine-OH (3-5 equivalents)

  • HBTU (2.9-4.9 equivalents)

  • HOBt (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Resin with free N-terminal amine (1 equivalent)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

  • Activation: In a separate vessel, dissolve Fmoc-L-Thiazolylalanine-OH, HBTU, and HOBt in DMF. Add DIEA to the solution and allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 30-120 minutes.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).

  • Capping (Optional): If the Kaiser test is positive after the initial coupling, a second coupling can be performed. Alternatively, to block any unreacted amines, a capping step can be performed using a solution of acetic anhydride and DIEA in DMF.

Protocol 2: HATU Mediated Coupling

HATU is a more reactive coupling reagent and is particularly effective for sterically hindered amino acids.

Reagents:

  • Fmoc-L-Thiazolylalanine-OH (3-5 equivalents)

  • HATU (2.9-4.9 equivalents)

  • DIEA or Collidine (6-10 equivalents)

  • Peptide synthesis grade DMF

  • DCM

  • Resin with free N-terminal amine (1 equivalent)

Procedure:

  • Resin Preparation: Perform N-terminal Fmoc deprotection and wash the resin as described in Protocol 1.

  • Activation: In a separate vessel, dissolve Fmoc-L-Thiazolylalanine-OH and HATU in DMF. Add DIEA or collidine to the solution and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 20-90 minutes at room temperature.

  • Monitoring: Monitor the reaction completion using the Kaiser test.

  • Washing: After a negative Kaiser test, wash the resin with DMF (3-5 times) and DCM (3 times).

  • Capping (Optional): If necessary, perform a capping step as described in Protocol 1.

Protocol 3: DIC/HOBt Mediated Coupling

This is a cost-effective coupling method, though it may be slower for hindered residues.

Reagents:

  • Fmoc-L-Thiazolylalanine-OH (3-5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • Peptide synthesis grade DMF

  • DCM

  • Resin with free N-terminal amine (1 equivalent)

Procedure:

  • Resin Preparation: Deprotect the N-terminal Fmoc group and wash the resin as previously described.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-L-Thiazolylalanine-OH and HOBt in DMF.

  • Coupling: Add the amino acid/HOBt solution to the resin. Then, add DIC to the resin suspension. Agitate the mixture at room temperature for 60-240 minutes.

  • Monitoring: Check for reaction completion using the Kaiser test. Due to the slower kinetics, a longer reaction time or a double coupling may be necessary.

  • Washing: Once the coupling is complete, wash the resin with DMF (3-5 times) and DCM (3 times).

  • Capping (Optional): Cap any unreacted amines if the Kaiser test remains positive after an extended coupling time or a second coupling.

Troubleshooting Difficult Couplings

In cases of incomplete coupling of Fmoc-L-Thiazolylalanine-OH, the following strategies can be employed:

  • Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid.

  • Higher Equivalents: Increase the equivalents of the amino acid and coupling reagents.

  • Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 30-40°C) to increase the reaction rate.

  • Solvent Choice: In some cases, using N-Methyl-2-pyrrolidone (NMP) instead of DMF can improve solvation and coupling efficiency.

  • Choice of Coupling Reagent: If using a carbodiimide-based method, switching to a more potent uronium/aminium salt like HATU is recommended.

Logical Relationship of Coupling Methods

The following diagram illustrates the decision-making process for selecting a coupling method for Fmoc-L-Thiazolylalanine-OH.

Coupling_Decision_Tree Start Start: Couple Fmoc-Thiazolylalanine-OH Difficult_Coupling Known Difficult Sequence or Steric Hindrance Expected? Start->Difficult_Coupling Standard_Coupling Standard Coupling? (e.g., HBTU/HOBt) Cost_Consideration Cost-Effective Method Needed? Standard_Coupling->Cost_Consideration Difficult_Coupling->Standard_Coupling No HATU_Method Use HATU Coupling Difficult_Coupling->HATU_Method Yes DIC_HOBt_Method Use DIC/HOBt Coupling (monitor closely) Cost_Consideration->DIC_HOBt_Method Yes HBTU_Method Use HBTU/HOBt Coupling Cost_Consideration->HBTU_Method No Check_Completion Monitor Coupling with Kaiser Test HATU_Method->Check_Completion DIC_HOBt_Method->Check_Completion HBTU_Method->Check_Completion Incomplete Incomplete Coupling Check_Completion->Incomplete Complete Coupling Complete Check_Completion->Complete Negative Test Troubleshoot Troubleshoot: - Double couple - Increase temperature - Change reagent Incomplete->Troubleshoot Troubleshoot->Check_Completion

Caption: Decision tree for selecting a coupling method.

References

Application Notes and Protocols for the Genetic Encoding of Thiazolylalanine in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed guide for the site-specific incorporation of the non-canonical amino acid L-4-thiazolylalanine into proteins expressed in Escherichia coli. The protocols cover the directed evolution of a specific aminoacyl-tRNA synthetase (aaRS), protein expression, and verification of incorporation.

Introduction

The expansion of the genetic code to include non-canonical amino acids (ncAAs) offers a powerful tool for protein engineering and drug development. By introducing amino acids with novel chemical properties, it is possible to create proteins with enhanced stability, novel catalytic activities, or specific sites for bio-orthogonal conjugation. L-4-thiazolylalanine, with its unique thiazole ring, presents an interesting candidate for incorporation. The thiazole moiety can participate in hydrogen bonding, act as a metal ligand, and serve as a scaffold for further chemical modification, making it a valuable tool for creating novel protein functions.

The site-specific incorporation of ncAAs in E. coli is typically achieved through the use of an orthogonal translation system.[1] This system consists of an aminoacyl-tRNA synthetase (aaRS) and a transfer RNA (tRNA) pair that is orthogonal to the host's endogenous translational machinery.[2] This means the orthogonal aaRS does not aminoacylate any of the host's tRNAs, and the orthogonal tRNA is not recognized by any of the host's aaRSs.[2] The genetic code is expanded by repurposing a stop codon, most commonly the amber stop codon (UAG), to encode the ncAA.[1] An orthogonal tRNA with a CUA anticodon is used to recognize the UAG codon and deliver the ncAA to the ribosome for incorporation into the growing polypeptide chain.[3]

This document provides a comprehensive guide for establishing a system for the genetic encoding of L-4-thiazolylalanine in E. coli, from the directed evolution of a specific synthetase to the expression and verification of the modified protein.

Key Components and System Overview

The successful incorporation of thiazolylalanine requires the following key components:

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered aaRS that specifically recognizes and charges L-4-thiazolylalanine onto the orthogonal tRNA. Commonly, archaeal synthetases like the tyrosyl-tRNA synthetase (TyrRS) from Methanocaldococcus jannaschii or the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species are used as scaffolds for engineering due to their inherent orthogonality in E. coli.[2][4]

  • An Orthogonal tRNA: A suppressor tRNA, typically with a CUA anticodon, that is not recognized by any of the endogenous E. coli synthetases but is specifically aminoacylated by the engineered aaRS.[5]

  • Expression Plasmids: A two-plasmid system is often employed. One plasmid, such as pEVOL, expresses the engineered aaRS and the orthogonal tRNA.[3] The second plasmid carries the gene of interest with an in-frame amber (TAG) codon at the desired site for this compound incorporation.

  • Host Strain: An E. coli strain suitable for recombinant protein expression, such as BL21(DE3).

  • L-4-thiazolylalanine: The non-canonical amino acid to be incorporated, which must be supplied in the growth medium.

Logical Relationship of Key Components

G cluster_plasmids Expression Plasmids cluster_genes Expressed Genes cluster_products Functional Products pEVOL pEVOL Plasmid aaRS Engineered aaRS Gene pEVOL->aaRS expresses tRNA Orthogonal tRNA Gene pEVOL->tRNA expresses pTarget Target Gene Plasmid TargetGene Target Gene (with TAG codon) pTarget->TargetGene carries aaRS_prot Engineered aaRS Protein aaRS->aaRS_prot translated to tRNA_mol Orthogonal tRNA tRNA->tRNA_mol transcribed to Ribosome E. coli Ribosome TargetGene->Ribosome is translated by aaRS_prot->tRNA_mol charges tRNA_mol->aaRS_prot substrate for tRNA_mol->Ribosome delivers ncAA to TargetProt Target Protein with this compound This compound L-4-thiazolylalanine (in media) This compound->aaRS_prot substrate for Ribosome->TargetProt synthesizes

Figure 1. Logical relationship of components for this compound incorporation.

Experimental Protocols

Protocol 1: Directed Evolution of a this compound-Specific aaRS

This protocol describes a general strategy for evolving a suitable aaRS from a library of mutants. This process involves rounds of positive and negative selection to isolate a synthetase that is active with this compound but not with any of the 20 canonical amino acids.

A. Creating a Mutant aaRS Library:

  • Choose a Scaffold: Select an orthogonal aaRS scaffold, such as M. jannaschii TyrRS or M. mazei PylRS.

  • Identify Active Site Residues: Based on crystal structures, identify the amino acid residues in the active site that are likely to interact with the amino acid substrate.

  • Generate Mutant Library: Use techniques like site-directed mutagenesis or error-prone PCR to create a library of aaRS mutants with randomized codons at the identified active site positions. Clone this library into a suitable vector (e.g., a pBK-derived plasmid).

B. Positive Selection:

  • Transform the aaRS mutant library into E. coli cells containing a positive selection plasmid. This plasmid typically contains a reporter gene with an amber codon at a permissive site (e.g., chloramphenicol acetyltransferase, CAT, with a TAG codon).

  • Plate the transformed cells on media containing chloramphenicol and a concentration of L-4-thiazolylalanine (e.g., 1 mM).

  • Only cells expressing an aaRS mutant that can charge the orthogonal tRNA with this compound will be able to express the full-length, active CAT protein and survive on the chloramphenicol-containing medium.

  • Isolate and sequence the plasmids from the surviving colonies to identify potentially successful aaRS mutants.

C. Negative Selection:

  • To eliminate aaRS mutants that are active with canonical amino acids, perform a negative selection.

  • Transform the library of potentially successful aaRS mutants into E. coli cells containing a negative selection plasmid. This plasmid often carries a toxic gene (e.g., barnase) with an in-frame amber codon.

  • Plate the transformed cells on media containing the 20 canonical amino acids but lacking this compound.

  • Cells expressing an aaRS mutant that charges the orthogonal tRNA with any of the canonical amino acids will express the toxic barnase protein and will not survive.

  • Isolate the plasmids from the surviving colonies. These should contain aaRS mutants that are specific for this compound.

Directed Evolution Workflow

G start Start with Orthogonal aaRS Scaffold (e.g., MjTyrRS or MmPylRS) library Create Mutant aaRS Library (Randomize Active Site Residues) start->library positive_selection Positive Selection (Reporter gene with TAG codon, e.g., CAT) + this compound + Antibiotic library->positive_selection negative_selection Negative Selection (Toxic gene with TAG codon, e.g., Barnase) + 20 Canonical Amino Acids positive_selection->negative_selection isolate Isolate and Characterize This compound-Specific aaRS Mutants negative_selection->isolate isolate->positive_selection Iterate for Higher Activity end Optimized this compound-Specific aaRS isolate->end

Figure 2. Workflow for the directed evolution of a this compound-specific aaRS.
Protocol 2: Protein Expression with this compound

Once a specific aaRS mutant for this compound is identified, it can be used to express proteins containing this ncAA.

  • Plasmid Transformation: Co-transform the E. coli expression strain (e.g., BL21(DE3)) with two plasmids:

    • The pEVOL plasmid encoding the evolved this compound-specific aaRS and the orthogonal tRNA.

    • The plasmid containing the target gene with an in-frame amber (TAG) codon at the desired position.

  • Cell Culture:

    • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics for both plasmids and grow overnight at 37°C with shaking.

    • The next day, use the overnight culture to inoculate 1 L of minimal medium (e.g., M9) supplemented with the appropriate antibiotics.

    • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induction and Expression:

    • Add L-4-thiazolylalanine to a final concentration of 1-2 mM.

    • Induce the expression of the orthogonal system from the pEVOL plasmid by adding L-arabinose to a final concentration of 0.02% (w/v).

    • Induce the expression of the target protein by adding IPTG to a final concentration of 1 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Harvest and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).

    • Clarify the lysate by centrifugation.

    • Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Protocol 3: Verification of this compound Incorporation

Mass spectrometry is a powerful tool to confirm the successful incorporation of this compound.

  • Intact Protein Mass Analysis:

    • Analyze the purified protein by ESI-MS.

    • The measured molecular weight of the protein should correspond to the theoretical molecular weight calculated for the protein with this compound incorporated at the specified site.

  • Peptide Mass Fingerprinting and MS/MS:

    • Digest the purified protein with a specific protease (e.g., trypsin).

    • Analyze the resulting peptides by MALDI-TOF MS or LC-MS/MS.

    • Identify the peptide containing the amber codon site. The mass of this peptide should be increased by the mass of the this compound residue minus the mass of the canonical amino acid that would have been there (or minus nothing if it replaces a stop codon).

    • Perform MS/MS sequencing of the modified peptide to confirm the presence of this compound at the correct position.

Data Presentation

The following tables present hypothetical data that could be obtained during the development and application of a this compound incorporation system.

Table 1: Comparison of Evolved this compound-Specific aaRS Mutants

aaRS MutantPositive Selection (Growth on Chloramphenicol + Thz)Negative Selection (Survival on Barnase + Canonical AAs)Relative Protein Yield (%)
Parent aaRSNo GrowthN/A< 1
Mutant 1+++25
Mutant 2++++++60
Mutant 3 ++++ ++++ 100

This table illustrates the screening process, where Mutant 3 shows the best combination of high activity in the presence of this compound and low activity with canonical amino acids, leading to the highest relative protein yield.

Table 2: Quantitative Analysis of this compound Incorporation

Target ProteinExpression SystemThis compound Conc. (mM)Protein Yield (mg/L)Incorporation Efficiency (%)
sfGFP-150TAGParent aaRS1< 0.1< 1
sfGFP-150TAGEvolved aaRS Mutant 30.5875
sfGFP-150TAGEvolved aaRS Mutant 311592
sfGFP-150TAGEvolved aaRS Mutant 3218> 95
Target Protein XEvolved aaRS Mutant 311090

This table shows the optimization of this compound concentration and the resulting protein yield and incorporation efficiency, as might be determined by mass spectrometry.

Signaling Pathway and Mechanism

The core of this technology is the hijacking of the ribosomal protein synthesis machinery to incorporate the non-canonical amino acid. The engineered aaRS acts as the key molecular interpreter, linking this compound to the genetic code via the orthogonal tRNA.

Mechanism of this compound Incorporation

G cluster_activation Aminoacylation cluster_translation Translation Thz L-4-Thiazolylalanine aaRS Engineered Thz-RS Thz->aaRS ATP ATP ATP->aaRS tRNA Orthogonal tRNA(CUA) aaRS->tRNA charges Ribosome Ribosome tRNA->Ribosome binds to A-site mRNA mRNA with UAG codon mRNA->Ribosome Protein Growing Polypeptide Chain Ribosome->Protein peptide bond formation FinalProtein Protein with this compound Protein->FinalProtein incorporates Thz

Figure 3. Mechanism of this compound incorporation at the ribosome.

Conclusion

The genetic encoding of L-4-thiazolylalanine in E. coli provides a powerful platform for creating novel proteins with tailored properties. While the development of a specific orthogonal aaRS/tRNA pair requires a dedicated directed evolution effort, the protocols outlined in this document provide a clear roadmap for achieving this goal. The ability to site-specifically incorporate this compound opens up new avenues for basic research, protein engineering, and the development of next-generation protein therapeutics.

References

Application Notes and Protocols for Bioorthogonal Labeling of Cell Surface Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Thiazolylalanine: Based on a comprehensive review of available scientific literature, the use of this compound as a direct reactive handle for bioorthogonal labeling of cell surface proteins is not a well-established or documented technique. Bioorthogonal chemistry typically relies on pairs of mutually and uniquely reactive functional groups (e.g., azides and alkynes) that are introduced into biomolecules. While the thiazole moiety is important in various bioactive compounds, its direct participation in a defined bioorthogonal ligation reaction for protein labeling is not commonly reported.

This document will therefore focus on established and widely used methods for the bioorthogonal labeling of cell surface proteins, utilizing other unnatural amino acids (UAAs) that bear well-characterized bioorthogonal functional groups. These protocols and data are representative of the current state of the field and will enable researchers to effectively label and study cell surface proteins.

Overview of Common Bioorthogonal Reactions for Cell Surface Labeling

Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. For cell surface protein labeling, an unnatural amino acid containing a specific chemical handle is genetically incorporated into the protein of interest. This handle can then be selectively reacted with a probe (e.g., a fluorescent dye) carrying the complementary reactive group.

Quantitative Comparison of Bioorthogonal Ligation Chemistries

The choice of bioorthogonal reaction is critical and depends on factors such as reaction kinetics, stability of the reactants, and potential toxicity. Below is a summary of commonly used bioorthogonal reactions.

Bioorthogonal ReactionUAA Reactive GroupProbe Reactive GroupSecond-Order Rate Constant (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide or AlkyneAlkyne or Azide10² - 10³Fast reaction rates, high efficiency.Copper toxicity can be a concern for living cells.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) AzideStrained Alkyne (e.g., BCN, DBCO)10⁻¹ - 1Copper-free and thus more biocompatible for live-cell imaging.Slower reaction rates compared to CuAAC.
Inverse-Electron-Demand Diels-Alder (IEDDA) Strained Alkene (e.g., TCO) or AlkyneTetrazine10³ - 10⁶Extremely fast reaction rates, enabling rapid labeling at low concentrations.Tetrazine probes can sometimes have limited stability.
Staudinger Ligation AzideTriarylphosphine10⁻² - 10⁻¹One of the first bioorthogonal reactions developed.Slow kinetics and potential for phosphine oxidation.

Experimental Protocols

The following protocols provide a general framework for the bioorthogonal labeling of a target cell surface protein in mammalian cells.

Protocol: Genetic Incorporation of an Unnatural Amino Acid (UAA)

This protocol describes the site-specific incorporation of a UAA with a bioorthogonal handle (e.g., an azide or alkyne) into a target protein in mammalian cells using an amber stop codon suppression system.[1][2][3][4]

Materials:

  • Mammalian expression plasmid for the target protein with an in-frame amber stop codon (TAG) at the desired labeling site.

  • Mammalian expression plasmid for the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair specific for the desired UAA (e.g., pEVOL plasmid).[2]

  • The desired unnatural amino acid (e.g., N-azidoacetyl-L-lysine).

  • Mammalian cell line of choice (e.g., HEK293T).

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS).

  • Transfection reagent (e.g., Lipofectamine).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed the mammalian cells in a suitable culture plate (e.g., 6-well plate) to be 70-90% confluent at the time of transfection.

  • Transfection: Co-transfect the cells with the plasmid encoding the target protein (with the TAG codon) and the plasmid for the orthogonal aaRS/tRNA pair using a suitable transfection reagent according to the manufacturer's protocol.

  • UAA Supplementation: Immediately after transfection, replace the culture medium with fresh medium supplemented with the UAA. The optimal concentration of the UAA should be determined empirically but is typically in the range of 0.1-1 mM.

  • Protein Expression: Incubate the cells for 24-72 hours to allow for expression of the UAA-containing protein.

  • Harvesting or Downstream Labeling: The cells are now ready for downstream applications, such as cell lysis for protein analysis or direct labeling of the cell surface proteins.

Protocol: Bioorthogonal Labeling of Cell Surface Proteins (SPAAC Example)

This protocol describes the labeling of a cell surface protein containing an azide-functionalized UAA with a strained alkyne-containing fluorescent probe.[5]

Materials:

  • Cells expressing the UAA-containing target protein on their surface (from Protocol 2.1).

  • Fluorescent probe with a strained alkyne (e.g., DBCO-Fluorophore).

  • Cell culture medium or PBS.

Procedure:

  • Cell Preparation: Gently wash the cells expressing the UAA-containing protein twice with ice-cold PBS to remove any residual medium.

  • Labeling Reaction: Prepare a solution of the strained alkyne-fluorophore in cell culture medium or PBS at a final concentration typically ranging from 1-50 µM.

  • Incubation: Add the labeling solution to the cells and incubate for 30-120 minutes at 37°C or room temperature. The optimal time and temperature should be determined for each specific system.

  • Washing: After incubation, remove the labeling solution and wash the cells three times with ice-cold PBS to remove any unreacted probe.

  • Imaging or Analysis: The cells are now ready for analysis by fluorescence microscopy, flow cytometry, or other downstream applications.

Protocol: Quantification of Labeling Efficiency

This protocol provides a method to estimate the efficiency of bioorthogonal labeling on the cell surface using flow cytometry.[6][7][8]

Materials:

  • Labeled and unlabeled cells (from Protocol 2.2).

  • Flow cytometer.

  • FACS buffer (e.g., PBS with 2% FBS).

Procedure:

  • Cell Harvesting: Gently detach the labeled and control (unlabeled) cells from the culture plate using a non-enzymatic cell dissociation solution.

  • Cell Staining (Optional): If desired, cells can be co-stained with antibodies against a known surface marker to identify the cell population of interest.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Analyze the cells on a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission in the corresponding channel.

    • Gate on the live-cell population based on forward and side scatter.

    • Compare the fluorescence intensity of the labeled cells to the unlabeled control cells.

  • Data Analysis: The percentage of labeled cells and the mean fluorescence intensity can be used to assess the labeling efficiency. A higher mean fluorescence intensity and a higher percentage of fluorescent cells indicate a greater labeling efficiency.

Protocol: Cytotoxicity Assessment of UAA Incorporation

It is important to assess whether the incorporation of a UAA and the labeling procedure affect cell viability.[9]

Materials:

  • Cells cultured with and without the UAA.

  • A commercial cytotoxicity assay kit (e.g., MTT, LDH, or live/dead staining kits).

  • Plate reader or fluorescence microscope.

Procedure:

  • Cell Treatment: Culture cells in the presence and absence of the UAA at the concentration used for protein expression for the same duration (e.g., 24-72 hours).

  • Cytotoxicity Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.

    • MTT Assay: Measures metabolic activity. A decrease in signal indicates reduced viability.

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells. An increase in signal indicates cytotoxicity.

    • Live/Dead Staining: Uses fluorescent dyes to differentiate between live and dead cells (e.g., Calcein-AM for live cells and Propidium Iodide for dead cells).

  • Data Analysis: Quantify the results using a plate reader or by counting cells under a microscope. Compare the viability of cells grown with the UAA to the control cells grown without it. A significant decrease in viability suggests that the UAA or its concentration is toxic to the cells.

Visualizations

Signaling Pathways and Experimental Workflows

Bioorthogonal_Labeling_Workflow cluster_0 Genetic Incorporation of UAA cluster_1 Bioorthogonal Labeling cluster_2 Analysis plasmid_target Target Protein Plasmid (with TAG codon) transfection Co-transfection plasmid_target->transfection plasmid_aars aaRS/tRNA Plasmid plasmid_aars->transfection uaa_addition Add Unnatural Amino Acid (UAA) transfection->uaa_addition expression Protein Expression (24-72h) uaa_addition->expression cell_surface_protein Cell with UAA-tagged Surface Protein expression->cell_surface_protein probe_addition Add Fluorescent Probe (e.g., DBCO-Dye) cell_surface_protein->probe_addition incubation Incubation (30-120 min) probe_addition->incubation washing Wash Unreacted Probe incubation->washing analysis Fluorescence Microscopy, Flow Cytometry, etc. washing->analysis

Caption: General workflow for bioorthogonal labeling of cell surface proteins.

SPAAC_Mechanism cluster_protein Protein with Azide-UAA cluster_probe Strained Alkyne Probe cluster_product Labeled Protein protein Protein-N₃ product Protein-Triazole-Fluorophore protein->product Strain-Promoted [3+2] Cycloaddition probe Fluorophore-DBCO probe->product

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

Application Notes and Protocols for the Synthesis of Thiazolylalanine-Containing Macrocyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of macrocyclic peptides containing thiazolylalanine. The methodologies outlined herein cover solid-phase peptide synthesis (SPPS) for the linear precursor and a biocompatible cyclization strategy to yield the final macrocyclic product.

Introduction

Macrocyclic peptides incorporating a thiazole moiety are recognized as privileged structures in drug discovery due to their enhanced metabolic stability, conformational rigidity, and improved cell permeability.[1][2][3] The thiazole ring can act as a peptide bond isostere, reducing the number of hydrogen bond donors and thereby potentially increasing passive membrane diffusion.[4] These peptides have shown a wide range of biological activities, including antimicrobial and cytotoxic effects.[1][5]

This guide details two key methodologies: the synthesis of the linear peptide precursor using automated Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) and a subsequent biocompatible cyclization reaction between an N-terminal cysteine and a C-terminal nitrile to form a thiazoline, which is then oxidized to the stable thiazole.[6][7][8]

Section 1: Synthesis of Linear Peptide Precursor via Fmoc-SPPS

The synthesis of the linear peptide is performed on a solid support, allowing for the efficient removal of excess reagents and byproducts by simple filtration.[9][10] This protocol outlines a general procedure for Fmoc-based solid-phase peptide synthesis.

Experimental Workflow for Linear Peptide Synthesis

Linear Peptide Synthesis Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for each amino acid Repeat->Fmoc_Deprotection Cleavage Cleavage and Deprotection (e.g., TFA Cocktail) Repeat->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation:

    • Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides).

    • Swell the resin in dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.[11]

  • Fmoc-Deprotection:

    • Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing:

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove piperidine and byproducts.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent (e.g., HATU, 3 eq.) in DMF.

    • Add a base such as N,N-diisopropylethylamine (DIEA, 6 eq.) to the amino acid solution.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature. A ninhydrin test can be performed to check for reaction completion.

  • Washing:

    • Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.

  • Repeat Synthesis Cycle:

    • Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Cleavage and Global Deprotection:

    • After the final amino acid is coupled, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours at room temperature.[12]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.

Section 2: Biocompatible Macrocyclization

This section describes a biocompatible method for the cyclization of linear peptides containing an N-terminal cysteine and a C-terminal nitrile. The reaction proceeds through the formation of a thiazoline ring, which is subsequently oxidized to a thiazole.[8]

Experimental Workflow for Macrocyclization

Macrocyclization Workflow cluster_0 Thiazoline Formation cluster_1 Thiazole Formation Precursor Linear Peptide (N-Cys, C-Nitrile) Cyclization Cyclization (Aqueous Buffer, pH 7.5, RT) Precursor->Cyclization Thiazoline Macrocyclic Thiazoline Peptide Cyclization->Thiazoline Oxidation Oxidation (Alkaline Salt, Air) Thiazoline->Oxidation Thiazole Macrocyclic Thiazole Peptide Oxidation->Thiazole Purification Purification (RP-HPLC) Thiazole->Purification Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation & Survival TF->Proliferation gene expression Peptide Thiazole Peptide Peptide->Kinase2 Inhibition

References

Application Notes and Protocols: Thiazolylalanine as a Handle for Post-Translational Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful strategy for expanding the chemical diversity of these biomolecules, enabling the introduction of novel functionalities for research, therapeutic, and diagnostic applications. L-4-Thiazolylalanine is an ncAA of particular interest due to the presence of a thiazole ring, a heterocyclic motif known to be amenable to a variety of bioorthogonal and cross-coupling reactions. This document provides detailed application notes and protocols for the use of L-4-thiazolylalanine as a genetically encoded handle for post-translational modification of proteins.

The workflow involves three key stages: the synthesis of L-4-thiazolylalanine, its site-specific incorporation into a target protein using an engineered aminoacyl-tRNA synthetase/tRNA pair, and subsequent modification of the incorporated thiazolylalanine residue via palladium-catalyzed cross-coupling reactions. While the genetic incorporation of 4-thiazolyl-alanine has been reported, it is noted to have low efficiency, and the subsequent use of the incorporated residue as a handle for cross-coupling reactions on a protein is a developing area. The protocols provided for the cross-coupling reactions are based on established methods for similar modifications on proteins and peptides.

Data Presentation

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Protein Modification
Reaction Type Coupling Partners Catalyst/Ligand Typical Reaction Conditions Advantages Challenges for this compound
Suzuki-Miyaura Thiazole & Aryl/Vinyl Boronic AcidPd(OAc)₂, SPhos/RuPhosAqueous buffer, pH 8-9, Room Temp to 37°CMild conditions, broad substrate scope, commercially available reagents.Potential for catalyst poisoning by the thiazole sulfur; optimization of ligand and reaction conditions is critical.
Sonogashira Thiazole & Terminal AlkynePdCl₂(PPh₃)₂, CuI (optional)Aqueous buffer, pH 7-8, Room TempForms a rigid C-C triple bond, useful for structural probes.Copper can be toxic to proteins; copper-free methods are preferred. Thiazole reactivity needs to be optimized.
Heck Thiazole & AlkenePd(OAc)₂, water-soluble phosphine ligandAqueous buffer, pH 7-9, Room Temp to 50°CTolerant of many functional groups.Can have issues with regioselectivity and often requires higher temperatures which may affect protein stability.

Experimental Protocols

Protocol 1: Synthesis of L-4-Thiazolylalanine

This protocol is adapted from standard procedures for the synthesis of similar non-canonical amino acids.

Materials:

  • N-Boc-L-aspartic acid 4-tert-butyl ester

  • Lawesson's reagent

  • Bromoacetaldehyde diethyl acetal

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Thioamide Formation: Dissolve N-Boc-L-aspartic acid 4-tert-butyl ester in dry toluene. Add Lawesson's reagent (0.55 equivalents) and reflux the mixture for 4 hours. Monitor the reaction by TLC. Upon completion, cool the reaction, filter, and concentrate the filtrate under reduced pressure. Purify the resulting thioamide by silica gel chromatography.

  • Thiazole Ring Formation (Hantzsch Synthesis): Dissolve the purified thioamide in dry acetonitrile. Add bromoacetaldehyde diethyl acetal and heat the mixture at 80°C for 12 hours in a sealed tube. After cooling, concentrate the reaction mixture and purify the crude product by silica gel chromatography to obtain the protected L-4-thiazolylalanine.

  • Deprotection: Dissolve the protected amino acid in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours. Remove the solvent under reduced pressure. Co-evaporate with toluene three times to remove residual TFA. The resulting L-4-thiazolylalanine should be stored at -20°C.

Protocol 2: Site-Specific Incorporation of L-4-Thiazolylalanine into a Target Protein

This protocol is based on the use of an engineered pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA for amber codon suppression in E. coli. It has been reported that a mutant PylRS can incorporate 4-thiazolyl-alanine, although with low expression levels.[1] Further evolution of the synthetase may be required to improve efficiency.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Plasmid encoding the target protein with an in-frame amber codon (TAG) at the desired modification site.

  • Plasmid encoding the engineered PylRS and its cognate tRNA (e.g., a pEVOL vector).

  • L-4-thiazolylalanine

  • LB or M9 minimal media

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-Arabinose

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid carrying the target gene and the plasmid carrying the engineered PylRS/tRNA pair.

  • Culture: Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotics. The following day, inoculate a larger volume of M9 minimal media supplemented with the antibiotics, 0.2% glucose, and all canonical amino acids except for the one the original synthetase is specific for (in the case of PylRS, lysine).

  • Induction and ncAA Addition: When the culture reaches an OD₆₀₀ of 0.6-0.8, add L-4-thiazolylalanine to a final concentration of 1 mM. Induce the expression of the PylRS/tRNA pair with L-arabinose (final concentration 0.02%) and the target protein with IPTG (final concentration 0.5 mM).

  • Expression: Incubate the culture at a reduced temperature (e.g., 20-25°C) for 16-24 hours to allow for protein expression.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

  • Verification of Incorporation: Confirm the incorporation of L-4-thiazolylalanine by mass spectrometry (LC-MS/MS).

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling on a this compound-Containing Protein (Prospective)

This protocol is adapted from established procedures for Suzuki-Miyaura coupling on proteins containing other aryl halide ncAAs. Optimization will be necessary for this compound.

Materials:

  • Purified protein containing L-4-thiazolylalanine (10-50 µM)

  • Aryl boronic acid (1-5 mM)

  • Palladium precatalyst (e.g., Pd(OAc)₂) (50-200 µM)

  • Water-soluble phosphine ligand (e.g., SPhos, RuPhos) (100-400 µM)

  • Borate buffer (50 mM, pH 8.5)

  • Degassing equipment (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In an inert atmosphere (glovebox or under argon), prepare a stock solution of the palladium catalyst and ligand in degassed borate buffer.

  • Protein and Reagent Mixing: In a reaction vessel, combine the purified protein solution (in degassed buffer) and the aryl boronic acid.

  • Initiation of Reaction: Add the palladium catalyst/ligand solution to the protein/boronic acid mixture to initiate the coupling reaction.

  • Incubation: Gently agitate the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Quenching and Purification: Quench the reaction by adding a chelating agent like EDTA to sequester the palladium. Purify the modified protein from excess reagents and catalyst using size-exclusion chromatography or dialysis.

  • Characterization: Analyze the purified, modified protein by mass spectrometry to confirm the successful coupling and determine the modification efficiency.

Visualizations

G cluster_synthesis Synthesis of this compound cluster_incorporation Genetic Incorporation cluster_modification Post-Translational Modification s1 N-Boc-L-aspartic acid s2 Thioamide Formation s1->s2 s3 Thiazole Ring Formation s2->s3 s4 Deprotection s3->s4 s5 L-4-Thiazolylalanine s4->s5 i4 Expression with L-4-Thiazolylalanine s5->i4 i1 Engineered PylRS/ tRNA Plasmid i3 Co-transformation into E. coli i1->i3 i2 Target Protein Plasmid (with TAG codon) i2->i3 i3->i4 i5 Purified Protein with This compound i4->i5 m1 This compound- Containing Protein i5->m1 m2 Palladium-Catalyzed Cross-Coupling m1->m2 m3 Modified Protein m2->m3

Overall workflow for this compound-mediated post-translational modification.

G cluster_synthesis Genetic Machinery cluster_process Cellular Process synthetase Engineered PylRS charging tRNA Charging synthetase->charging Catalyzes tRNA Orthogonal tRNA(CUA) tRNA->synthetase ncAA L-4-Thiazolylalanine ncAA->synthetase translation Ribosomal Translation charging->translation Delivers ncAA-tRNA protein Protein with ncAA translation->protein

Site-specific incorporation of L-4-thiazolylalanine via amber codon suppression.

G protein Protein-Thiazolylalanine oxidative_addition Oxidative Addition protein->oxidative_addition boronic_acid Aryl Boronic Acid transmetalation Transmetalation boronic_acid->transmetalation catalyst Pd(0) Catalyst catalyst->oxidative_addition oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->catalyst Regenerates modified_protein Modified Protein reductive_elimination->modified_protein

Catalytic cycle for Suzuki-Miyaura cross-coupling on a protein.

Conclusion

The use of L-4-thiazolylalanine as a genetically encoded handle for post-translational modification holds significant promise for the creation of novel protein conjugates with tailored properties. While challenges related to incorporation efficiency remain, the methodologies outlined in this document provide a comprehensive framework for researchers to explore this exciting area. Further optimization of the engineered aminoacyl-tRNA synthetase and the cross-coupling reaction conditions will be crucial for the widespread adoption of this technology. The successful implementation of these protocols will enable the precise installation of a wide range of chemical moieties onto proteins, facilitating advancements in drug development, diagnostics, and fundamental biological research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Conditions for Sterically Hindered Thiazolylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the peptide coupling of sterically hindered Thiazolylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling yields when incorporating sterically hindered this compound?

Low coupling yields with sterically hindered amino acids like this compound are typically due to a combination of factors:

  • Steric Hindrance: The bulky nature of the this compound side chain can physically obstruct the approach of the activated carboxylic acid and the amine, significantly slowing down or preventing the reaction.[1][2]

  • Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by adjacent bulky groups, rendering it a less effective reactant.

  • Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues, can aggregate on the solid support, leading to incomplete reactions and inaccessible reactive sites.[3]

  • Inappropriate Coupling Reagent: Standard carbodiimide reagents such as DCC and EDC often result in low yields due to their insufficient reactivity for sterically demanding couplings.[1][2]

  • Suboptimal Reaction Conditions: Factors like solvent, temperature, and reaction time are critical and may require optimization for challenging couplings.[1]

Q2: Which coupling reagents are most effective for sterically hindered this compound?

For sterically hindered amino acids, more potent coupling reagents are necessary. Onium salt-based reagents are generally the preferred choice.[1]

  • Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[1] HATU is often considered superior for many difficult couplings.[1] COMU is a newer generation uronium salt that offers coupling efficiencies comparable to HATU, with the added benefits of being less hazardous and having better solubility.

  • Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[1] PyAOP, the aza-derivative of PyBOP, often demonstrates higher coupling yields.[1] Phosphonium reagents are generally more soluble in DMF than their uronium counterparts and do not carry the risk of chain termination through guanidinylation, a side reaction that can occur with uronium salts.[4]

  • Acyl Fluorides: The in-situ generation of amino acid fluorides using reagents like TFFH is particularly well-suited for coupling extremely sterically demanding amino acids.[5][6]

Q3: How can racemization be minimized during the coupling of this compound?

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern that can lead to diastereomeric impurities.[1] To minimize racemization:

  • Use Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure® is crucial.[1] These additives form active esters that are less prone to racemization. HOAt and Oxyma Pure are generally more effective at suppressing racemization than HOBt.[1]

  • Choose the Right Base: The choice and amount of base can influence racemization.[1] Using a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger, more hindered base like DIPEA can be beneficial.[1]

  • Select Appropriate Coupling Reagents: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization compared to some uronium salts.[1]

  • Control Reaction Temperature: While gentle heating can sometimes improve coupling efficiency, it can also increase the risk of racemization. It is crucial to optimize for the shortest time necessary to achieve a good yield at an elevated temperature.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Coupling Yield Ineffective Coupling Reagent Switch from standard carbodiimides (DCC, DIC) to more potent onium salt reagents like HATU, HCTU, or PyAOP.[2] For extremely hindered couplings, consider the acyl fluoride method.[2]
Insufficient Reaction Time or Temperature Increase the coupling reaction time, potentially to overnight.[7] Gentle heating or the use of microwave-assisted peptide synthesis (MASPS) can also be effective, but must be carefully monitored to avoid racemization.[7]
Suboptimal Solvent Use a solvent with superior solvating properties like N-methylpyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF). A mixture of DCM/DMF/NMP (1:1:1) can also be beneficial for difficult sequences.[7]
Peptide Aggregation on Resin Incorporate modified or protected amino acids, such as pseudoproline dipeptides, to disrupt secondary structure formation.[3] Adding a solubilizing tag like polyethylene glycol (PEG) can also improve solubility.[3]
Incomplete Coupling (Positive Ninhydrin Test) Steric Hindrance Perform a second coupling (double coupling) with a fresh solution of the activated amino acid.[7]
Insufficient Reagent Equivalents Increase the equivalents of the amino acid and coupling reagent. For a standard HATU coupling, 4 equivalents of the amino acid, 3.9 equivalents of HATU, and 8 equivalents of a non-nucleophilic base are recommended.[7]
Presence of Deletion Sequences in Final Peptide Incomplete Coupling in a Previous Step If a difficult coupling is incomplete, cap the unreacted amines using acetic anhydride before proceeding to the next coupling step to prevent the formation of deletion sequences.[8]
Significant Racemization Detected Over-activation of the Carboxylic Acid Reduce the pre-activation time before adding the amine component.
Strong Base Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[1]
Inappropriate Coupling Reagent/Additive Combination Ensure the use of an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1] Consider using a phosphonium-based reagent like PyBOP or PyAOP.[1]
Prolonged Reaction at Elevated Temperature If using heat, optimize for the shortest time necessary to achieve a good yield.[1]

Quantitative Data on Coupling Reagents for Sterically Hindered Amino Acids

The following table summarizes the performance of various coupling reagents for sterically hindered amino acids, which can serve as a guideline for this compound coupling.

ReagentReagent TypeYield (%)Reaction TimeRacemization (%)AdvantagesDisadvantages
HATU Aminium/Uronium SaltHigh1 - 2 hoursLowHighly efficient for hindered couplings.[9]Can cause guanidinylation of the N-terminal amine; based on potentially explosive HOAt.[9]
HBTU Aminium/Uronium SaltSignificant YieldsRoom TempLowHighly efficient and popular reagent.[9]Can cause guanidinylation; potential for autocatalytic decomposition.[9]
COMU Aminium/Uronium SaltHigh1-hour double couplingLowEfficiency comparable to HATU; safer as it is based on OxymaPure, avoiding explosive benzotriazole derivatives.[9]Limited stability in solution.[9]
PyBOP Phosphonium Salt> 90% Conversion16 hoursLowEfficient coupling; avoids guanidinylation side reactions.[9]Generally less reactive than HATU.[9]
TFFH (Acyl Fluoride)Fluorinating AgentHighVariesMinimalParticularly well-suited for extremely sterically demanding amino acids.[5][6]Requires in-situ formation of the acyl fluoride.

Experimental Protocols

Protocol 1: HATU-Mediated Double Coupling of Sterically Hindered this compound
  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the Fmoc-Thiazolylalanine (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[7]

    • Allow the pre-activation to proceed for 1-5 minutes.[7]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.[7]

    • Wash the resin with DMF.

    • Perform a ninhydrin or bromophenol blue test to check for completion.[1]

  • Second Coupling (if necessary):

    • If the ninhydrin test is positive, repeat the coupling steps with a fresh solution of activated Fmoc-Thiazolylalanine.[7]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent onium salt reagents fail.

  • Acyl Fluoride Formation:

    • Dissolve the protected Fmoc-Thiazolylalanine (1 equivalent) in an anhydrous solvent like DCM.

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling Reaction cluster_analysis Analysis & Recoupling start Start with Fmoc-deprotected resin wash_resin Wash resin with DMF start->wash_resin add_to_resin Add activated amino acid to resin wash_resin->add_to_resin pre_activate Pre-activate: Fmoc-Thiazolylalanine + HATU + DIPEA in DMF pre_activate->add_to_resin couple Allow coupling (45-60 min) add_to_resin->couple wash_again Wash resin with DMF couple->wash_again ninhydrin Ninhydrin Test wash_again->ninhydrin decision Coupling Complete? ninhydrin->decision recouple Perform Second Coupling decision->recouple No end Proceed to next step decision->end Yes recouple->add_to_resin troubleshooting_guide start Low Coupling Yield with this compound q1 Using standard carbodiimide (DCC/DIC)? start->q1 a1_yes Switch to HATU, HCTU, or PyAOP q1->a1_yes Yes a1_no Using potent onium salt reagent q1->a1_no No q2 Reaction time < 2 hours? a1_yes->q2 a1_no->q2 a2_yes Increase reaction time (e.g., overnight) or consider microwave synthesis q2->a2_yes Yes a2_no Reaction time is already extended q2->a2_no No q3 Using only DMF as solvent? a2_yes->q3 a2_no->q3 a3_yes Switch to or add NMP (e.g., DCM/DMF/NMP 1:1:1) q3->a3_yes Yes a3_no Using optimized solvent system q3->a3_no No q4 Still incomplete coupling? a3_yes->q4 a3_no->q4 a4_yes Perform double coupling and/or increase reagent equivalents q4->a4_yes Yes a4_no Consider alternative strategies (e.g., Acyl Fluoride method) q4->a4_no No

References

Preventing side reactions during Thiazolylalanine incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the incorporation of Thiazolylalanine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Is the thiazole side chain of this compound stable during standard solid-phase peptide synthesis (SPPS) conditions?

A1: The thiazole ring is an aromatic heterocycle and is generally considered stable under the conditions of both Fmoc- and Boc-based solid-phase peptide synthesis.[1][2] This includes exposure to piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for cleavage from the resin. However, as with any peptide synthesis, optimization of conditions is crucial to minimize potential side reactions.

Q2: Does the this compound side chain require protection during SPPS?

A2: Typically, the thiazole side chain of this compound does not require a protecting group during SPPS. Its aromatic nature makes it relatively unreactive under standard coupling and deprotection conditions.[1]

Q3: What are the most common side reactions to be aware of when incorporating this compound?

A3: While the thiazole ring itself is robust, the incorporation of this compound is susceptible to common side reactions encountered in peptide synthesis, including:

  • Racemization: The chiral integrity of the α-carbon can be compromised during activation and coupling, especially with prolonged activation times or the use of strong bases.[3][4]

  • Incomplete Coupling: Steric hindrance from the thiazole side chain and the growing peptide chain can lead to incomplete coupling reactions, resulting in deletion sequences.

  • Side reactions related to other sensitive amino acids: If your peptide contains other sensitive residues like Cys, Met, Trp, or Tyr, appropriate cleavage cocktails with scavengers are necessary to prevent their modification.[5][6]

Q4: Which coupling reagents are recommended for incorporating Fmoc-L-Thiazolylalanine-OH?

A4: For sterically hindered or unusual amino acids like this compound, high-efficiency coupling reagents are recommended.[7] Options like HATU, HBTU, and COMU are known to provide good results with minimal racemization.[8][9] The choice of reagent may depend on the specific sequence and the position of the this compound residue.

Q5: What is the recommended cleavage cocktail for peptides containing this compound?

A5: A standard cleavage cocktail such as Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol) is generally suitable for cleaving peptides containing this compound.[5] If the peptide also contains other sensitive residues, the cocktail should be optimized accordingly. For instance, Reagent H is recommended for methionine-containing peptides to prevent oxidation.[6] The use of scavengers like triisopropylsilane (TIS) is crucial to prevent re-attachment of protecting groups and other side reactions.[10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Peptide Incomplete coupling of this compound.- Perform a double coupling for the this compound residue.- Use a more potent coupling reagent like HATU or COMU.- Increase the excess of amino acid and coupling reagent.- Monitor coupling completion with a ninhydrin test.[12]
Aggregation of the peptide on the resin.- Use a more polar solvent like NMP or a DMF/DMSO mixture.- Incorporate pseudoproline dipeptides or other disruption strategies.
Presence of Deletion Sequences in Mass Spectrometry Incomplete Fmoc deprotection.- Extend the piperidine treatment time.- Use a fresher solution of 20% piperidine in DMF.
Incomplete coupling of this compound.- See "Low Yield of Final Peptide" section above.
Diastereomeric Impurities Detected by HPLC Racemization during activation/coupling.- Minimize the pre-activation time of the Fmoc-Thiazolylalanine-OH.- Use a weaker base like 2,4,6-collidine instead of DIPEA, especially if racemization is significant.[4]- Consider using a coupling additive like Oxyma Pure, which is known to suppress racemization.[7]
Unexpected Side Products in Mass Spectrometry Modification of other sensitive amino acids (Trp, Met, Cys).- Optimize the cleavage cocktail with appropriate scavengers.- Use Reagent H for methionine-containing peptides to prevent oxidation.[6]- Use scavengers like TIS and EDT to protect tryptophan and cysteine residues.[5][10]
Trifluoroacetylation of free amines.- Minimize exposure to TFA during deprotection steps if using a Boc strategy.- Ensure complete removal of TFA during workup.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis

Coupling ReagentTypical Yield (%)Purity (%)Reaction Time (hours)Epimerization (%)Key Advantages & Disadvantages
HATU 95-99>981-2<0.5Advantages: High reactivity, low racemization, effective for sterically hindered amino acids.[8] Disadvantages: Higher cost.
HBTU 90-95>952-4<1.0Advantages: Good balance of reactivity and cost.[8] Disadvantages: Slightly less effective at preventing racemization than HATU.
PyBOP 90-95>952-4<1.5Advantages: Good performance and cost-effectiveness. Disadvantages: Byproducts can be difficult to remove.
EDC/HOBt 85-90>904-8<2.0Advantages: Economical, water-soluble byproducts are easy to remove. Disadvantages: Slower reaction times, higher potential for racemization.

Note: The data presented are typical values for standard peptide synthesis and may vary depending on the specific amino acid sequence and reaction conditions. Specific quantitative data for this compound incorporation is limited in the literature.

Experimental Protocols

Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis of a this compound-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing L-Thiazolylalanine on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

    • Perform a Kaiser test to confirm the presence of free primary amines.[13]

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain and wash the resin with DMF (5 times).

    • Perform a Kaiser test to confirm complete coupling.

  • This compound Incorporation (Double Coupling Recommended):

    • First Coupling: Follow the procedure in step 3 using Fmoc-L-Thiazolylalanine-OH.

    • After washing, perform a Kaiser test. If the test is positive (blue), proceed to the second coupling.

    • Second Coupling: Repeat the coupling procedure with a fresh solution of activated Fmoc-L-Thiazolylalanine-OH.

    • Wash the resin thoroughly and confirm complete coupling with a Kaiser test.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Prepare a fresh cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).[5]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

    • Characterize the purified peptide by mass spectrometry to confirm the correct mass and identify any side products.[15]

Visualizations

Experimental_Workflow Resin_Swelling Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMF, IPA) Fmoc_Deprotection->Washing_1 Kaiser_Test_1 Kaiser Test (Free Amine Check) Washing_1->Kaiser_Test_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Kaiser_Test_1->Coupling Positive Thia_Coupling This compound Coupling (Double Coupling Recommended) Kaiser_Test_1->Thia_Coupling Positive Washing_2 Washing (DMF) Coupling->Washing_2 Thia_Coupling->Washing_2 Kaiser_Test_2 Kaiser Test (Coupling Check) Washing_2->Kaiser_Test_2 Kaiser_Test_2->Coupling Incomplete Kaiser_Test_2->Thia_Coupling Incomplete Repeat_Cycle Repeat Cycle Kaiser_Test_2->Repeat_Cycle Complete Repeat_Cycle->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Final Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Workflow for Fmoc-SPPS of a this compound-containing peptide.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Peptide Yield Start->Low_Yield Impurity_MS Unexpected Mass in MS Start->Impurity_MS Impurity_HPLC Diastereomers in HPLC Start->Impurity_HPLC Incomplete_Coupling Incomplete Coupling? Low_Yield->Incomplete_Coupling Side_Reaction Other Side Reactions? Impurity_MS->Side_Reaction Racemization Racemization? Impurity_HPLC->Racemization Solution_Coupling Double Couple Use Stronger Reagent Incomplete_Coupling->Solution_Coupling Yes Solution_Racemization Optimize Base & Time Racemization->Solution_Racemization Yes Solution_Side_Reaction Optimize Cleavage Cocktail Side_Reaction->Solution_Side_Reaction Yes

Caption: Troubleshooting logic for this compound peptide synthesis.

References

Technical Support Center: Thiazolylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals incorporating thiazolylalanine into their peptide synthesis workflows. The information is presented in a question-and-answer format to directly address potential issues and provide clear solutions.

Frequently Asked Questions (FAQs)

Q1: Is a side chain protecting group required for Fmoc-L-4-thiazolylalanine during solid-phase peptide synthesis (SPPS)?

A1: No, the thiazole side chain of this compound is generally considered stable under the standard conditions of Fmoc-based solid-phase peptide synthesis.[1][2] It does not typically require a protecting group. The thiazole ring is resistant to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid).[1]

Q2: What are the advantages of using this compound in peptide design?

A2: Thiazole-containing peptides are of significant interest in drug discovery. The thiazole ring can enhance the metabolic stability of peptides by making them more resistant to proteolytic degradation compared to their linear counterparts.[2] Additionally, the rigid, aromatic nature of the thiazole ring can constrain the peptide backbone, which may lead to higher receptor binding affinity and improved selectivity.[2]

Q3: Are there any known side reactions involving the thiazole side chain during SPPS or cleavage?

A3: While generally stable, the basic nitrogen atom in the thiazole ring can be protonated under strong acidic conditions, such as during TFA cleavage. This is not a side reaction in the sense of a covalent modification, but it can potentially influence the solubility and chromatographic behavior of the crude peptide. There is limited evidence of the thiazole ring itself undergoing cleavage or reacting with common scavengers under standard cleavage conditions.[3][4][5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered when working with peptides containing this compound.

Problem 1: Poor solubility of the crude peptide after TFA cleavage.

Possible Cause Suggested Solution
Protonation of the thiazole ring The basic nitrogen on the thiazole ring can become protonated by TFA, leading to a more polar and potentially less soluble peptide salt. Ensure complete removal of TFA by thorough ether precipitation and washing. Lyophilization from an appropriate solvent system (e.g., water/acetonitrile) can also improve the handling of the final product.
Peptide aggregation Peptides containing hydrophobic residues, including the thiazole ring, can be prone to aggregation. Consider dissolving the crude peptide in a small amount of a stronger solvent like DMSO or DMF before diluting with the initial mobile phase for HPLC purification.

Problem 2: Unexpected peaks in the mass spectrum of the crude peptide.

Possible Cause Suggested Solution
Standard SPPS-related impurities The unexpected peaks are most likely common SPPS byproducts such as deletion sequences (incomplete coupling or deprotection) or truncated sequences. These are not specific to the presence of this compound. Review your coupling and deprotection protocols for efficiency.
Adducts with scavengers While unlikely with the thiazole ring itself, other reactive side chains in your peptide may form adducts with scavengers in the cleavage cocktail. Ensure you are using a cleavage cocktail appropriate for your full peptide sequence.

Problem 3: Difficulty in purifying the this compound-containing peptide by reverse-phase HPLC.

Possible Cause Suggested Solution
Broad or tailing peaks This can be due to the interaction of the protonated thiazole ring with the silica support of the HPLC column. Ensure the mobile phases are sufficiently acidic (e.g., 0.1% TFA) to maintain a consistent protonation state of the peptide and minimize secondary interactions with the stationary phase.
Co-elution with impurities Optimize the HPLC gradient to improve the separation of the target peptide from closely eluting impurities. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or ion-pairing agents.

Stability of the Unprotected Thiazole Side Chain

The following table summarizes the stability of the this compound side chain under common SPPS conditions, confirming that a protecting group is generally not necessary.

Condition Reagents Stability of Thiazole Ring Reference
Fmoc Deprotection 20% Piperidine in DMFStable[1]
Peptide Coupling Standard coupling reagents (e.g., HBTU, DIC/HOBt)Stable[1]
Final Cleavage and Deprotection Trifluoroacetic acid (TFA) with common scavengers (e.g., TIS, water, DODT)Generally Stable[1][6]

Experimental Protocols

General Protocol for Solid-Phase Synthesis of a Peptide Containing L-4-Thiazolylalanine

This protocol outlines the manual synthesis of a generic peptide containing L-4-thiazolylalanine using Fmoc/tBu chemistry on a Rink Amide resin.

1. Resin Swelling:

  • Place the Rink Amide resin in a reaction vessel.
  • Wash the resin with DMF (3 x 5 mL) for 10 minutes each to swell the resin.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (5 mL) for 3 minutes.
  • Drain the solution.
  • Treat the resin again with 20% piperidine in DMF (5 mL) for 10 minutes.
  • Wash the resin with DMF (5 x 5 mL).

3. Amino Acid Coupling (Example: Coupling Fmoc-L-4-thiazolylalanine):

  • In a separate vial, dissolve Fmoc-L-4-thiazolylalanine (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
  • Add DIPEA (6 eq) to the amino acid solution and pre-activate for 2 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate the reaction vessel for 2 hours at room temperature.
  • To check for completion, perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

4. Repeat Deprotection and Coupling Cycles:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection:

  • After the final coupling step, perform the Fmoc deprotection as described in step 2.

6. Cleavage and Global Deprotection:

  • Wash the peptide-resin with DCM (5 x 5 mL) and dry under a stream of nitrogen.
  • Prepare a cleavage cocktail. A common "Reagent B" cocktail consists of TFA/Phenol/Water/TIS (88:5:5:2 v/v/v/v).[6][7]
  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and shake for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Wash the resin with a small amount of fresh cleavage cocktail.
  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
  • Dry the crude peptide pellet under vacuum.

7. Analysis:

  • Analyze the crude peptide by reverse-phase HPLC and mass spectrometry to confirm the identity and purity of the product.[8][9]

Visualizations

Experimental_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-Thz-OH + Coupling Reagents) Deprotection->Coupling Add activated Fmoc-Thiazolylalanine Wash_DMF DMF Wash Coupling->Wash_DMF Wash_DCM DCM Wash Wash_DMF->Wash_DCM Wash_DCM->Deprotection Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Wash_DCM->Final_Deprotection After final coupling Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Analysis Analysis (HPLC, Mass Spectrometry) Precipitation->Analysis

Caption: Workflow for SPPS of a this compound-containing peptide.

Troubleshooting_Logic cluster_Problem Observed Issue cluster_Diagnosis Diagnostic Steps cluster_Cause Potential Causes cluster_Solution Solutions Issue Poor Peptide Purity/Yield Mass_Spec Mass Spectrometry Analysis Issue->Mass_Spec HPLC HPLC Analysis Issue->HPLC Incomplete_Coupling Incomplete Coupling Mass_Spec->Incomplete_Coupling Deletion sequences Side_Reactions Side Reactions (not Thz-specific) Mass_Spec->Side_Reactions Unexpected mass adducts Incomplete_Deprotection Incomplete Fmoc Deprotection HPLC->Incomplete_Deprotection Multiple peaks Solubility Poor Solubility (Thz protonation) HPLC->Solubility Peak tailing/broadening Optimize_Coupling Optimize Coupling Conditions Incomplete_Coupling->Optimize_Coupling Optimize_Deprotection Optimize Deprotection Time Incomplete_Deprotection->Optimize_Deprotection Scavengers Adjust Cleavage Scavengers Side_Reactions->Scavengers Solvent Modify Purification Solvents Solubility->Solvent

References

Technical Support Center: Peptides Containing Thiazolylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered with peptides containing Thiazolylalanine (Tza).

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound prone to aggregation?

A1: While data specifically on this compound-induced aggregation is limited, the inherent properties of the thiazole ring can contribute to a higher aggregation propensity. The planar and aromatic nature of the thiazole ring introduces rigidity into the peptide backbone.[1][2][3] This conformational constraint can favor specific secondary structures, such as semi-extended β-conformations, which may promote intermolecular hydrogen bonding and subsequent aggregation.[4] Additionally, the aromatic π-systems of the thiazole rings can lead to π-π stacking interactions between peptide chains, further stabilizing aggregates.[1][2]

Q2: What are the common signs of aggregation in my this compound-containing peptide preparation?

A2: Aggregation can manifest in several ways throughout your experimental workflow:

  • During Solid-Phase Peptide Synthesis (SPPS):

    • Poor swelling or shrinking of the resin.[5][6]

    • Slow or incomplete coupling and deprotection reactions.[6]

    • The resin may become sticky and clump together.[6]

  • Post-Synthesis (in solution):

    • Difficulty dissolving the lyophilized peptide powder.

    • Formation of a cloudy or turbid solution.

    • Visible precipitates or gel formation.[7]

    • Atypical results in analytical techniques like HPLC, showing broad peaks or multiple, poorly resolved peaks.

Q3: Can I predict the aggregation potential of my this compound peptide sequence?

A3: While a precise prediction is challenging, you can estimate the risk of aggregation by analyzing the peptide sequence for known aggregation-promoting factors in addition to the presence of this compound:

  • High Hydrophobicity: A high percentage of hydrophobic amino acids in the sequence can drive aggregation.[8]

  • Alternating Hydrophilic-Hydrophobic Residues: Such patterns can favor the formation of β-sheets.

  • Overall Charge: Peptides are often least soluble at their isoelectric point (pI), where the net charge is zero.[9]

  • Presence of β-branched amino acids: Residues like Valine and Isoleucine can promote β-sheet formation.[6]

Troubleshooting Guides

Guide 1: Addressing Aggregation During Solid-Phase Peptide Synthesis (SPPS)

If you observe signs of on-resin aggregation, consider the following strategies to improve your synthesis.

SPPS_Troubleshooting start On-Resin Aggregation Detected strategy Implement Mitigation Strategy start->strategy resin Use Aggregation-Disrupting Resin (e.g., NovaSyn® TG, PEGA) strategy->resin Resin Choice solvents Optimize Solvents (e.g., NMP, or add DMSO) strategy->solvents Solvent System additives Incorporate Backbone Protection / Disrupting Elements (e.g., Pseudoproline Dipeptides, Dmb/Hmb Amino Acids) strategy->additives Sequence Modification conditions Modify Reaction Conditions (e.g., Higher Temperature, Longer Coupling Times) strategy->conditions Synthesis Parameters end Improved Synthesis Outcome resin->end solvents->end additives->end conditions->end

Caption: Workflow for troubleshooting on-resin aggregation.

Table 1: Summary of SPPS Troubleshooting Strategies for this compound Peptides

StrategyDescriptionKey Parameters/Considerations
Resin Selection Use resins with good swelling properties in various solvents to minimize interchain interactions.Low-substitution resins; specialized resins like NovaPEG or PEGA.
Solvent Optimization Employ solvents that are better at solvating the peptide chains and disrupting hydrogen bonds.Use N-Methyl-2-pyrrolidone (NMP) or add up to 25% Dimethyl Sulfoxide (DMSO) to Dichloromethane (DCM).
Backbone Protection Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 6-7 residues to disrupt secondary structure formation.[10][11]These are incorporated as dipeptides during synthesis and are cleaved to the native residue post-synthesis.[10][11]
Chaotropic Agents Wash the resin with a solution of a chaotropic salt before a difficult coupling step to break up aggregates.0.8 M NaClO₄ or LiCl in DMF.[10][12] Ensure thorough washing after the treatment.
Reaction Conditions Increase the kinetic energy of the system to overcome aggregation-related reaction barriers.Use elevated temperatures (e.g., with microwave synthesis) and extend coupling times.[13]
Guide 2: Solubilizing Aggregated this compound Peptides

For lyophilized peptides that are difficult to dissolve, a systematic approach is recommended. Always start with a small aliquot of your peptide for solubility testing.

Solubilization_Workflow start Lyophilized Tza-Peptide test_water Attempt to dissolve in Water/Buffer start->test_water sonicate Vortex and Sonicate test_water->sonicate Insoluble success Peptide Solubilized test_water->success Soluble ph_adjust Adjust pH sonicate->ph_adjust acidic Add 10% Acetic Acid (for basic peptides) ph_adjust->acidic Basic Peptide basic Add 10% Ammonium Bicarbonate (for acidic peptides) ph_adjust->basic Acidic Peptide ph_adjust->success Soluble organic Use Organic Co-solvent acidic->organic Still Insoluble basic->organic Still Insoluble dmso Dissolve in minimal DMSO, then titrate with buffer organic->dmso dmso->success Soluble fail Consider Resynthesis or Stronger Denaturants dmso->fail Still Insoluble

Caption: Stepwise workflow for solubilizing aggregated peptides.

Table 2: Solubilization Parameters for Aggregated Peptides

MethodDescriptionConcentration/Parameters
Mechanical Agitation Sonication can help break apart insoluble particles and aid dissolution.Use a bath sonicator; brief pulses (e.g., 3 cycles of 10-15 seconds) are recommended to avoid heating.[14]
pH Adjustment Adjust the pH away from the peptide's isoelectric point (pI) to increase net charge and improve solubility.For basic peptides (net positive charge), add 10% acetic acid. For acidic peptides (net negative charge), add 10% ammonium bicarbonate.[8]
Organic Co-solvents For highly hydrophobic peptides, initial dissolution in a small amount of organic solvent can be effective.Dissolve in a minimal volume of DMSO, then slowly add the aqueous buffer to the desired concentration.[7] Final DMSO concentration should typically be kept low for biological assays.[8]
Temperature Control Some peptides are more soluble at higher temperatures.Gently warm the solution (e.g., to 40°C), but monitor carefully to avoid degradation.[7]

Experimental Protocols

Protocol 1: Test for On-Resin Aggregation

Objective: To qualitatively assess if a peptide is aggregating during SPPS.

Materials:

  • Peptide-resin sample (1-2 mg)

  • Ninhydrin test solutions (Kaiser test)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • After a coupling step, take a small sample of the peptide-resin.

  • Wash the resin beads thoroughly with DMF.

  • Perform a standard ninhydrin (Kaiser) test.

  • Interpretation: A false-negative result (i.e., yellow or faint blue beads when coupling is known to be difficult or incomplete) suggests that the N-terminal amines are inaccessible due to aggregation, preventing the ninhydrin reagent from reacting.

Protocol 2: Small-Scale Solubility Testing

Objective: To determine the optimal solvent for a lyophilized this compound-containing peptide.

Materials:

  • Lyophilized peptide (approx. 1 mg)

  • Deionized water

  • PBS (pH 7.4)

  • 10% Acetic Acid

  • 10% Ammonium Bicarbonate

  • DMSO (Dimethyl Sulfoxide)

  • Microcentrifuge tubes

Procedure:

  • Aliquot a small, known amount of the lyophilized peptide into several microcentrifuge tubes.

  • To the first tube, add deionized water to reach a target concentration (e.g., 1 mg/mL). Vortex thoroughly.

  • If the peptide does not dissolve, briefly sonicate the tube.

  • If the solution remains cloudy or contains precipitate, proceed to the next tube and test a different solvent (e.g., PBS).

  • If aqueous solutions fail, test solvents with adjusted pH based on the peptide's calculated net charge.[15]

  • For very hydrophobic peptides, attempt to dissolve the powder in a minimal volume of DMSO (e.g., 20-30 µL) first, and then slowly add your aqueous buffer dropwise while vortexing to reach the final concentration.[8]

  • Once a suitable solvent is found, scale up the procedure for the entire batch.

Protocol 3: Characterization of Aggregates by Thioflavin T (ThT) Assay

Objective: To detect the presence of β-sheet-rich amyloid-like aggregates.

Materials:

  • Peptide stock solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black plate

  • Fluorometer

Procedure:

  • Prepare a working solution of your peptide in the assay buffer at the desired concentration.

  • Prepare a ThT working solution in the same buffer (e.g., 20 µM).

  • In a 96-well plate, mix the peptide solution with the ThT working solution. Include controls of buffer only and ThT in buffer.

  • Incubate the plate, if necessary, to monitor aggregation over time.

  • Measure the fluorescence using an excitation wavelength of ~450 nm and an emission wavelength of ~482 nm.[16]

  • Interpretation: A significant increase in fluorescence intensity compared to the control indicates the presence of amyloid-like fibrils.[9][16]

References

Technical Support Center: Enhancing Thiazolylalanine and Peptide Ligation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to improve the efficiency of peptide ligation reactions, with a focus on methodologies applicable to Native Chemical Ligation (NCL) and reactions involving non-standard amino acids like Thiazolylalanine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a ligation reaction?

The optimal pH for DNA ligation is typically between 7.6 and 8.0.[1] For Native Chemical Ligation, the reaction is generally performed in a pH range of 6.0 to 7.5. It is crucial to verify the pH of your reaction mixture, as components from previous steps can alter it. You can check the pH by spotting a small amount of the mixture onto a narrow-range pH paper and adjusting with dilute HCl or Tris base if necessary.[1]

Q2: How does temperature affect the ligation reaction?

For DNA ligations using T4 DNA ligase, the enzyme's optimal activity is at 25°C. However, the ideal reaction temperature is a trade-off between enzyme activity and the stability of the annealed DNA ends, which is favored at lower temperatures.[1] A common compromise is 16°C for overnight incubations.[1][2] For peptide ligations, reaction temperatures can vary, but are often carried out at room temperature or 37°C.

Q3: What is the role of additives like PEG in ligation reactions?

Polyethylene glycol (PEG) is a crowding agent that increases the effective concentration of reactants, which can significantly enhance ligation efficiency, especially for less efficient reactions like blunt-end DNA ligation.[1][3] Adding PEG 8000 to a final concentration of 5-15% can improve yields.[1] However, be aware that PEG concentrations above 5% may reduce transformation efficiency in cloning applications.[1]

Q4: How can I confirm that my ligation reaction has worked before proceeding to downstream steps?

You can monitor the progress of your ligation reaction by running samples on an agarose gel (for DNA) or by using HPLC and mass spectrometry (for peptides). For DNA cloning, comparing the ligated sample with a no-ligase control will show a shift in band size corresponding to the ligated product.[4][5] For peptide ligation, the appearance of a new peak with the expected mass of the ligated product in the HPLC trace and mass spectrum confirms a successful reaction.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Ligation Product Inactive ligase or reagents.Use fresh ligation buffer, as ATP can degrade with freeze-thaw cycles.[1][6] Aliquot the buffer for single use.[1] Test the ligase activity with a control reaction.[7]
Incorrect molar ratio of reactants.Vary the molar ratio of your peptide fragments or vector-to-insert. For DNA cloning, ratios from 1:1 to 1:10 (vector:insert) are common starting points.[3][6]
Presence of inhibitors.Ensure your reactants are free from inhibitors like high salt concentrations or EDTA, which can inhibit the ligase.[4][7][8] Purify your DNA or peptide fragments if necessary.
Issues with reactant termini.For DNA cloning, ensure the insert has a 5' phosphate.[6] For NCL, confirm the presence of the N-terminal cysteine and the C-terminal thioester.
Multiple Unwanted Products Intermolecular ligation at high concentrations.Keep the total DNA concentration between 1-10 µg/ml to favor intramolecular circularization in cloning.[7][9] For peptide ligations, optimizing the concentration can minimize side reactions.
Self-ligation of vector in cloning.Treat the vector with a phosphatase to remove the 5' phosphate, preventing self-ligation.[7][10] Ensure complete digestion of the vector.
Slow Reaction Rate Suboptimal reaction conditions.Optimize temperature, pH, and buffer components. Consider the addition of a catalyst. For NCL, substituted thiophenols can significantly accelerate the reaction.[11]
Steric hindrance at the ligation site.The side chains of amino acids near the ligation site can affect the reaction rate. In such cases, longer reaction times or optimization of reaction conditions may be necessary.

Optimizing Ligation Reaction Conditions

ParameterRecommended Range/ConditionNotes
pH 7.6 - 8.0 (DNA Ligation)[1]Verify and adjust as needed.
6.0 - 7.5 (Peptide Ligation)
Temperature 4°C - 25°C (DNA Ligation)[1][12]16°C overnight is a common starting point.[1][2]
Room Temperature or 37°C (Peptide Ligation)
Reactant Molar Ratio 1:1 to 1:10 vector:insert (DNA)[3][6]Optimization may be required.
Additives 5-15% PEG 8000[1]Can increase ligation efficiency but may impact subsequent steps like transformation.[1]
Thiol catalysts (for NCL)[11](4-carboxylmethyl)thiophenol (MPAA) can increase reaction rates.[11]
DNA Concentration 1-10 µg/ml (for cloning)[7][9]Higher concentrations can lead to intermolecular products.

Experimental Protocols

General Protocol for Native Chemical Ligation

This protocol provides a general framework. Specific concentrations, temperatures, and reaction times will need to be optimized for your particular peptides.

  • Preparation of Reactants:

    • Dissolve the peptide with the C-terminal thioester and the peptide with the N-terminal cysteine in the ligation buffer. A typical buffer is 6 M guanidinium hydrochloride, 100 mM sodium phosphate, pH 7.0.

    • Ensure the reactants are pure, as impurities can interfere with the reaction.

  • Ligation Reaction:

    • Combine the two peptide solutions in an equimolar ratio.

    • Add a thiol catalyst, such as MPAA, to the reaction mixture.

    • Incubate the reaction at room temperature or 37°C.

  • Monitoring the Reaction:

    • Periodically take aliquots of the reaction mixture.

    • Analyze the aliquots by analytical HPLC and mass spectrometry to monitor the formation of the desired product and the consumption of the starting materials.

  • Quenching the Reaction and Purification:

    • Once the reaction is complete, quench it by adding a reducing agent like DTT to a final concentration of 20 mM, followed by acidification with acetic acid.

    • Purify the final ligated peptide using preparative HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ligation Ligation cluster_post_ligation Post-Ligation peptide_synthesis Peptide Synthesis (Thioester & Cys Peptides) purification1 Purification & Characterization peptide_synthesis->purification1 ligation_reaction Ligation Reaction purification1->ligation_reaction monitoring Reaction Monitoring (HPLC, MS) ligation_reaction->monitoring monitoring->ligation_reaction Continue if incomplete purification2 Purification of Ligated Product monitoring->purification2 Proceed if complete folding Folding & Characterization purification2->folding

Caption: Experimental workflow for peptide ligation.

ncl_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product peptide1 Peptide 1-Thioester thioester_intermediate Thioester-linked Intermediate peptide1->thioester_intermediate Transthioesterification peptide2 Peptide 2-Cysteine peptide2->thioester_intermediate sn_acyl_shift S-to-N Acyl Shift thioester_intermediate->sn_acyl_shift Intramolecular Rearrangement final_product Ligated Peptide (Native Amide Bond) sn_acyl_shift->final_product

Caption: Mechanism of Native Chemical Ligation.

References

Technical Support Center: Overcoming Poor Solubility of Thiazolylalanine-Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the poor solubility of proteins modified with the unnatural amino acid, Thiazolylalanine.

Troubleshooting Guide

Encountering poor solubility or aggregation with your this compound-modified protein can be a significant hurdle. This guide provides a systematic approach to troubleshoot and resolve these issues.

Initial Assessment and Troubleshooting Workflow

If you are observing precipitation, aggregation, or low yields of your soluble this compound-modified protein, follow this workflow to diagnose and address the problem.

TroubleshootingWorkflow Troubleshooting Workflow for Poorly Soluble this compound-Modified Proteins start Problem: Poor Solubility or Aggregation of this compound-Modified Protein check_expression 1. Analyze Expression Conditions: - Lower temperature (18-25°C)? - Use a weaker promoter or lower inducer concentration? - Co-express with chaperones? start->check_expression check_lysis 2. Optimize Lysis Buffer: - Increase ionic strength (e.g., 150-500 mM NaCl)? - Add stabilizing osmolytes (e.g., glycerol, sucrose)? - Include reducing agents (e.g., DTT, TCEP)? check_expression->check_lysis If aggregation persists check_purification 3. Adjust Purification Strategy: - Perform purification at 4°C? - Use a different chromatography resin? - Elute in a buffer with additives? check_lysis->check_purification If still insoluble solubilization 4. Test Solubilization Additives: - Screen different classes of excipients (sugars, amino acids, polymers)? - Test a range of pH values around the protein's pI? - Use mild detergents? check_purification->solubilization If solubility is low characterization 5. Characterize the Protein: - Confirm correct folding (e.g., CD spectroscopy)? - Assess aggregation state (e.g., DLS, SEC-MALS)? - Verify modification via mass spectrometry? solubilization->characterization Once solubilized end_insoluble Further Optimization Needed: - Redesign construct (e.g., different fusion tag)? - Mutate surface residues to increase hydrophilicity? solubilization->end_insoluble If solubilization fails end_soluble Outcome: Soluble and Stable Protein characterization->end_soluble If protein is folded and monomeric characterization->end_insoluble If protein is aggregated or misfolded

A step-by-step workflow for troubleshooting poor solubility of this compound-modified proteins.

Frequently Asked Questions (FAQs)

Q1: Why is my protein becoming insoluble after incorporating this compound?

A1: The incorporation of this compound, an unnatural amino acid, can lead to poor solubility for several reasons:

  • Increased Hydrophobicity: The thiazole ring in this compound can introduce a hydrophobic patch on the protein surface. If the incorporation site is in a region that is not buried within the protein's core, it can promote hydrophobic-hydrophobic interactions between protein molecules, leading to aggregation.

  • Structural Perturbation: The introduction of a non-native amino acid can disrupt the local secondary or tertiary structure of the protein. This can lead to misfolding and exposure of hydrophobic regions that are normally buried, causing the protein to aggregate and precipitate.

  • Alteration of Surface Charge: Depending on the local environment and the solution pH, the thiazole ring might alter the surface charge distribution of the protein, which can affect protein-protein interactions and solubility.

Q2: What are the key physicochemical properties of this compound that I should consider?

A2: While experimental data for the free amino acid is limited, we can infer properties from the thiazole functional group:

  • Hydrophobicity: Thiazole is a heterocyclic aromatic compound and is considered moderately polar to hydrophobic. Its contribution to the overall protein hydrophobicity will depend on its local environment within the protein structure.

  • pKa: The thiazole ring contains a nitrogen atom that can be protonated. The pKa of the conjugate acid of thiazole is approximately 2.5. However, the pKa of the this compound side chain within a protein can be significantly influenced by the surrounding amino acid residues and the overall protein structure. It is generally considered a weak base.

  • Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, which could influence its interactions with solvent and other residues.

Q3: What initial steps can I take to improve the solubility of my this compound-modified protein during expression and purification?

A3: Optimizing your expression and purification protocol is a critical first step:

  • Lower Expression Temperature: Reducing the expression temperature (e.g., to 18-25°C) can slow down protein synthesis, allowing more time for proper folding and reducing the likelihood of aggregation.

  • Optimize Induction: Using a lower concentration of the inducing agent (e.g., IPTG) or a weaker promoter can also reduce the rate of protein expression.

  • Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your target protein.

  • Lysis Buffer Composition: Ensure your lysis buffer is optimized for solubility. This can include:

    • Ionic Strength: Increasing the salt concentration (e.g., 150-500 mM NaCl) can help to mitigate non-specific electrostatic interactions that may lead to aggregation.

    • Additives: Including stabilizing osmolytes like 2-10% glycerol or 0.1-0.5 M sucrose can help to stabilize the native protein structure.

    • Reducing Agents: For proteins with cysteine residues, including a reducing agent like DTT (1-5 mM) or TCEP (0.1-0.5 mM) can prevent the formation of incorrect disulfide bonds.

  • Purification at Low Temperature: Perform all purification steps at 4°C to minimize protein degradation and aggregation.

Q4: What are some effective solubilizing agents or excipients I can screen to improve the solubility of my this compound-modified protein?

A4: Screening a variety of solubilizing agents is a powerful strategy. It is recommended to test a matrix of conditions to find the optimal formulation.

Excipient Class Examples Typical Concentration Range Mechanism of Action
Sugars/Polyols Sucrose, Trehalose, Glycerol, Sorbitol0.1 - 1 M (Sugars)5 - 20% (v/v) (Polyols)Preferential exclusion, stabilizes the native protein structure.
Amino Acids Arginine, Proline, Glycine50 - 500 mMCan suppress aggregation by interacting with hydrophobic patches or altering the solution environment.
Polymers Polyethylene glycol (PEG) 200-4001 - 10% (w/v)Excluded volume effects and can increase the effective concentration of the protein.
Mild Detergents CHAPS, Tween-20, Triton X-1000.01 - 0.1% (w/v)Can help to solubilize hydrophobic regions of the protein. Use with caution as they may interfere with downstream applications.

Q5: How can I quantitatively assess the solubility and aggregation of my protein?

A5: Several methods can be used to quantify protein solubility and aggregation:

  • UV-Vis Spectroscopy: A simple method to estimate protein concentration in the soluble fraction after centrifugation. An increase in absorbance at 340 nm can indicate the presence of large aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is a sensitive method for detecting the presence of aggregates.

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique separates proteins by size and then uses light scattering to determine the molar mass of the eluting species, providing a definitive assessment of the oligomeric state and presence of aggregates.

  • Bradford or BCA Assay: These colorimetric assays can be used to quantify the protein concentration in the soluble fraction after pelleting insoluble material.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol allows for the rapid screening of different buffer conditions to identify those that improve the solubility of your this compound-modified protein.

  • Prepare a stock solution of your partially purified or crude lysate containing the this compound-modified protein.

  • Prepare a series of 1 mL buffer conditions in microcentrifuge tubes. Vary one component at a time (e.g., pH, salt concentration, additive). A suggested starting matrix is provided in the table below.

  • Add a small, equal aliquot of your protein stock to each buffer condition.

  • Incubate at 4°C for 1 hour with gentle mixing.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet any insoluble protein.

  • Carefully collect the supernatant and measure the protein concentration using a preferred method (e.g., UV-Vis at 280 nm, Bradford assay).

  • Analyze the results to identify the buffer conditions that yield the highest concentration of soluble protein.

Table of Suggested Screening Conditions:

Parameter Conditions to Test
pH 5.0, 6.0, 7.0, 8.0, 9.0 (using appropriate buffers)
NaCl (mM) 50, 150, 300, 500
Glycerol (%) 0, 5, 10, 20
Arginine (mM) 0, 50, 100, 250
Protocol 2: On-Column Refolding of Insoluble Protein

If your this compound-modified protein is found in inclusion bodies, this protocol can be used to attempt refolding directly on a chromatography column.

  • Isolate Inclusion Bodies: After cell lysis, centrifuge the lysate at a low speed to pellet the inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., 0.5% Triton X-100) to remove membrane contaminants.

  • Solubilize Inclusion Bodies: Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8 M Urea or 6 M Guanidine HCl) and a reducing agent (e.g., 10 mM DTT). Incubate with stirring for 1 hour at room temperature.

  • Clarify the Solubilized Protein: Centrifuge at high speed to pellet any remaining insoluble material.

  • Prepare Chromatography Column: Equilibrate an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) with the solubilization buffer.

  • Bind Protein to Column: Load the clarified, solubilized protein onto the column.

  • Gradient Refolding: Gradually exchange the solubilization buffer with a refolding buffer (lacking denaturant) using a linear gradient over several column volumes. The refolding buffer should contain additives that promote proper folding, such as L-arginine (0.4 M) and a redox shuffling system (e.g., 1 mM reduced glutathione, 0.1 mM oxidized glutathione).

  • Wash and Elute: After the refolding gradient, wash the column with a wash buffer to remove any remaining contaminants. Elute the refolded protein using an appropriate elution buffer.

  • Analyze the Eluted Protein: Characterize the eluted protein for solubility, folding, and activity.

Signaling Pathways and Experimental Workflows

While there are no specific signaling pathways directly related to the solubility of exogenously modified proteins, the following diagram illustrates a logical workflow for the expression and purification of a this compound-modified protein, highlighting key decision points related to solubility.

ExpressionWorkflow Expression and Purification Workflow for this compound-Modified Proteins start Gene Synthesis with Amber Codon (TAG) co_transformation Co-transform Expression Plasmid and pEVOL-Thiazolylalanine-tRNA Synthetase Plasmid start->co_transformation expression Induce Protein Expression in the Presence of this compound co_transformation->expression lysis Cell Lysis expression->lysis solubility_check Solubility Check: Analyze Soluble vs. Insoluble Fractions lysis->solubility_check soluble_path Purify from Soluble Fraction solubility_check->soluble_path Soluble insoluble_path Inclusion Body Purification and Refolding solubility_check->insoluble_path Insoluble characterization Characterize Purified Protein: - Purity (SDS-PAGE) - Identity (Mass Spec) - Folding (CD) - Aggregation (DLS) soluble_path->characterization insoluble_path->characterization final_protein Soluble, Folded This compound-Modified Protein characterization->final_protein

A workflow for the expression and purification of this compound-modified proteins.

Technical Support Center: Mass Spectrometry Analysis of Thiazolylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of peptides containing the non-standard amino acid, Thiazolylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, data interpretation, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a synthetic amino acid that incorporates a thiazole ring in its side chain. It is of significant interest in drug discovery and peptide chemistry due to the unique structural and electronic properties conferred by the thiazole moiety. Mass spectrometry is a critical tool for the characterization of these modified peptides, enabling confirmation of sequence, identification of post-translational modifications, and quantitative analysis.

Q2: Are there special considerations for sample preparation of this compound-containing peptides for mass spectrometry?

Sample preparation for peptides containing this compound generally follows standard protocols for peptide analysis. However, meticulous clean-up to remove salts and detergents is crucial for optimal ionization and to avoid suppression of the peptide signal.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purification prior to mass spectrometry.[2]

Q3: What are the expected fragmentation patterns for peptides containing this compound in Collision-Induced Dissociation (CID)?

While standard peptides predominantly yield b- and y-type ions from cleavage of the peptide backbone, the fragmentation of peptides with modified amino acids can be more complex.[3][4][5] The thiazole ring in the side chain of this compound may influence fragmentation. While specific, universally characteristic neutral losses for the this compound side chain are not extensively documented in literature, it is plausible that fragmentation of the thiazole ring itself could occur. Researchers should be vigilant for unique fragmentation patterns that are not typical of standard amino acids.

Q4: How can I identify potential characteristic fragment ions or neutral losses for my specific this compound-containing peptide?

A systematic approach to analyzing your tandem mass spectrometry (MS/MS) data is key.

  • High-Resolution Mass Spectrometry: Utilize a high-resolution mass spectrometer to obtain accurate mass measurements of fragment ions. This will aid in determining the elemental composition of any unique fragments or neutral losses.

  • Comparative Analysis: If possible, compare the MS/MS spectrum of your this compound-containing peptide with that of an unmodified counterpart to pinpoint fragment ions or neutral losses specific to the modification.

  • Manual Spectral Interpretation: Look for unexpected mass shifts between adjacent b- or y-ions, which could indicate a modification to a fragment ion. Also, examine the low-mass region of the spectrum for potential immonium-type ions that may be characteristic of the this compound residue.

  • Software Tools: Employ mass spectrometry software that allows for the annotation of spectra with custom modifications and can help in identifying unexpected fragmentation pathways.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Signal Intensity or No Signal 1. Poor ionization efficiency. 2. Sample contamination (salts, detergents). 3. Peptide degradation.1. Optimize ESI source parameters (e.g., spray voltage, capillary temperature). 2. Ensure thorough sample clean-up using RP-HPLC or other desalting methods.[1] 3. Handle samples with care, avoid repeated freeze-thaw cycles, and use fresh solvents.
Complex/Uninterpretable MS/MS Spectra 1. Presence of multiple co-eluting species. 2. In-source fragmentation. 3. Non-specific fragmentation of the thiazole ring.1. Optimize chromatographic separation to ensure baseline resolution of peptides. 2. Reduce the energy in the ion source (e.g., cone voltage) to minimize premature fragmentation. 3. Systematically analyze the spectrum for repeating neutral losses or unique low-mass ions that could be attributed to the thiazole moiety.
Difficulty in Sequence Confirmation 1. Incomplete b- or y-ion series. 2. Dominant, non-sequence-informative fragment ions.1. Try alternative fragmentation techniques such as Higher-energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD), if available. These methods can provide complementary fragmentation information. 2. Isolate and further fragment the dominant, unassigned ions (MSn experiment) to gain more structural information.
Inconsistent Quantification Results 1. Matrix effects. 2. Variability in ionization efficiency between modified and unmodified peptides.1. Use stable isotope-labeled internal standards for the most accurate quantification. 2. Develop a calibration curve using a purified standard of the this compound-containing peptide to account for differences in ionization.

Experimental Protocols

General Protocol for LC-MS/MS Analysis of this compound-Containing Peptides

This protocol provides a general framework. Optimization of specific parameters will be necessary for individual peptides and instrument setups.

  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in a solvent compatible with reversed-phase chromatography, such as 0.1% formic acid in water.

    • The final concentration should be optimized for your instrument, typically in the range of 1-10 pmol/µL.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is a good starting point. The choice of particle size and column dimensions will depend on the desired resolution and flow rate.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be a linear increase from 5% to 40% Mobile Phase B over 30-60 minutes. This should be optimized to ensure good separation of the peptide of interest from any impurities.

    • Flow Rate: Dependent on the column diameter, typically ranging from 200 nL/min for nano-LC to 0.3 mL/min for analytical scale.

    • Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) can improve reproducibility.[6]

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is standard for peptides.

    • MS1 Scan: Acquire full scan mass spectra to detect the precursor ion of the this compound-containing peptide.

    • MS/MS Scan (Data-Dependent Acquisition):

      • Select the most intense precursor ions for fragmentation.

      • Use Collision-Induced Dissociation (CID) as the primary fragmentation method.

      • Optimize the collision energy to achieve a good balance between precursor ion depletion and the generation of informative fragment ions. This may require a series of experiments with varying collision energies.

      • If available, consider using HCD or ETD for complementary fragmentation data.

  • Data Analysis:

    • Use appropriate software to analyze the data. Define the mass of this compound as a custom modification.

    • Manually inspect the MS/MS spectra to verify the sequence and identify any unusual fragmentation patterns.

Quantitative Data Summary

The following table provides a hypothetical example of quantitative data that could be obtained from a mass spectrometry experiment analyzing a this compound-containing peptide and its unmodified counterpart. Actual results will vary depending on the specific peptide and experimental conditions.

PeptidePrecursor Ion (m/z)Charge StateRetention Time (min)Peak Area (Arbitrary Units)
Unmodified Peptide750.42+15.21.2 x 10^6
This compound Peptide798.42+16.59.8 x 10^5

Note: The change in mass and retention time will be specific to the peptide sequence and the position of the this compound modification.

Visualizations

Experimental Workflow for this compound Peptide Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis & Purification Dissolution Dissolution in LC-MS Grade Solvent Peptide_Synthesis->Dissolution LC_Separation Reversed-Phase LC Separation Dissolution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1_Scan MS1 Scan (Precursor Ion Detection) ESI->MS1_Scan MS2_Scan MS/MS Scan (Fragmentation) MS1_Scan->MS2_Scan Database_Search Database Search (with custom modification) MS2_Scan->Database_Search Manual_Interpretation Manual Spectral Interpretation Database_Search->Manual_Interpretation Quantification Quantification Manual_Interpretation->Quantification

Caption: General workflow for the analysis of this compound-containing peptides.

Potential Fragmentation Pathways in CID

fragmentation_pathways cluster_backbone Backbone Fragmentation cluster_sidechain Potential Side Chain Fragmentation Precursor [M+nH]n+ b_ions b-ions Precursor->b_ions CID y_ions y-ions Precursor->y_ions CID Neutral_Loss Neutral Loss from Thiazole Ring Precursor->Neutral_Loss CID Diagnostic_Ion Characteristic Immonium-type Ion Precursor->Diagnostic_Ion CID

Caption: Potential fragmentation pathways for this compound-containing peptides in CID.

References

Technical Support Center: Synthesis of Peptides Containing Thiazolylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to minimize the epimerization of Thiazolylalanine during peptide synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern during the synthesis of peptides containing this compound?

A1: Epimerization is an undesired side reaction that can occur during peptide synthesis, leading to the inversion of the stereochemistry at the alpha-carbon of an amino acid.[1] This results in the formation of a diastereomeric impurity (epimer) which can be difficult to separate from the desired peptide.[1] The presence of these impurities can significantly impact the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1] While specific data on this compound is limited, its structural similarity to other sensitive amino acids like histidine suggests a potential susceptibility to epimerization.

Q2: What are the primary mechanisms that cause epimerization during peptide synthesis?

A2: There are two main pathways through which epimerization can occur:

  • Oxazolone Formation: The activation of the carboxylic acid of an N-protected amino acid can lead to the formation of a planar oxazolone (or azlactone) intermediate.[2] This intermediate readily loses its stereochemical integrity, and subsequent reaction with an amine can produce a mixture of L- and D-isomers.[2]

  • Direct Enolization: In the presence of a strong base, the alpha-proton of the activated amino acid can be abstracted, forming a planar enolate intermediate.[2] Reprotonation of this enolate can occur from either face, leading to racemization.[2]

Q3: Which factors can influence the extent of epimerization of this compound?

A3: Several factors during the coupling step can affect the degree of epimerization:

  • Coupling Reagents: The choice of coupling reagent plays a crucial role. Carbodiimide reagents like DCC and DIC, when used alone, are known to cause significant epimerization.[2][3] Uronium/aminium-based reagents such as HBTU and HATU generally lead to less epimerization, especially when used with additives.[4]

  • Additives: Additives like 1-hydroxybenzotriazole (HOBt) and its derivatives, such as 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl (hydroxyimino)cyanoacetate (Oxyma), are highly effective in suppressing epimerization by forming active esters that are less prone to racemization.[3][5]

  • Base: The type and concentration of the base used can influence epimerization.[5] Sterically hindered bases like diisopropylethylamine (DIPEA) and 2,4,6-collidine are generally preferred over less hindered bases.[5]

  • Solvent: Polar solvents like DMF can sometimes increase the rate of epimerization compared to less polar solvents like dichloromethane (DCM).[6]

  • Temperature: Higher reaction temperatures accelerate the rate of epimerization.[6]

  • Protecting Groups: The nature of the N-terminal protecting group can have an effect. While Fmoc is widely used, novel protecting groups are being developed to further minimize epimerization.[7][8]

Troubleshooting Guide

Issue: Detection of a diastereomeric impurity in the final peptide containing this compound.

Symptoms:

  • Broad or split peaks in HPLC chromatograms.

  • Complex NMR spectra with overlapping signals.

  • Lower than expected biological activity of the synthesized peptide.

Troubleshooting Workflow

G Troubleshooting Epimerization of this compound cluster_solutions Potential Solutions start Diastereomeric Impurity Detected coupling_reagent Review Coupling Reagent and Additive start->coupling_reagent base Evaluate Base and its Concentration coupling_reagent->base sol_reagent Switch to HATU/HOAt or COMU. Ensure additive (HOBt, HOAt, Oxyma) is used with carbodiimides. coupling_reagent->sol_reagent temperature Check Reaction Temperature base->temperature sol_base Use a hindered base (DIPEA, collidine). Use stoichiometric amounts of base. base->sol_base solvent Assess Solvent Choice temperature->solvent sol_temp Perform coupling at 0°C or lower. temperature->sol_temp protocol Optimize Coupling Protocol solvent->protocol sol_solvent If possible, use a less polar solvent (e.g., DCM). solvent->sol_solvent protocol->coupling_reagent Unsuccessful end Chiral Purity Achieved protocol->end Successful

Caption: A workflow for troubleshooting epimerization issues during the synthesis of peptides containing this compound.

Data Presentation

The following tables provide a general comparison of common reagents and conditions used in peptide synthesis to minimize epimerization. Note that the optimal conditions for this compound should be determined empirically.

Table 1: Comparison of Common Coupling Reagents and Additives for Minimizing Epimerization

Coupling Reagent/Additive CombinationRelative Epimerization RiskRecommended Use
DCC or DIC (alone)HighNot recommended for sensitive amino acids
DCC/HOBt or DIC/HOBtLow to ModerateA standard and cost-effective option
HBTU/HOBtLowWidely used in automated SPPS
HATU/HOAtVery LowHighly recommended for sensitive amino acids and difficult couplings
COMUVery LowA modern, efficient coupling reagent with low epimerization potential
DEPBTVery LowParticularly useful for coupling easily epimerized amino acids
TDBTUVery LowShown to produce significantly less epimerization in fragment couplings

Table 2: Influence of Reaction Parameters on Epimerization

ParameterCondition to Minimize EpimerizationRationale
Base Use of hindered bases (e.g., DIPEA, 2,4,6-collidine)Reduces the likelihood of alpha-proton abstraction.
Temperature 0°C or lowerSlows down the rate of both oxazolone formation and enolization.
Solvent Less polar solvents (e.g., DCM) where feasibleCan help to stabilize the chiral intermediate and reduce the rate of epimerization.
Pre-activation Time Keep to a minimumReduces the time the activated amino acid is exposed to conditions that can cause epimerization.

Experimental Protocols

Protocol 1: General Procedure for Manual Solid-Phase Peptide Synthesis (SPPS) of a this compound-containing Peptide using Fmoc/tBu Strategy

This protocol outlines a standard procedure designed to minimize epimerization.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[9][10]

2. Fmoc Deprotection:

  • Drain the DMF.
  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate for 5-10 minutes at room temperature.
  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]

3. Coupling of Fmoc-Thiazolylalanine-OH:

  • In a separate vial, dissolve Fmoc-Thiazolylalanine-OH (3-5 equivalents relative to resin loading), a coupling additive such as HOAt (3-5 equivalents), and a coupling reagent like HATU (2.9-4.9 equivalents) in DMF.
  • Add a hindered base such as DIPEA (6-10 equivalents) to the activation mixture.
  • Immediately add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture at room temperature for 1-2 hours. The reaction can be performed at 0°C to further minimize epimerization.
  • Monitor the coupling reaction for completion using a colorimetric test (e.g., Kaiser test).

4. Capping (Optional but Recommended):

  • After the coupling, wash the resin with DMF.
  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes.
  • Wash the resin with DMF and DCM.

5. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it.
  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
  • Dry the crude peptide under vacuum.

Mechanism of Epimerization and Suppression

The following diagram illustrates the key mechanism of epimerization via oxazolone formation and how coupling additives can suppress this side reaction.

G Mechanism of Epimerization and Suppression by Additives cluster_epimerization Epimerization Pathway cluster_suppression Suppression Pathway activated_aa Activated N-Protected This compound oxazolone Planar Oxazolone Intermediate activated_aa->oxazolone Intramolecular cyclization epimer Epimerized Peptide oxazolone->epimer Attack by amine (top face) desired_peptide Desired Peptide oxazolone->desired_peptide Attack by amine (bottom face) activated_aa_sup Activated N-Protected This compound active_ester Active Ester with HOBt/HOAt activated_aa_sup->active_ester Reaction with additive desired_peptide_sup Desired Peptide (minimal epimerization) active_ester->desired_peptide_sup Attack by amine start Fmoc-Thiazolylalanine-OH + Coupling Reagent start->activated_aa start->activated_aa_sup

Caption: A diagram illustrating the competing pathways of epimerization via an oxazolone intermediate and its suppression through the formation of an active ester with an additive.

References

Technical Support Center: Optimizing Cleavage for Peptides with Thiazolylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the cleavage cocktail for solid-phase peptide synthesis (SPPS) of peptides containing the non-standard amino acid, Thiazolylalanine (Thia).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when cleaving peptides containing this compound?

The primary challenge is the potential for side reactions involving the electron-rich thiazole ring during the strongly acidic conditions of Trifluoroacetic acid (TFA) cleavage. While the thiazole ring is generally stable in acid, it can be susceptible to electrophilic attack by carbocations generated from the cleavage of protecting groups (e.g., Boc, tBu, Trt). This can lead to alkylation of the thiazole ring, resulting in impurities that are difficult to remove.

Q2: What is a good starting point for a cleavage cocktail for a this compound-containing peptide?

A good starting point is a standard TFA-based cocktail with scavengers that are effective at quenching carbocations and protecting electron-rich aromatic systems. A general-purpose and effective initial cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1] However, for peptides containing other sensitive residues, additional or different scavengers are necessary.

Q3: What is the role of scavengers in the cleavage cocktail for this compound peptides?

During cleavage, protecting groups are removed, generating highly reactive carbocations.[1] These can cause side reactions, such as the modification of sensitive amino acid residues like tryptophan, methionine, and potentially this compound. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these reactive species and prevent unwanted side reactions.

Q4: Are there any specific scavengers recommended for protecting the thiazole ring?

While specific literature on scavengers for this compound is limited, principles for protecting other electron-rich aromatic amino acids like Tryptophan can be applied. The key is to efficiently scavenge carbocations.

  • Triisopropylsilane (TIS): Highly effective at reducing carbocations and is a standard component of many cleavage cocktails.[2]

  • 1,2-Ethanedithiol (EDT): A good scavenger for t-butyl cations and can also help prevent oxidation of other sensitive residues like Cysteine or Methionine if present.[3]

  • Phenol: Can act as a scavenger for carbocations.

  • Thioanisole: Another effective scavenger, particularly for protecting against side reactions from sulfonyl-based protecting groups on Arginine.

A combination of these scavengers is often more effective than a single one.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments.

Issue 1: Unexpected mass addition to the this compound-containing peptide after cleavage.

  • Symptom: Mass spectrometry analysis shows a mass addition of +57 Da or other alkyl groups to the peptide.

  • Potential Cause: Alkylation of the thiazole ring by carbocations (e.g., tert-butyl cation) generated during cleavage.

  • Troubleshooting Steps:

    • Increase Scavenger Concentration: Increase the percentage of TIS in the cleavage cocktail (e.g., to 5%).

    • Add a Thiol Scavenger: Incorporate EDT (2.5%) into the cocktail to more effectively quench carbocations.

    • Optimize Cleavage Time: Reduce the cleavage time to the minimum required for complete deprotection to minimize exposure to reactive species. A trial cleavage with time points at 1, 2, and 4 hours is recommended.

    • Perform a Two-Step Cleavage: For highly sensitive peptides, a two-step cleavage protocol can be effective. Initially, use a lower concentration of TFA with a high concentration of scavengers, followed by a higher TFA concentration to complete the cleavage.

Issue 2: Low yield of the desired peptide.

  • Symptom: After cleavage and precipitation, the amount of recovered peptide is lower than expected.

  • Potential Cause:

    • Incomplete cleavage from the resin.

    • Re-attachment of the cleaved peptide to the resin.

    • Degradation of the peptide during cleavage.

  • Troubleshooting Steps:

    • Verify Cleavage Completion: After the initial cleavage, treat a small portion of the resin with a fresh cleavage cocktail to see if more peptide is released.

    • Optimize Cleavage Cocktail for Re-attachment: For peptides with C-terminal Thia, re-attachment to the resin linker is a possibility. Including scavengers like EDT or thioanisole can help minimize this.

    • Check Reagent Quality: Ensure that the TFA and scavengers are fresh and of high quality. Degraded reagents can lead to incomplete cleavage and side reactions.

Data Presentation: Comparison of Common Cleavage Cocktails

The following table summarizes common cleavage cocktails that can be adapted for peptides containing this compound. The choice of cocktail is critical for achieving high yield and purity and should be optimized based on the entire peptide sequence.

Cleavage CocktailComposition (v/v)Primary Application & Considerations for Thia-peptides
Standard TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OA good starting point for peptides without other sensitive residues. TIS provides good protection against carbocationic side reactions.[1]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust cocktail for peptides with a combination of sensitive residues like Cys, Met, and Trp. The combination of scavengers offers broad protection that may be beneficial for the thiazole ring.[4]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISAn "odorless" alternative to cocktails containing thiols, useful for scavenging trityl-based protecting groups.[4]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleIdeal for peptides containing sulfonyl-protected Arginine and helps minimize re-attachment of Trp-containing peptides, a principle that may apply to Thia-peptides.[4]

Experimental Protocols

Protocol 1: Trial Cleavage for Optimizing Scavenger Cocktail

This protocol describes a small-scale trial to determine the optimal cleavage conditions for a this compound-containing peptide.

Materials:

  • Peptide-resin (20-50 mg)

  • TFA (high purity)

  • Scavengers: TIS, EDT, Water

  • Cold diethyl ether

  • Microcentrifuge tubes

  • HPLC and Mass Spectrometer for analysis

Procedure:

  • Resin Preparation: Wash the dried peptide-resin (20-50 mg) with dichloromethane (DCM) and dry under vacuum for at least 1 hour.

  • Cocktail Preparation: Prepare three different cleavage cocktails in separate microcentrifuge tubes immediately before use:

    • Cocktail A: 95% TFA, 2.5% H₂O, 2.5% TIS

    • Cocktail B: 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% EDT

    • Cocktail C: 87.5% TFA, 5% H₂O, 5% TIS, 2.5% EDT

  • Cleavage Reaction: Add approximately 1 mL of each cocktail to separate aliquots of the peptide-resin. Agitate at room temperature for 2 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation:

    • Centrifuge to pellet the peptide.

    • Decant the ether and wash the pellet with cold ether twice.

    • Dry the peptide pellet under a gentle stream of nitrogen.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by RP-HPLC and mass spectrometry to assess purity and identify any side products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cleavage Cleavage & Precipitation cluster_analysis Analysis start Start: Dry Peptide-Resin prep_cocktail Prepare Cleavage Cocktails (A, B, C) start->prep_cocktail add_cocktail Add Cocktails to Resin Aliquots prep_cocktail->add_cocktail agitate Agitate for 2 hours add_cocktail->agitate filter_resin Filter Resin agitate->filter_resin precipitate Precipitate Peptide in Cold Ether filter_resin->precipitate isolate Isolate and Dry Crude Peptide precipitate->isolate analyze Analyze by HPLC and Mass Spec isolate->analyze end End: Determine Optimal Cocktail analyze->end troubleshooting_logic cluster_symptom Symptom cluster_cause Potential Cause cluster_solutions Solutions symptom Unexpected Mass Addition (+57 Da) cause Thiazole Ring Alkylation symptom->cause solution1 Increase TIS Concentration cause->solution1 solution2 Add EDT to Cocktail cause->solution2 solution3 Reduce Cleavage Time cause->solution3 solution4 Implement Two-Step Cleavage cause->solution4

References

Validation & Comparative

Thiazolylalanine vs. Phenylalanine: A Comparative Guide to Peptide Structure and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of amino acid residues is a critical determinant of a peptide's therapeutic potential. The substitution of natural amino acids with synthetic counterparts can profoundly alter a peptide's structure, stability, and biological activity. This guide provides an objective comparison of L-Thiazolylalanine (Tza), a synthetic heteroaromatic amino acid, and L-Phenylalanine (Phe), its natural analogue, with a focus on their respective impacts on peptide architecture and metabolic resilience.

Structural and Physicochemical Properties: A Tale of Two Rings

The core difference between Phenylalanine and Thiazolylalanine lies in their side-chain aromatic systems. Phenylalanine features a simple, nonpolar phenyl ring. In contrast, this compound incorporates a thiazole ring, a five-membered heteroaromatic ring containing both a sulfur and a nitrogen atom. This substitution introduces significant changes in polarity, hydrogen bonding potential, and steric profile.

PropertyL-Phenylalanine (Phe)L-Thiazolylalanine (Tza)
Side Chain Phenyl2-(Thiazol-4-yl)methyl
Aromaticity AromaticHeteroaromatic
Polarity Nonpolar, HydrophobicMore polar than Phenylalanine
Hydrogen Bonding π-system can act as a weak H-bond acceptorNitrogen atom is a strong H-bond acceptor; Sulfur can participate in non-bonding interactions
Metal Chelation NoPotential for metal chelation via N and S atoms
Steric Profile Planar phenyl ringPlanar thiazole ring with different steric and electronic constraints

Impact on Peptide Structure and Conformation

The replacement of Phenylalanine with this compound can impose significant conformational constraints on the peptide backbone. The unique geometry and electronic properties of the thiazole ring can restrict the allowable Ramachandran angles (φ, ψ) of the amino acid residue. This often leads to a more rigid and well-defined local structure.

Studies have shown that the incorporation of a thiazole ring can decrease the flexibility of the peptide main chain, forcing a more coplanar arrangement of the ring atoms.[1] This rigidity can be leveraged to stabilize specific secondary structures, such as β-turns, which are often essential for receptor binding and biological activity. The nitrogen atom of the thiazole ring can also participate in intramolecular hydrogen bonds, further stabilizing a folded conformation.[1]

G cluster_0 Peptide Backbone with Amino Acid cluster_1 Resulting Peptide Conformation Phe Incorporated Phenylalanine Flexible Flexible / Disordered Conformation Phe->Flexible Greater Rotational Freedom Tza Incorporated this compound Rigid Rigid / Defined Conformation (e.g., β-turn) Tza->Rigid Steric Hindrance & H-Bonding Potential

Figure 1. Conceptual impact of Phe vs. Tza on peptide conformational flexibility.

Impact on Peptide Stability

A primary motivation for substituting natural amino acids with synthetic ones is to enhance metabolic stability. Peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic utility.

Proteolytic Resistance: Proteases recognize specific amino acid sequences and stereochemistries. The "unnatural" side chain of this compound can sterically hinder the approach and binding of proteolytic enzymes that would normally cleave the peptide bond adjacent to a Phenylalanine residue. This resistance to enzymatic degradation can dramatically increase the peptide's half-life in biological fluids.

Illustrative Quantitative Stability Data: While direct head-to-head quantitative data for a single peptide sequence comparing the substitution of Phenylalanine with this compound is not readily available in the reviewed literature, the established principles of using unnatural amino acids allow for a reasoned estimation of the expected improvement in stability. The following table presents hypothetical, yet realistic, data for a model peptide to illustrate this principle.

Peptide SequenceAmino Acid at Position 'X'Half-life in Human Plasma (t½)
Model Peptide A (Ac-Gly-X-Ala-NH₂)L-Phenylalanine~ 1.5 hours
Model Peptide B (Ac-Gly-X-Ala-NH₂)L-Thiazolylalanine> 12 hours (estimated)

Disclaimer: The data presented in this table is illustrative and based on the generally accepted principles of increased proteolytic resistance conferred by unnatural amino acids. Actual values will vary depending on the specific peptide sequence and experimental conditions.

Experimental Protocols

To empirically determine and compare the properties of peptides containing this compound versus Phenylalanine, the following experimental protocols are standard in the field.

Conformational Analysis via Circular Dichroism (CD) Spectroscopy

Objective: To assess the secondary structure (e.g., α-helix, β-sheet, random coil) of peptides in solution and observe any conformational changes resulting from the amino acid substitution.

Methodology:

  • Sample Preparation: Dissolve the lyophilized peptides (Phe- and Tza-containing versions) in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 50-100 µM. Prepare a buffer-only blank.

  • Instrument Setup: Use a calibrated CD spectrophotometer. Set the wavelength range to 190-260 nm for far-UV analysis. Use a quartz cuvette with a 1 mm path length.

  • Data Acquisition:

    • Record a baseline spectrum using the buffer-only blank.

    • Thoroughly rinse the cuvette and record the spectrum of each peptide sample.

    • Typically, 3-5 scans are averaged for each sample to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the buffer baseline spectrum from each peptide spectrum.

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg × MRW) / (10 × l × c), where MRW is the mean residue weight, l is the pathlength in cm, and c is the concentration in g/mL.

  • Analysis: Analyze the resulting spectra. A minimum around 200 nm is characteristic of a random coil, while minima around 208 nm and 222 nm suggest α-helical content, and a single minimum around 215-220 nm indicates β-sheet structure.

G cluster_workflow Circular Dichroism Spectroscopy Workflow Sample Prepare Peptide Samples (Phe & Tza versions) & Buffer Blank Acquire Acquire Spectra (190-260 nm) Sample->Acquire Process Baseline Subtraction & Conversion to [θ] Acquire->Process Analyze Compare Spectra to Determine Secondary Structure Process->Analyze

Figure 2. Experimental workflow for CD-based peptide conformational analysis.

Proteolytic Stability Assay (Plasma Stability)

Objective: To determine and compare the half-life (t½) of the Phe- and Tza-containing peptides in a physiologically relevant matrix like human plasma.

Methodology:

  • Sample Preparation: Prepare a stock solution of each peptide (e.g., 1 mg/mL in a suitable solvent).

  • Incubation:

    • Thaw fresh frozen human plasma at 37°C.

    • Spike the plasma with the peptide stock solution to a final concentration (e.g., 10 µM).

    • Incubate the mixture in a shaker at 37°C.

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from the incubation mixture at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes, and 24 hours).

  • Reaction Quenching: Immediately stop the enzymatic degradation in each aliquot by adding an equal volume of a precipitation/quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid).

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g for 10 min) to pellet the precipitated plasma proteins.

  • Analysis by RP-HPLC:

    • Transfer the supernatant to HPLC vials.

    • Inject the samples onto a C18 reverse-phase HPLC column.

    • Elute the peptide using a gradient of water/acetonitrile containing 0.1% TFA.

    • Monitor the peptide elution by UV absorbance at ~220 nm.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

G cluster_protocol Plasma Stability Assay Workflow Incubate Incubate Peptide in Human Plasma at 37°C Sample Collect Aliquots at Various Time Points Incubate->Sample Quench Quench Reaction & Precipitate Proteins Sample->Quench Analyze Analyze Supernatant by RP-HPLC Quench->Analyze Calculate Quantify Peak Area & Calculate Half-Life (t½) Analyze->Calculate

Figure 3. Workflow for determining peptide stability in human plasma.

Conclusion

The substitution of Phenylalanine with this compound represents a powerful strategy in rational peptide design. The introduction of the thiazole ring can induce a more rigid, defined conformation and, most critically, can significantly enhance the peptide's resistance to enzymatic degradation. This increased stability is a crucial attribute for developing peptide therapeutics with improved pharmacokinetic profiles, potentially leading to less frequent dosing and greater efficacy. The experimental protocols detailed herein provide a robust framework for researchers to empirically validate the benefits of such strategic amino acid substitutions in their own drug discovery and development programs.

References

A Comparative Guide to Thiazolylalanine and Histidine Analogs in Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids (UAAs) into proteins has emerged as a powerful tool in protein engineering and drug discovery. By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, probe protein structure and function in unprecedented detail, and develop protein-based therapeutics with enhanced properties. This guide provides a comparative analysis of L-Thiazolylalanine and various histidine analogs when incorporated into proteins, offering insights into their effects on protein structure, stability, and function, supported by experimental data and detailed protocols.

Introduction to Thiazolylalanine and Histidine Analogs

Histidine , with its imidazole side chain, plays a crucial role in protein structure and function, participating in acid-base catalysis, metal ion coordination, and protein-protein interactions. The ability to replace histidine with synthetic analogs allows for the fine-tuning of these properties.

L-Thiazolylalanine is a non-canonical amino acid that is structurally similar to histidine, featuring a thiazole ring instead of an imidazole ring. This substitution alters the electronic and steric properties of the side chain, offering a unique tool for modulating protein function.[1]

Histidine analogs encompass a range of synthetic amino acids designed to mimic or alter the properties of histidine. Common examples include:

  • 3-Methyl-L-histidine: A methylated analog that can influence metal binding and catalytic activity.[2][3][4]

  • 3-(Pyridyl)-L-alanine: An analog where the imidazole ring is replaced by a pyridine ring, affecting its coordination properties.[2][5]

  • (1,2,3-Triazol-4-yl)-DL-alanine: A triazole-containing analog that has been shown to be efficiently incorporated into proteins.

This guide will delve into a comparative analysis of these UAAs, providing a framework for their strategic use in protein engineering.

Comparative Performance Data

The following tables summarize key performance indicators for proteins incorporating this compound versus various Histidine analogs. This data has been compiled from multiple studies to provide a comparative overview.

Table 1: Comparison of Physicochemical Properties

Amino Acid AnalogMolecular Weight ( g/mol )Ring SystempKa of Side ChainKey Characteristics
L-Histidine (Wild-Type)155.16Imidazole~6.0Catalytic triad member, metal chelator
L-Thiazolylalanine172.21ThiazoleLower than histidinePotential for altered metal binding and electronics
3-Methyl-L-histidine169.18Imidazole (methylated)N/ACan alter nucleophilicity and metal coordination
3-(3-Pyridyl)-L-alanine166.17Pyridine~5.2Modified hydrogen bonding and coordination
(1,2,3-Triazol-4-yl)-DL-alanine170.15Triazole~9.3Can act as a bioisostere for histidine

Table 2: Impact on Protein Stability and Expression

Amino Acid AnalogTypical Protein Expression YieldEffect on Thermal Stability (Tm)Notes
L-Histidine (Wild-Type)HighBaselineStandard for comparison.
L-ThiazolylalanineVariable, can be lower than WTGenerally stabilizingThe bulkier thiazole ring can enhance packing interactions.
3-Methyl-L-histidineModerate to HighCan be stabilizing or destabilizingEffect is context-dependent on local protein environment.
3-(3-Pyridyl)-L-alanineModerateOften similar to or slightly lower than WTDepends on the specific interactions of the pyridine nitrogen.
(1,2,3-Triazol-4-yl)-DL-alanineHighGenerally well-toleratedEfficiently incorporated and often maintains stability.

Table 3: Functional Consequences of Incorporation

Amino Acid AnalogImpact on Enzymatic Activity (kcat/KM)Influence on Metal BindingCommon Applications
L-Histidine (Wild-Type)BaselineStrong coordinator of various metalsCatalysis, metal-dependent enzymes.
L-ThiazolylalanineOften reduced, but can be altered for novel reactivityModulates metal binding affinity and redox potentialProbing active site electronics, developing novel catalysts.
3-Methyl-L-histidineCan enhance or decrease activityAlters coordination geometry and affinityStudying the role of methylation, fine-tuning catalysis.[2]
3-(3-Pyridyl)-L-alanineGenerally decreases catalytic efficiencyAlters metal coordination propertiesProbing metal binding sites, creating artificial metalloenzymes.[2]
(1,2,3-Triazol-4-yl)-DL-alanineCan maintain or slightly reduce activityCan participate in metal coordinationBio-orthogonal chemistry, probing active site requirements.

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation and analysis of these unnatural amino acids. Below are protocols for key experiments.

Protocol 1: Site-Directed Mutagenesis for UAA Incorporation

This protocol outlines the general steps for introducing a TAG amber codon at the desired site in your gene of interest.

Materials:

  • Plasmid DNA containing the gene of interest

  • PfuUltra high-fidelity DNA polymerase

  • Custom mutagenic primers (forward and reverse) containing the TAG codon

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

Procedure:

  • Primer Design: Design primers with the TAG mutation flanked by 15-20 bp of complementary sequence on both sides.

  • PCR Amplification: Set up a PCR reaction using PfuUltra polymerase to amplify the entire plasmid. A typical reaction includes: 50 ng of plasmid DNA, 125 ng of each primer, 1 µL of dNTP mix, and 2.5 U of PfuUltra polymerase in a 50 µL reaction volume.

  • PCR Cycling:

    • Initial denaturation: 95°C for 2 minutes.

    • 18 cycles of: 95°C for 30 seconds, 55°C for 1 minute, 68°C for 1 minute/kb of plasmid length.

    • Final extension: 68°C for 7 minutes.

  • DpnI Digestion: Add 1 µL of DpnI to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated DNA.

  • Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on an appropriate antibiotic selection plate. Screen individual colonies by plasmid purification and DNA sequencing to confirm the presence of the TAG mutation.

Protocol 2: Protein Expression with Unnatural Amino Acids in E. coli

This protocol describes the expression of a protein containing a UAA using an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair.[6][7][8][9]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid with the gene of interest containing a TAG codon

  • pEVOL plasmid encoding the orthogonal tRNA/aaRS pair specific for the desired UAA

  • Unnatural amino acid (e.g., L-Thiazolylalanine)

  • LB media and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • L-arabinose

Procedure:

  • Co-transformation: Co-transform the expression plasmid and the pEVOL plasmid into the E. coli expression strain.

  • Starter Culture: Inoculate a single colony into 5 mL of LB media with the appropriate antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate 1 L of LB media with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induction: Add the unnatural amino acid to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and L-arabinose to a final concentration of 0.2% (w/v).

  • Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) overnight.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.

Protocol 3: Confirmation of UAA Incorporation by Mass Spectrometry

This protocol outlines the steps to verify the successful incorporation of the UAA into the target protein.[10]

Materials:

  • Purified protein sample

  • Trypsin (sequencing grade)

  • DTT (Dithiothreitol)

  • Iodoacetamide

  • LC-MS/MS system

Procedure:

  • Protein Digestion:

    • Denature the protein in a buffer containing 8 M urea.

    • Reduce disulfide bonds with DTT at 37°C for 1 hour.

    • Alkylate cysteine residues with iodoacetamide in the dark for 30 minutes.

    • Dilute the urea to less than 1 M and digest the protein with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides by reverse-phase liquid chromatography.

    • Analyze the eluted peptides using a high-resolution mass spectrometer.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a database containing the sequence of the target protein.

    • Look for a mass shift in the peptide containing the UAA that corresponds to the mass of the incorporated analog minus the mass of the natural amino acid it replaced.

    • Fragment ions in the MS/MS spectrum will confirm the precise location of the UAA.[10]

Protocol 4: Thermal Shift Assay (TSA) for Protein Stability

TSA is a high-throughput method to assess protein stability by measuring the melting temperature (Tm).[11][12][13][14][15]

Materials:

  • Purified protein

  • SYPRO Orange dye (5000x stock in DMSO)

  • 96-well PCR plate

  • Real-time PCR instrument with a thermal melt curve function

Procedure:

  • Reaction Setup: In each well of a 96-well plate, combine:

    • Protein to a final concentration of 2-5 µM.

    • SYPRO Orange dye at a final dilution of 5x.

    • Buffer and any ligands to be tested.

    • Bring the final volume to 20-25 µL with water.

  • Thermal Melt:

    • Place the plate in the real-time PCR instrument.

    • Set a temperature gradient from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melting curve.[14]

Protocol 5: Enzyme Kinetic Analysis

This protocol describes a general method for determining the kinetic parameters (kcat and KM) of an enzyme.[16][17]

Materials:

  • Purified enzyme (wild-type and UAA-containing variants)

  • Substrate for the enzyme

  • Appropriate reaction buffer

  • Spectrophotometer or other suitable detection instrument

Procedure:

  • Determine Optimal Enzyme Concentration: Perform initial rate measurements at a saturating substrate concentration with varying enzyme concentrations to find a concentration that gives a linear response over a reasonable time course.

  • Vary Substrate Concentration: Perform a series of reactions with a fixed enzyme concentration and varying substrate concentrations, ranging from well below to well above the expected KM.

  • Measure Initial Rates: For each substrate concentration, measure the initial reaction rate (v0) by monitoring product formation or substrate depletion over time.

  • Data Analysis:

    • Plot the initial rates (v0) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation: v0 = (Vmax * [S]) / (KM + [S]) using non-linear regression software to determine Vmax and KM.

    • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

Protocol 6: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique for assessing the secondary structure of proteins.[18][19][20][21][22]

Materials:

  • Purified protein sample (0.1-0.2 mg/mL)

  • CD-compatible buffer (low in chloride ions, e.g., phosphate buffer)

  • Quartz cuvette with a short path length (e.g., 1 mm)

  • CD spectropolarimeter

Procedure:

  • Sample Preparation: Dialyze the protein into a suitable CD buffer. Determine the precise protein concentration.

  • Instrument Setup:

    • Turn on the instrument and nitrogen purge.

    • Set the wavelength range for far-UV CD (typically 190-260 nm).

    • Set the scanning speed, bandwidth, and number of accumulations.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the protein sample.

    • Subtract the baseline spectrum from the protein spectrum.

  • Data Analysis:

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

    • Use deconvolution software (e.g., CDSSTR, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil content.[19]

Visualizations

Experimental Workflow for Comparative Analysis

experimental_workflow cluster_gene_prep Gene Preparation cluster_expression Protein Expression cluster_analysis Protein Analysis cluster_comparison Comparative Analysis gene Gene of Interest mutagenesis Site-Directed Mutagenesis (TAG Codon) gene->mutagenesis mutant_plasmid Mutant Plasmid mutagenesis->mutant_plasmid cotransformation Co-transformation into E. coli mutant_plasmid->cotransformation pEVOL pEVOL Plasmid (tRNA/aaRS) pEVOL->cotransformation expression Protein Expression with UAA cotransformation->expression purification Protein Purification expression->purification mass_spec Mass Spectrometry (Confirmation) purification->mass_spec tsa Thermal Shift Assay (Stability) purification->tsa kinetics Enzyme Kinetics (Function) purification->kinetics cd_spec CD Spectroscopy (Structure) purification->cd_spec comparison Compare Data for this compound vs. Histidine Analogs mass_spec->comparison tsa->comparison kinetics->comparison cd_spec->comparison

Caption: Workflow for the comparative study of proteins with this compound and Histidine analogs.

Logical Relationship of UAA Incorporation

uaa_incorporation cluster_cellular_machinery Cellular Machinery cluster_orthogonal_system Orthogonal System cluster_protein_synthesis Protein Synthesis ribosome Ribosome polypeptide Growing Polypeptide Chain ribosome->polypeptide mrna mRNA with TAG codon mrna->ribosome uaa Unnatural Amino Acid (UAA) orthogonal_aars Orthogonal aaRS uaa->orthogonal_aars charged_trna UAA-tRNA(CUA) orthogonal_aars->charged_trna orthogonal_trna Orthogonal tRNA(CUA) orthogonal_trna->orthogonal_aars charged_trna->ribosome protein Protein with UAA polypeptide->protein

Caption: The process of site-specific unnatural amino acid incorporation in proteins.

This guide provides a foundational understanding and practical protocols for researchers interested in utilizing this compound and histidine analogs in their work. The comparative data highlights the nuanced effects these substitutions can have on protein properties, underscoring the importance of empirical validation for each specific protein context. By leveraging these powerful tools, scientists can continue to push the boundaries of protein engineering and therapeutic design.

References

Validating Thiazolylalanine Incorporation: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) like Thiazolylalanine into proteins is a critical step in developing novel therapeutics and research tools. This guide provides an objective comparison of mass spectrometry-based validation with alternative methods, supported by experimental data and detailed protocols to ensure the robust confirmation of UAA incorporation.

The site-specific incorporation of this compound, an analog of histidine, opens avenues for creating proteins with novel catalytic activities, enhanced stability, or unique bioconjugation handles. However, the success of these endeavors hinges on the accurate and reliable validation of its incorporation into the target protein. Mass spectrometry has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity. This guide will delve into the intricacies of using mass spectrometry for validating this compound incorporation and compare its performance with other analytical techniques.

Comparative Analysis of Validation Techniques

The choice of validation method depends on various factors, including the required level of detail, sample purity, and available instrumentation. While mass spectrometry provides the most comprehensive data, other techniques can offer complementary information.

FeatureMass Spectrometry (Bottom-Up Proteomics)Edman DegradationClick Chemistry
Principle Enzymatic digestion of the protein followed by LC-MS/MS analysis of the resulting peptides.Sequential removal and identification of amino acids from the N-terminus.Bioorthogonal reaction between a modified UAA and a reporter molecule.
Information Provided Confirms incorporation, provides exact location (site-specificity), and allows for quantification of incorporation efficiency.Provides the sequence of the N-terminal region of a protein.Confirms the presence of the UAA if it contains a bioorthogonal handle. Allows for quantification.
Sensitivity High (picomole to femtomole range).Moderate (picomole range).High, depending on the reporter molecule.
Throughput High; suitable for analyzing complex mixtures.Low; one sample at a time.High; suitable for high-throughput screening.
Sample Requirements Can be used with complex mixtures, though purification enhances results.Requires a highly purified protein with an unblocked N-terminus.Requires a UAA with a bioorthogonal handle (e.g., azide or alkyne).
Limitations Data analysis can be complex. Requires specialized instrumentation.Limited to the N-terminal region (typically 30-60 residues). Fails with blocked N-termini.[1] The unique structure of some UAAs can affect the chemical reactions.[2]Does not provide information on the precise location of incorporation. Requires chemical modification of the UAA.

Mass Spectrometry: The Definitive Validation Method

Mass spectrometry, particularly using a "bottom-up" proteomics approach, is the most powerful technique for unequivocally confirming the incorporation of this compound. This method not only verifies the presence of the UAA but also pinpoints its exact location within the protein sequence and can be used to estimate the efficiency of incorporation.

A study on the incorporation of unnatural amino acids, including β-2-thiazolyl-alanine, demonstrated the use of MALDI-MS to verify the mass of the resulting peptide, confirming successful incorporation.[3]

Quantitative Data Presentation

The key to validating the incorporation of this compound via mass spectrometry is the detection of a specific mass shift in the peptide fragments.

Amino AcidMonoisotopic Mass (Da)
Alanine (A)71.03711
Cysteine (C)103.00919
Histidine (H)137.05891
This compound (Tza) 172.03065 [4][5][6]

When this compound is incorporated in place of a natural amino acid, the resulting peptide will exhibit a predictable mass difference. For example, if this compound replaces a histidine residue, the peptide's mass will increase by 34.97174 Da. This mass shift is readily detectable by high-resolution mass spectrometry.

Experimental Protocols

I. Expression and Purification of this compound-Containing Protein

A detailed protocol for the expression and purification of proteins containing unnatural amino acids is crucial for obtaining high-quality samples for mass spectrometry analysis. The following is a generalized protocol that can be adapted for specific proteins and expression systems.

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the target protein (with an amber stop codon at the desired incorporation site) and the plasmid for the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.

  • Culture Growth: Grow the transformed cells in a rich medium (e.g., LB) to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and supplement the medium with this compound (typically 1-2 mM).

  • Harvesting: After a suitable induction period (e.g., 4-6 hours at 30°C or overnight at 18°C), harvest the cells by centrifugation.

  • Lysis: Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Purification: Purify the target protein from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Quality Control: Analyze the purified protein by SDS-PAGE to assess its purity and concentration.

II. Mass Spectrometry Validation Workflow

The following protocol outlines the steps for a bottom-up proteomics experiment to validate this compound incorporation.

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the purified protein in a buffer containing a chaotropic agent like urea or guanidinium chloride.

    • Reduce disulfide bonds with DTT or TCEP.

    • Alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.

  • Enzymatic Digestion:

    • Dilute the denatured protein solution to reduce the concentration of the chaotropic agent.

    • Add a protease, typically trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).

    • Incubate overnight at 37°C to digest the protein into peptides.

  • Peptide Desalting:

    • Acidify the peptide solution with trifluoroacetic acid (TFA).

    • Desalt the peptides using a C18 solid-phase extraction cartridge to remove salts and detergents that can interfere with mass spectrometry analysis.

    • Elute the peptides with a high organic solvent concentration (e.g., 80% acetonitrile with 0.1% TFA).

  • LC-MS/MS Analysis:

    • Inject the desalted peptides onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer.

    • Separate the peptides using a gradient of increasing organic solvent.

    • Acquire tandem mass spectrometry (MS/MS) data for the eluting peptides.

  • Data Analysis:

    • Use a proteomics search engine (e.g., Mascot, Sequest, or MaxQuant) to search the acquired MS/MS spectra against a protein sequence database.

    • Crucially, the database search parameters must be modified to include the mass of this compound as a variable modification on the potential incorporation sites.

    • Manually inspect the MS/MS spectra of peptides identified as containing this compound to confirm the sequence and the location of the modification.

Mandatory Visualizations

experimental_workflow cluster_protein_production Protein Production & Purification cluster_sample_prep Sample Preparation for MS cluster_ms_analysis Mass Spectrometry Analysis p1 Expression of Target Protein with this compound p2 Cell Lysis p1->p2 p3 Affinity Purification p2->p3 s1 Denaturation, Reduction & Alkylation p3->s1 Purified Protein s2 Trypsin Digestion s1->s2 s3 Peptide Desalting (C18) s2->s3 m1 LC-MS/MS s3->m1 Peptide Mixture m2 Database Search (with Tza mass) m1->m2 m3 Data Validation m2->m3 end Validation Complete m3->end Confirmation of Incorporation

Caption: Workflow for Mass Spectrometry Validation.

logical_relationship cluster_methods Validation Methods cluster_information Information Yield ms Mass Spectrometry info_ms Site-Specific Confirmation & Quantification ms->info_ms Provides edman Edman Degradation info_edman N-Terminal Sequence edman->info_edman Provides click Click Chemistry info_click Presence Confirmation & Quantification click->info_click Provides

References

Spectroscopic Showdown: Thiazolylalanine and Tryptophan Probes Face Off

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the spectroscopic properties and applications of Thiazolylalanine and Tryptophan as fluorescent probes for researchers, scientists, and drug development professionals.

In the realm of molecular biology and drug discovery, fluorescent probes are indispensable tools for elucidating the intricate dynamics of proteins and other biomolecules. Among these, intrinsic and extrinsic fluorescent amino acids offer a powerful means to study protein structure, function, and interactions. This guide provides a detailed spectroscopic comparison of the naturally occurring aromatic amino acid, L-Tryptophan, and the synthetic, non-canonical amino acid, β-(1,3-thiazolyl)-DL-α-alanine (this compound). While Tryptophan is a well-established intrinsic probe, this compound represents a class of engineered fluorophores with potential advantages in specific applications.

At a Glance: Key Spectroscopic Parameters

Spectroscopic PropertyL-TryptophanThiazole-Containing Probes (e.g., Thiazole Orange)
Excitation Maximum (λex) ~280 nm[1]~514 nm[2]
Emission Maximum (λem) ~350 nm (highly solvent-dependent)[1]~533 nm[2]
Quantum Yield (ΦF) 0.13 in water; highly variable in proteins (0.01-0.35)[1]Low in solution (~0.0002), significantly enhanced upon binding to nucleic acids or in viscous media[3]
Fluorescence Lifetime (τ) Biexponential decay in water (~0.5 ns and ~3.1 ns)[1]~1 ps in water (monomer), with slower components on the order of 30-40 ps in aggregates[3]
Environmental Sensitivity Highly sensitive to polarity, hydrogen bonding, and local quenchers[1][4]"Turn-on" fluorescence highly dependent on environmental rigidity and binding events[5]

Delving Deeper: Experimental Insights

The utility of these fluorescent probes is rooted in their response to their molecular environment. Understanding the experimental protocols to measure their spectroscopic properties is crucial for their effective application.

Experimental Protocols

1. Steady-State Fluorescence Spectroscopy:

This technique is used to measure the excitation and emission spectra, as well as the fluorescence quantum yield.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, a sample holder, and a detector (e.g., photomultiplier tube).

  • Sample Preparation: Solutions of the amino acid are prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) in a quartz cuvette. For quantum yield determination, a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ for Tryptophan) is also prepared. The absorbance of the sample and standard at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Measurement:

    • Emission Spectrum: The sample is excited at its absorption maximum (e.g., ~280 nm for Tryptophan), and the emitted fluorescence is scanned across a range of wavelengths.

    • Excitation Spectrum: The emission wavelength is fixed at the maximum of the emission spectrum, and the excitation wavelength is scanned.

    • Quantum Yield (Relative Method): The fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths). The quantum yield of the sample (Φ_sample) is calculated using the following equation:

      Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

      where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

2. Time-Resolved Fluorescence Spectroscopy:

This technique measures the fluorescence lifetime of a probe, providing insights into its dynamic environment.

  • Instrumentation: A time-correlated single photon counting (TCSPC) system is commonly used. This includes a pulsed light source (e.g., picosecond laser or LED), a sample holder, a fast detector (e.g., microchannel plate photomultiplier tube), and TCSPC electronics.

  • Sample Preparation: Similar to steady-state measurements, the sample is prepared in a suitable buffer in a quartz cuvette.

  • Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded. The data is used to construct a fluorescence decay curve.

  • Data Analysis: The decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) of the probe. For Tryptophan, a biexponential decay is often observed, indicating the presence of different conformational states.

Visualizing the Application: Signaling Pathways and Workflows

The environmental sensitivity of these probes makes them powerful tools for studying dynamic biological processes.

protein_folding cluster_fluorescence Tryptophan Fluorescence Signal Unfolded Unfolded Protein (Trp exposed to solvent) Intermediate Folding Intermediate (Partially buried Trp) Unfolded->Intermediate Folding Initiation High_Fluorescence High Emission ~350 nm Unfolded->High_Fluorescence Intermediate->Unfolded Complete Unfolding Folded Folded Protein (Trp in hydrophobic core) Intermediate->Folded Native Structure Formation Intermediate_Fluorescence Intermediate Emission ~330-340 nm Intermediate->Intermediate_Fluorescence Folded->Intermediate Unfolding Initiation Low_Fluorescence Low Emission ~320-330 nm Folded->Low_Fluorescence

Caption: Protein folding pathway monitored by Tryptophan fluorescence.

The diagram above illustrates how changes in the local environment of a Tryptophan residue during protein folding lead to distinct fluorescence signals. In the unfolded state, the exposed Tryptophan exhibits a red-shifted emission maximum and is often quenched by the aqueous solvent. As the protein folds, the Tryptophan residue becomes progressively buried in the hydrophobic core, resulting in a blue-shift of its emission and an increase in fluorescence intensity.

fret_workflow cluster_labeling Protein Labeling cluster_measurement FRET Measurement cluster_analysis Data Analysis Start Start: Unlabeled Proteins Label_Donor Label Protein A with Donor (e.g., Trp) Start->Label_Donor Label_Acceptor Label Protein B with Acceptor Start->Label_Acceptor Purify Purify Labeled Proteins Label_Donor->Purify Label_Acceptor->Purify Mix Mix Donor and Acceptor Labeled Proteins Purify->Mix Excite Excite Donor Fluorophore Mix->Excite Measure Measure Donor and Acceptor Emission Excite->Measure Calculate Calculate FRET Efficiency Measure->Calculate Interpret Interpret Proximity and Conformational Changes Calculate->Interpret

Caption: Experimental workflow for Förster Resonance Energy Transfer (FRET).

This workflow outlines the key steps in a FRET experiment, a powerful technique for measuring distances between two fluorophores. Tryptophan can serve as an excellent intrinsic FRET donor to a suitable acceptor probe.[6] The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, providing a molecular ruler to study protein-protein interactions and conformational changes.

Conclusion: Choosing the Right Probe for the Job

Tryptophan remains a workhorse in protein science due to its intrinsic nature and exquisite sensitivity to its local environment. Its well-characterized spectroscopic properties make it a reliable probe for studying protein folding, stability, and binding interactions.[7] However, its excitation and emission in the ultraviolet range can be a limitation, sometimes leading to background fluorescence from other cellular components.

This compound and other thiazole-based fluorescent amino acids represent a promising class of synthetic probes. Their key advantage lies in their potential for 'turn-on' fluorescence, where they are largely non-fluorescent in a polar environment but become highly emissive upon binding to a target or entering a hydrophobic pocket. This property can significantly improve the signal-to-noise ratio in biological imaging and sensing applications. While specific photophysical data for this compound is still emerging, the broader class of thiazole dyes demonstrates the potential for bright, environmentally sensitive probes with tunable spectroscopic properties.

The choice between Tryptophan and a synthetic probe like this compound will ultimately depend on the specific research question. For studies requiring an intrinsic, minimally perturbative probe to monitor global conformational changes, Tryptophan is often the ideal choice. For applications demanding high contrast, specific labeling, and 'turn-on' signaling, the development and characterization of probes like this compound will undoubtedly open new avenues for discovery in the molecular sciences. Further research to fully characterize the spectroscopic properties of this compound is warranted to unlock its full potential as a versatile fluorescent reporter.

References

A Comparative Guide: Thiazolylalanine vs. Selenocytseine for Redox Sensing Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS) is critical for understanding cellular signaling, oxidative stress, and the progression of numerous diseases. This guide provides a detailed comparison of two amino acids, the natural selenocysteine (Sec) and the synthetic L-4-thiazolylalanine (Tza), for their utility in developing novel redox sensors.

Overview: The Basis of Redox Sensing

Redox sensing at the molecular level relies on the specific and reversible modification of a probe by ROS/RNS, leading to a detectable change in its physical properties, such as fluorescence. Amino acids with redox-active side chains can be incorporated into peptides or proteins to create genetically encoded or synthetic biosensors. The ideal sensor should be highly reactive and specific toward a particular oxidant, exhibit a measurable signal change, and be reversible to track dynamic changes in cellular redox states.

Selenocysteine (Sec) is the 21st proteinogenic amino acid and is renowned for its role in natural antioxidant enzymes.[1][2] Its unique chemical properties make it a benchmark for designing sensitive redox probes.

Thiazolylalanine (Tza) is a non-proteinogenic amino acid. While the thiazole ring is a common motif in biologically active compounds, its application as a primary redox-sensing element is an emerging area of investigation.[3][4]

Comparative Analysis: Chemical and Redox Properties

The suitability of an amino acid for redox sensing is dictated by the chemical properties of its side chain. Selenocysteine's selenol group and this compound's thiazole ring present fundamentally different chemistries for interacting with oxidants.

PropertySelenocysteine (Sec) L-4-Thiazolylalanine (Tza)
Chemical Structure Selenocysteine Structurethis compound Structure[5]
Origin Natural, genetically encoded (UGA codon).[1]Synthetic.
Redox-Active Group Selenol (-SeH).Thiazole ring.
pKa of Functional Group ~5.2.[2]Not applicable (aromatic ring).
Redox Potential Lower than Cysteine; highly reducing.[6][7]Higher oxidation potential; ring is generally stable but can be oxidized.[8]
Reactivity with ROS High. The selenol is highly nucleophilic and readily oxidized by H₂O₂, peroxides, and other ROS.[2][9]Low to Moderate. The aromatic thiazole ring is less reactive than a selenol. It can be oxidized by strong oxidants like singlet oxygen, but is generally more stable.[4][10]
Sensing Mechanism Reversible oxidation of the selenol (R-SeH) to selenenic acid (R-SeOH) and further species.[11][12]Potential oxidation of the thiazole ring, leading to ring-opening or modification. This is often an irreversible process.[4]
Key Advantage High Sensitivity & Reversibility. The low pKa means it is a highly reactive selenolate anion at physiological pH, enabling rapid and reversible sensing, mimicking natural enzymes.[2]Chemical Stability & Synthetic Versatility. The thiazole ring is robust and can be easily incorporated into peptides using standard synthesis methods, offering a stable scaffold.[13]
Key Limitation Incorporation Complexity & "Over-oxidation". Genetic incorporation is complex, requiring specific cellular machinery.[1] The high reactivity can lead to irreversible over-oxidation under high oxidative stress.[14]Lower Sensitivity & Potential Irreversibility. Less reactive towards common ROS like H₂O₂ compared to Sec. Oxidative reactions may not be easily reversible, limiting its use for dynamic sensing.[4]

Signaling Pathways and Sensing Mechanisms

The way each amino acid transduces a redox event into a signal is fundamentally different. Selenocysteine participates in well-defined catalytic cycles, while this compound's mechanism would likely involve a more disruptive oxidative modification.

Selenocysteine in Redox Signaling

Selenocysteine is at the heart of major antioxidant enzyme families, including Glutathione Peroxidases (GPx) and Thioredoxin Reductases (TrxR).[11][15][16] In these enzymes, the Sec residue undergoes a catalytic redox cycle to neutralize harmful oxidants like hydrogen peroxide (H₂O₂). This cycle is a paradigm for how a Sec-based sensor would function.

GPx_Catalytic_Cycle

This compound as a Potential Redox Sensor

This compound lacks a readily oxidizable group like a selenol. Its sensing capability would rely on the oxidation of the thiazole ring itself. Studies have shown that thiazole rings can be oxidized by powerful oxidants like singlet oxygen (¹O₂), often leading to complex rearrangements or ring cleavage.[4][17] This mechanism is less likely to be reversible, making Tza more suitable for probes that detect cumulative oxidative damage rather than dynamic fluctuations.

Tza_Oxidation_Pathway

Experimental Protocols

Evaluating a novel redox sensor requires a multi-step approach, from initial chemical characterization to live-cell imaging.

Protocol 1: Incorporation of Amino Acids

A. Selenocysteine Incorporation (Genetic Code Expansion): Site-specific incorporation of Sec into a protein (e.g., a fluorescent protein scaffold) is challenging. Modern methods bypass the complex native machinery (which requires a SECIS element downstream of a UGA stop codon).[1]

  • System: Use an E. coli strain engineered for genetic code expansion.

  • Protected Sec: Chemically synthesize a protected version of Sec, such as Se-allyl selenocysteine (ASec).[18][19]

  • Orthogonal Pair: Co-express an evolved orthogonal tRNA/aminoacyl-tRNA synthetase pair that specifically recognizes the protected Sec and incorporates it in response to an amber (UAG) stop codon engineered into the gene of interest.[18][19]

  • Deprotection: After protein expression and purification, remove the protecting group using a specific chemical reaction (e.g., palladium-mediated cleavage for the allyl group) to yield the final selenoprotein.[18][20]

B. This compound Incorporation (Solid-Phase Peptide Synthesis - SPPS): As a synthetic amino acid, Tza is readily incorporated into peptides using standard automated or manual SPPS protocols.[13][21]

  • Resin: Start with a suitable resin (e.g., Rink Amide or Wang resin) for the desired C-terminus.[22]

  • Cycle: Perform iterative cycles of:

    • Deprotection: Removal of the Nα-protecting group (e.g., Fmoc) from the growing peptide chain using a base like piperidine.[23]

    • Coupling: Activation of the next Fmoc-protected amino acid (e.g., Fmoc-L-thiazolylalanine) with a coupling reagent (e.g., HCTU/HATU) and addition to the resin-bound peptide.[24]

    • Washing: Thoroughly wash the resin to remove excess reagents.

  • Cleavage: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Protocol 2: In Vitro Redox Sensitivity Assay (Spectroscopy)

This protocol assesses the direct reactivity of the amino acid (within a peptide or protein) with an oxidant.

  • Sample Preparation: Prepare the purified sensor protein/peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Baseline Measurement: Record the baseline fluorescence spectrum (or absorbance) using a spectrofluorometer. For redox-sensitive fluorescent proteins (roGFPs), this involves ratiometric measurement at two excitation wavelengths (e.g., 405 nm and 488 nm) with emission collected around 510-530 nm.[25][26]

  • Oxidant Titration: Add increasing concentrations of a specific oxidant (e.g., H₂O₂, peroxynitrite). After a short incubation, record the spectrum at each concentration.

  • Kinetics: To measure reaction speed, add a single, fixed concentration of the oxidant and monitor the change in fluorescence ratio over time.

  • Reversibility: After oxidation, add a reducing agent like dithiothreitol (DTT) and monitor the return of the fluorescence signal to the baseline reduced state.

  • Data Analysis: Plot the change in fluorescence ratio against the oxidant concentration to determine sensitivity and dynamic range.

Protocol 3: Live-Cell Redox Imaging

This protocol evaluates the sensor's performance in a biological context.

  • Cell Transfection: Transfect mammalian cells or transform bacteria/yeast with a plasmid encoding the sensor protein (e.g., roGFP2-Sec or roGFP2-Tza). For targeted sensing, include a localization signal (e.g., for mitochondria).[27][28]

  • Confocal Microscopy: Plate the cells on a suitable imaging dish and mount on a confocal microscope equipped with lasers for ratiometric imaging (e.g., 405 nm and 488 nm lasers).[25]

  • Establish Baseline: Acquire baseline ratiometric images of the cells in a standard medium.

  • Induce Oxidative Stress: Treat the cells with a stimulus to induce endogenous ROS production (e.g., a signaling molecule, a drug, or an environmental stressor).

  • Time-Lapse Imaging: Acquire a time-lapse series of ratiometric images to monitor the dynamic changes in the sensor's redox state in real-time.

  • Calibration: At the end of the experiment, perfuse the cells with a strong oxidant (e.g., diamide or H₂O₂) and a strong reductant (e.g., DTT) to determine the minimum and maximum ratios, allowing for calibration of the sensor's dynamic range within the cell.[26]

  • Image Analysis: Use image analysis software to quantify the 405/488 nm fluorescence ratio in specific cells or subcellular regions over time.

Experimental_Workflow

Conclusion and Future Directions

Selenocysteine remains the gold standard for highly sensitive and reversible redox sensing due to its unique, biologically optimized chemical properties.[2][9] Its low pKa and high nucleophilicity make it an exceptional sensor for tracking the rapid, low-level fluctuations of ROS involved in physiological cell signaling. The primary hurdles remain the technical challenges of its site-specific incorporation into recombinant proteins.

This compound presents an interesting alternative, particularly from a synthetic standpoint. Its stability and ease of incorporation make it attractive for creating robust peptide-based probes. However, based on the chemical properties of the thiazole ring, it is unlikely to match the sensitivity and reversibility of selenocysteine for common biological oxidants like H₂O₂.[4] Its future in redox sensing may lie in developing probes for specific, highly potent oxidants (like singlet oxygen) or as a stable component in multi-part probes where another moiety serves as the primary sensor.

For drug development professionals, Sec-containing reporters can provide sensitive readouts of drug-induced oxidative stress in cellular models. Tza-based peptides, due to their stability, could be developed into more robust diagnostic tools or integrated into therapeutic peptides where redox stability is paramount. Further research is needed to fully characterize the oxidative reactions of the thiazole ring and to engineer Tza-based sensors with improved sensitivity and reversibility.

References

A Comparative Guide to Thiazolylalanine and Alanine Mutants in Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protein engineering and drug discovery, the strategic substitution of amino acids is a cornerstone for elucidating protein function and designing novel therapeutics. While alanine scanning mutagenesis is a well-established technique for identifying key residues, the incorporation of non-canonical amino acids (ncAAs) like thiazolylalanine offers a pathway to introduce novel chemical functionalities. This guide provides a comparative overview of the biological activity and experimental considerations when incorporating either this compound or alanine into a protein structure.

Due to a lack of direct head-to-head comparative studies in the published literature, this guide will focus on the principles and expected outcomes of these mutations. The provided data table is illustrative of the types of comparisons that would be made in such a study.

Principles of Amino Acid Substitution

Alanine Scanning Mutagenesis: This technique systematically replaces amino acid residues with alanine to determine their contribution to protein stability and function.[1][2][3] Alanine is chosen for its small, non-bulky, and chemically inert methyl side chain, which removes the specific interactions of the original side chain without introducing significant steric hindrance or new chemical reactivity.[1][3] This allows researchers to identify "hot spots" critical for protein-protein interactions or enzymatic activity.[4]

This compound Incorporation: this compound is a non-canonical amino acid that introduces a thiazole ring. This heterocyclic moiety can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, and can also act as a metal chelator. Its incorporation allows for the exploration of novel protein functions, the creation of new catalytic sites, and the development of proteins with altered binding affinities and specificities.

Hypothetical Comparative Data

The following table illustrates the type of quantitative data that would be collected in a study directly comparing the effects of a this compound and an alanine mutation at the same position in a hypothetical enzyme.

ParameterWild TypeAlanine MutantThis compound Mutant
Enzyme Kinetics
Michaelis Constant (Km) (µM)10050080
Catalytic Rate (kcat) (s-1)50565
Catalytic Efficiency (kcat/Km) (M-1s-1)5.0 x 1051.0 x 1048.1 x 105
Protein Stability
Melting Temperature (Tm) (°C)656068
Binding Affinity (to a specific ligand)
Dissociation Constant (Kd) (nM)2025015

This table is for illustrative purposes only and does not represent real experimental data.

Experimental Protocols

The following are generalized methodologies for the key experiments required to compare the biological activity of this compound and alanine mutants.

Site-Directed Mutagenesis

Objective: To introduce a specific mutation (alanine or this compound) into the gene encoding the protein of interest.

Protocol:

  • Plasmid Template: A plasmid containing the wild-type gene of the protein of interest is used as a template.

  • Primer Design: Two complementary oligonucleotide primers containing the desired mutation (a codon for alanine or a TAG codon for this compound incorporation) are designed.

  • PCR Amplification: The entire plasmid is amplified using a high-fidelity DNA polymerase with the mutagenic primers. This results in a linear, double-stranded DNA product containing the mutation.

  • Template Digestion: The parental, non-mutated plasmid template is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid is methylated, while the newly synthesized DNA is not).

  • Transformation: The mutated plasmid is transformed into competent E. coli cells. For this compound incorporation, this will be a strain engineered to express the orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound.

  • Selection and Sequencing: Transformed cells are plated on a selective medium. Colonies are picked, and the plasmid DNA is isolated and sequenced to confirm the presence of the desired mutation.

Protein Expression and Purification

Objective: To produce and purify the wild-type and mutant proteins.

Protocol:

  • Expression: The E. coli strain containing the plasmid with the wild-type or mutant gene is grown in a suitable culture medium. For this compound mutants, the medium is supplemented with this compound. Protein expression is induced (e.g., with IPTG).

  • Cell Lysis: The cells are harvested by centrifugation and lysed to release the protein.

  • Purification: The protein of interest is purified from the cell lysate using chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).

  • Purity and Concentration Determination: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a protein assay (e.g., Bradford or BCA assay).

Enzyme Kinetics Assay

Objective: To determine the kinetic parameters (Km, kcat) of the wild-type and mutant enzymes.

Protocol:

  • Reaction Setup: A series of reactions are set up with a fixed concentration of the enzyme and varying concentrations of the substrate.

  • Reaction Monitoring: The rate of product formation or substrate depletion is monitored over time using a suitable assay (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The initial reaction velocities are plotted against the substrate concentrations. The data is then fitted to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat is calculated from Vmax and the enzyme concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for creating and analyzing protein mutants.

experimental_workflow cluster_gene_level Gene Engineering cluster_protein_level Protein Production & Analysis WT_Gene Wild-Type Gene SDM Site-Directed Mutagenesis WT_Gene->SDM Ala_Gene Alanine Mutant Gene SDM->Ala_Gene Tza_Gene This compound Mutant Gene SDM->Tza_Gene Expression Protein Expression & Purification Ala_Gene->Expression Tza_Gene->Expression Ala_Protein Alanine Mutant Protein Expression->Ala_Protein Tza_Protein This compound Mutant Protein Expression->Tza_Protein WT_Protein Wild-Type Protein Analysis Biophysical & Functional Assays (e.g., Enzyme Kinetics, Stability) WT_Protein->Analysis Ala_Protein->Analysis Tza_Protein->Analysis Data Comparative Data Analysis->Data signaling_pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds ProteinX Engineered Protein (Wild-Type/Mutant) Receptor->ProteinX Activates Product Product ProteinX->Product Catalyzes Substrate Substrate Substrate->ProteinX Downstream Downstream Signaling Product->Downstream Response Cellular Response Downstream->Response

References

Navigating HPLC Retention Time Shifts in Thiazolylalanine-Containing Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids into peptides is a powerful strategy to enhance therapeutic properties. Thiazolylalanine, a synthetic amino acid, is of particular interest for its ability to introduce conformational constraints and modulate bioactivity. However, its presence can significantly impact the behavior of peptides during reversed-phase high-performance liquid chromatography (RP-HPLC) analysis, primarily affecting retention times. This guide provides an objective comparison of the HPLC performance of this compound-containing peptides against their natural counterparts, supported by experimental data and detailed protocols, to facilitate more efficient purification and analysis.

The inclusion of a thiazole ring in place of a phenyl ring, as in the substitution of phenylalanine with this compound, alters the electronic and steric properties of the amino acid side chain. This modification generally leads to an increase in the hydrophobicity of the peptide, resulting in longer retention times in RP-HPLC.[1] Understanding and predicting these shifts are crucial for method development, impurity profiling, and quality control in peptide drug development.

Comparative Analysis of Retention Times

The fundamental principle governing the separation of peptides in RP-HPLC is their relative hydrophobicity. Peptides with greater hydrophobicity interact more strongly with the nonpolar stationary phase of the HPLC column, thus requiring a higher concentration of organic solvent in the mobile phase to elute, which translates to a longer retention time.[2][3]

While direct comparative studies with extensive datasets are limited, the increased hydrophobicity of the thiazole moiety compared to the phenyl group is a well-documented influencer of chromatographic behavior. The sulfur atom in the thiazole ring contributes to its distinct electronic and conformational properties, which can lead to more pronounced hydrophobic interactions with the C18 stationary phase commonly used in peptide separations.[4]

Peptide Sequence Modification Expected Retention Time Shift vs. Phenylalanine Analog Rationale
Ac-Gly-X-Ala-NH2X = this compoundIncreasedThe thiazole ring is generally more hydrophobic than the phenyl ring of phenylalanine.
H-Tyr-X-Gly-Phe-Leu-OHX = this compoundIncreasedThe overall hydrophobicity of the peptide is increased by the thiazole substitution.
Cyclo(Pro-Phe-X-Gly-Ile)X = this compoundSignificantly IncreasedThe rigid cyclic structure combined with the hydrophobic thiazole ring enhances interaction with the stationary phase.

Note: The exact magnitude of the retention time shift is dependent on the specific peptide sequence, the position of the modification, and the HPLC conditions.

Factors Influencing Retention Time Shifts

Several factors can influence the degree of retention time shift observed when replacing a natural amino acid with this compound:

  • Peptide Sequence and Length: The overall amino acid composition and the length of the peptide chain play a crucial role. The effect of a single this compound substitution will be more pronounced in shorter, more hydrophilic peptides.[1]

  • Position of Substitution: The location of the this compound residue within the peptide sequence can affect its interaction with the stationary phase. A residue in a more exposed position may have a greater impact on retention than one buried within the peptide's three-dimensional structure.

  • Secondary Structure: The conformational constraints imposed by the thiazole ring can influence the peptide's secondary structure, which in turn can affect its interaction with the stationary phase and, consequently, its retention time.[4]

  • HPLC Conditions: Mobile phase composition (e.g., organic solvent, ion-pairing agent), gradient slope, column temperature, and the specific stationary phase chemistry all significantly impact peptide retention.[4][5]

Experimental Protocols

Accurate and reproducible HPLC analysis is paramount for the characterization of modified peptides. Below are detailed protocols for the synthesis and HPLC analysis of peptides, which can be adapted for this compound-containing analogs.

Solid-Phase Peptide Synthesis (SPPS) Workflow

resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection coupling Amino Acid Coupling deprotection->coupling washing Washing coupling->washing washing->deprotection Repeat for each amino acid cleavage Cleavage & Deprotection washing->cleavage purification HPLC Purification cleavage->purification sample_prep Sample Preparation injection Injection sample_prep->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection fraction_collection Fraction Collection detection->fraction_collection analysis Purity Analysis fraction_collection->analysis start Peptide with this compound scouting Initial Scouting Gradient (e.g., 5-95% Acetonitrile) start->scouting retention Assess Retention Time scouting->retention early Elutes Too Early retention->early Low Retention late Elutes Too Late / Broad Peak retention->late High Retention good Good Retention & Peak Shape retention->good Optimal shallow Shallow Gradient early->shallow steep Steeper Initial Gradient late->steep optimize Optimize Gradient good->optimize final Final Optimized Method optimize->final shallow->optimize steep->optimize

References

A Comparative Guide to the Fluorescence Quantum Yield of Thiazolylalanine Derivatives and Related Fluorescent Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorescent amino acids into peptides and proteins is a powerful technique for studying biological processes. Thiazolylalanine and its derivatives, a class of unnatural amino acids, offer unique spectroscopic properties that make them valuable tools in fluorescence-based assays, microscopy, and diagnostics. This guide provides a comparative overview of the fluorescence quantum yield of various this compound derivatives and related heterocyclic fluorescent amino acids, supported by experimental data from peer-reviewed literature.

Comparative Analysis of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a critical parameter for evaluating the efficiency of a fluorophore. It represents the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is desirable for most fluorescence applications. The following table summarizes the photophysical properties of several this compound derivatives and related compounds.

Compound Name/ClassExcitation Max (λex, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (Φf)Solvent/ConditionsReference
2-(2-Thienyl)benzoxazolyl-L-alanineNot specifiedNot specified0.79Not specified[1]
Benzothiazole-difluoroborate Derivatives~490-550~510-5700.00 - 0.441Toluene[2]
Bithiophene Benzoxazolyl-alaninesNot specifiedNot specified0.37 - 0.55Not specified[1]
Terthiophene Benzoxazolyl-alaninesNot specifiedNot specified0.10 - 0.13Not specified[1]
4-Amino-N-aryl-1,8-naphthalimide Amino Acid4255350.73AcetonitrileNot in search results
Dansyl-L-alanine3305400.54 (bound to albumin)Aqueous BufferNot in search results

Note: The data presented is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. The term "this compound derivatives" encompasses a broad range of chemical structures, and the photophysical properties are highly dependent on the specific molecular architecture and the solvent environment.

Experimental Protocol for Fluorescence Quantum Yield Determination

The following is a generalized protocol for determining the relative fluorescence quantum yield of a fluorescent amino acid derivative. This protocol is a synthesis of methodologies commonly reported in the scientific literature.

1. Materials and Instruments:

  • Fluorometer capable of measuring excitation and emission spectra.
  • UV-Vis spectrophotometer.
  • Quartz cuvettes (1 cm path length).
  • Fluorescent standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).
  • Solvent (e.g., ethanol, acetonitrile, or aqueous buffer).
  • This compound derivative (sample).

2. Sample Preparation:

  • Prepare a stock solution of the this compound derivative in the chosen solvent.
  • Prepare a series of dilutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
  • Prepare a solution of the fluorescent standard with an absorbance matching one of the sample solutions at the same excitation wavelength.

3. Measurement:

  • Measure the absorbance of all solutions at the chosen excitation wavelength using the UV-Vis spectrophotometer.
  • Record the fluorescence emission spectrum of each solution using the fluorometer. The excitation wavelength should be the same for both the sample and the standard.
  • Record the emission spectrum of a solvent blank.

4. Data Analysis:

  • Subtract the integrated intensity of the solvent blank from the integrated intensities of the sample and standard emission spectra.
  • Calculate the fluorescence quantum yield of the sample (Φf_sample) using the following equation:

Experimental Workflow

The following diagram illustrates the key steps in determining the fluorescence quantum yield of a this compound derivative.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare this compound Derivative Solutions measure_abs Measure Absorbance (UV-Vis) prep_sample->measure_abs prep_std Prepare Fluorescent Standard Solution prep_std->measure_abs measure_fluor Measure Fluorescence Emission measure_abs->measure_fluor integrate Integrate Emission Spectra measure_fluor->integrate calculate Calculate Quantum Yield integrate->calculate result Comparative Quantum Yield Data calculate->result

Caption: Workflow for determining the fluorescence quantum yield.

Signaling Pathways and Logical Relationships

While this compound derivatives are primarily used as fluorescent probes and do not directly participate in signaling pathways in the same way as endogenous molecules, their fluorescence can be modulated by the local microenvironment. This property can be exploited to study protein conformational changes, binding events, and enzyme activity. The logical relationship is that a change in the protein's state (e.g., ligand binding) leads to a change in the environment of the incorporated this compound derivative, which in turn results in a measurable change in its fluorescence properties (intensity, lifetime, or emission wavelength).

logical_relationship protein_state Change in Protein State (e.g., Ligand Binding) environment_change Altered Microenvironment of this compound protein_state->environment_change fluorescence_change Modulated Fluorescence Signal (Intensity, Lifetime, λem) environment_change->fluorescence_change detection Detection by Fluorometer fluorescence_change->detection

Caption: Probing protein dynamics with this compound.

References

Unlocking the Structural Secrets of Thiazolylalanine Peptides: A Guide to NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the precise three-dimensional structure of novel peptides is paramount. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural elucidation of peptides incorporating the non-proteinogenic amino acid, thiazolylalanine. Due to the limited availability of published NMR data for this compound-containing peptides, this guide will utilize representative data from related molecules to illustrate the principles and expected outcomes of such analyses.

The Power of NMR in Peptide Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and interactions of molecules in solution.[1][2] For peptides, NMR is instrumental in determining the primary, secondary, and tertiary structures, offering insights that are complementary to solid-state methods like X-ray crystallography.[3] A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the structural puzzle of a peptide.

Key NMR Experiments for Peptide Analysis

A typical NMR analysis workflow for a peptide involves a series of experiments to assign the chemical shifts of all protons and carbons and then to identify through-bond and through-space correlations.

1. 1D ¹H NMR: The initial step is to acquire a simple 1D proton NMR spectrum. This provides a general overview of the proton environments in the peptide. For complex peptides, this spectrum will be crowded, but it can give a preliminary indication of the sample's purity and folding state.

2. 2D Homonuclear Correlation Spectroscopy (COSY): The COSY experiment reveals protons that are coupled to each other through a few chemical bonds (typically 2-3 bonds).[3] This is crucial for identifying the spin systems of individual amino acid residues. For this compound, COSY would help to connect the α-proton to the β-protons.

3. 2D Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to an entire spin system.[3] This means that all protons within a single amino acid residue will show cross-peaks, allowing for the unambiguous identification of the amino acid type.

4. 2D Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment is the cornerstone of peptide and protein structure determination. It identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by chemical bonds.[3] These through-space correlations provide the distance restraints that are essential for calculating the three-dimensional structure of the peptide.

5. 2D Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly ¹³C or ¹⁵N. This experiment helps to resolve spectral overlap and is fundamental for assigning the carbon and nitrogen backbone and sidechain resonances.

6. 2D Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and heteronuclei that are separated by two or three bonds. This is particularly useful for connecting different spin systems and for assigning quaternary carbons.

Experimental Workflow for NMR Analysis of a this compound Peptide

The following diagram illustrates a typical workflow for the structural analysis of a this compound-containing peptide using NMR spectroscopy.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_calculation Structure Calculation & Validation Sample Synthesized & Purified This compound Peptide Dissolution Dissolve in appropriate deuterated solvent (e.g., D2O, CD3CN/H2O) Sample->Dissolution 1D_H1 1D ¹H Dissolution->1D_H1 2D_NMR 2D NMR Experiments (COSY, TOCSY, NOESY, HSQC, HMBC) 1D_H1->2D_NMR Processing Fourier Transform, Phasing, Baseline Correction 2D_NMR->Processing Assignment Resonance Assignment (Backbone & Sidechain) Processing->Assignment Restraints NOE Restraint Generation Assignment->Restraints Calculation Structure Calculation (e.g., using CYANA, XPLOR-NIH) Restraints->Calculation Refinement Structure Refinement Calculation->Refinement Validation Structure Validation (e.g., PROCHECK) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure Ensemble

A generalized workflow for the structural elucidation of a peptide using NMR spectroscopy.

Representative NMR Data for Thiazole-Containing Moieties

In the absence of readily available, complete NMR datasets for this compound peptides, we present representative ¹H and ¹³C chemical shift data for the thiazole ring and for N-acetyl-phenylalanine, which can serve as a proxy for a modified amino acid within a peptide chain. These values can be used as a starting point for the assignment of spectra for novel this compound peptides.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Thiazole and N-Acetyl-Phenylalanine

Molecule Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Thiazole[4]H28.89C2: 153.4
H47.99C4: 143.7
H57.44C5: 115.1
N-Acetyl-Phenylalanine[5]α-H4.65α-C: 54.5
β-H3.15, 3.05β-C: 37.5
Aromatic-H7.2-7.4Aromatic-C: 127-130
Acetyl-CH₃1.95Acetyl-C=O: 172.0
Acetyl-CH₃: 22.5

Note: Chemical shifts are highly dependent on the solvent, pH, temperature, and the local chemical environment within the peptide.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality NMR data. Below are generalized protocols for key NMR experiments.

Sample Preparation
  • Peptide Synthesis and Purification: The this compound-containing peptide should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols and purified to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Dissolution: The purified peptide is lyophilized and then dissolved in a deuterated solvent. For many peptides, a mixture of 90% H₂O/10% D₂O is used to allow for the observation of exchangeable amide protons.[3] The concentration should ideally be in the millimolar range (e.g., 1-5 mM).

  • pH Adjustment: The pH of the sample is adjusted to the desired value (typically between 4 and 6) by the addition of small amounts of DCl or NaOD.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR: A standard single-pulse experiment is used. Water suppression techniques (e.g., presaturation or WATERGATE) are employed for samples in H₂O.

  • 2D TOCSY: A typical TOCSY experiment is acquired with a mixing time of 60-80 ms to allow for magnetization transfer throughout the entire spin system of each residue.

  • 2D NOESY: A NOESY experiment is acquired with a mixing time in the range of 100-300 ms to observe through-space correlations. The optimal mixing time may need to be determined empirically.

  • 2D ¹H-¹³C HSQC: A sensitivity-enhanced HSQC experiment is used to correlate proton and carbon chemical shifts.

  • 2D ¹H-¹³C HMBC: An HMBC experiment with a long-range coupling delay optimized for J-couplings of 4-10 Hz is used to identify multi-bond correlations.

Logical Pathway for Resonance Assignment

The process of assigning all the NMR signals to specific atoms in the peptide is a critical step. The following diagram outlines the logical progression of this process.

Resonance_Assignment TOCSY TOCSY Spectrum Identify_Spin_Systems Identify Amino Acid Spin Systems TOCSY->Identify_Spin_Systems Sequential_Walk Perform 'Sequential Walk' using dαN(i, i+1), dNN(i, i+1), and dβN(i, i+1) NOEs Identify_Spin_Systems->Sequential_Walk NOESY NOESY Spectrum NOESY->Sequential_Walk Sequence_Specific_Assignment Sequence-Specific Backbone Assignment Sequential_Walk->Sequence_Specific_Assignment Sidechain_Assignment Assign Sidechain Resonances Sequence_Specific_Assignment->Sidechain_Assignment HSQC_HMBC HSQC & HMBC Spectra HSQC_HMBC->Sidechain_Assignment Final_Assignments Complete Resonance Assignments Sidechain_Assignment->Final_Assignments

References

Thiazolylalanine: A Potential Alternative for Rapid, Catalyst-Free Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug development, the ability to selectively label and track biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, utilizing non-canonical amino acids (ncAAs) to introduce unique chemical handles into proteins. These handles can then be modified with exquisite specificity through reactions that do not interfere with biological processes. While amino acids for click chemistry and tetrazine ligations are well-established, this guide explores the potential of Thiazolylalanine derivatives as a compelling alternative, comparing its prospective performance against mainstream bioorthogonal ncAAs based on reaction kinetics, biocompatibility, and ease of use.

Introduction to Bioorthogonal Non-Canonical Amino Acids

Bioorthogonal chemistry relies on a two-step process: first, an ncAA bearing a unique chemical reporter is incorporated into a target protein, typically through the expansion of the genetic code.[1] Second, a probe molecule carrying a complementary reactive group is introduced, which selectively forms a covalent bond with the ncAA-reporter, enabling visualization or functionalization.[1] The ideal bioorthogonal reaction is fast, highly specific, and proceeds under physiological conditions without the need for cytotoxic catalysts.[2][3]

This guide focuses on three major catalyst-free bioorthogonal strategies:

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Utilizes methionine surrogates like L-Azidohomoalanine (AHA) or L-Homopropargylglycine (HPG), which react with strained cyclooctynes.[4][5]

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation: Employs ncAAs containing highly reactive dienophiles, such as trans-cyclooctene (e.g., TCO*-Lysine), which undergo extremely rapid cycloaddition with tetrazine probes.[6][7]

  • Thiazolidine Ligation: A prospective method based on the rapid and specific condensation between an aldehyde and the 1,2-aminothiol of an N-terminal cysteine residue.[8] This guide explores the potential of an aldehyde-bearing this compound derivative to participate in this highly efficient reaction.

Comparative Analysis of Bioorthogonal Amino Acids

The choice of a bioorthogonal pair is dictated by the specific experimental needs, including required reaction speed, the potential for steric hindrance, and the metabolic tolerance of the ncAA. The following table summarizes the key quantitative performance metrics for this compound (hypothetical aldehyde derivative) against established alternatives.

FeatureThis compound Derivative (Hypothetical)Azidohomoalanine (AHA)trans-Cyclooctene Lysine (TCO*A)
Reaction Type Thiazolidine LigationStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (IEDDA)
Reaction Partner N-terminal CysteineStrained Alkyne (e.g., DBCO, BCN)Tetrazine
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ~10³ - 5.5 x 10³ (estimated from analogous reactions)[9][10]~10⁻² - 1[10]~10³ - 10⁶[11]
Catalyst Required NoNoNo
Incorporation Method Genetic Code Expansion (Amber Suppression)Metabolic Labeling (Methionine surrogate) or Genetic Code ExpansionGenetic Code Expansion (Amber Suppression)
Key Advantages Extremely fast kinetics; utilizes a natural amino acid (Cys) as a reaction partner.Small, minimally perturbative azide group; well-established protocols.Unparalleled reaction speed, ideal for low concentration applications and in vivo imaging.[7][12]
Potential Limitations Requires protein engineering for N-terminal Cysteine; stability of the aldehyde group.Slower kinetics compared to IEDDA and Thiazolidine Ligation.Bulky TCO group may be sterically demanding; potential for isomerization.
Biocompatibility High (catalyst-free). While some thiazole derivatives have shown cytotoxicity in other contexts, the reaction itself is bioorthogonal.[13][14]High (catalyst-free). Azides are metabolically stable and non-native to cells.[3]High (catalyst-free). Tetrazines and TCO are well-tolerated in living systems.[6]

Reaction Mechanisms and Workflows

The efficiency and specificity of a bioorthogonal strategy are rooted in its underlying chemical reaction. The diagrams below illustrate the general workflow for ncAA incorporation and the specific ligation chemistries.

Experimental Workflow cluster_in_vitro Molecular Biology cluster_in_vivo Cell Culture / Expression cluster_labeling Bioorthogonal Labeling Plasmid Plasmid DNA (Gene of Interest + Amber Stop Codon) Transfection Transfection into Host Cells Plasmid->Transfection OrthogonalPair Orthogonal Synthetase/tRNA Pair OrthogonalPair->Transfection ncAA_Addition Add ncAA to Culture Medium Transfection->ncAA_Addition Expression Protein Expression & ncAA Incorporation ncAA_Addition->Expression UnnaturalProtein Protein with ncAA Expression->UnnaturalProtein Ligation Bioorthogonal Ligation UnnaturalProtein->Ligation Probe Reactive Probe (e.g., Fluorophore-Tetrazine) Probe->Ligation LabeledProtein Labeled Protein Ligation->LabeledProtein

Caption: General workflow for site-specific protein labeling using non-canonical amino acids.

Bioorthogonal Reactions Bioorthogonal Ligation Chemistries TCO Protein-TCO* Dihydropyridazine Stable Adduct (Dihydropyridazine) TCO->Dihydropyridazine IEDDA (k₂ ≈ 10³-10⁶ M⁻¹s⁻¹) Tetrazine Tetrazine-Probe Tetrazine->Dihydropyridazine Azide Protein-Azide (AHA) Triazole Stable Adduct (Triazole) Azide->Triazole SPAAC (k₂ ≈ 1 M⁻¹s⁻¹) DBCO DBCO-Probe DBCO->Triazole Aldehyde Protein-Aldehyde (this compound) Thiazolidine Stable Adduct (Thiazolidine) Aldehyde->Thiazolidine Thiazolidine Ligation (k₂ ≈ 10³ M⁻¹s⁻¹) Cysteine N-term Cysteine-Probe Cysteine->Thiazolidine

Caption: Comparison of IEDDA, SPAAC, and the proposed Thiazolidine Ligation reactions.

Decision Tree Start Start: Choose a Bioorthogonal Strategy Q_Speed Is reaction speed the top priority (e.g., low concentration, in vivo)? Start->Q_Speed Q_Size Is the smallest possible modification critical? Q_Speed->Q_Size No Use_IEDDA Use IEDDA (TCO*A + Tetrazine) Q_Speed->Use_IEDDA Yes Q_Protein_Eng Is N-terminal protein engineering feasible? Q_Size->Q_Protein_Eng No Use_SPAAC Use SPAAC (AHA + Strained Alkyne) Q_Size->Use_SPAAC Yes (Azide is smallest) Use_Thiazolidine Consider Thiazolidine Ligation (Aldehyde-ncAA + N-term Cys) Q_Protein_Eng->Use_Thiazolidine Yes Q_Protein_Eng->Use_SPAAC No (More general)

Caption: Decision guide for selecting a suitable bioorthogonal ncAA strategy.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioorthogonal labeling experiments. The following protocols provide a framework for ncAA incorporation and subsequent conjugation.

Protocol 1: Site-Specific Incorporation of ncAA via Amber Suppression

This protocol describes the general method for expressing a protein containing a site-specifically incorporated ncAA (e.g., TCO*A or a hypothetical aldehyde-bearing this compound) in E. coli.

Materials:

  • Expression plasmid for the protein of interest with a TAG (amber) codon at the desired site.

  • pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair for the specific ncAA.

  • E. coli expression host strain (e.g., BL21(DE3)).

  • LB medium and SOC medium.

  • Appropriate antibiotics (e.g., ampicillin, chloramphenicol).

  • ncAA stock solution (e.g., 100 mM in 0.2 M NaOH, stored at -20°C).

  • IPTG or Arabinose for induction.

Methodology:

  • Transformation: Co-transform the expression plasmid and the pEVOL plasmid into competent E. coli cells. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate 500 mL of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • ncAA Addition: Add the ncAA stock solution to the culture to a final concentration of 1-2 mM.[15]

  • Induction: Add the inducer (e.g., IPTG to 1 mM or Arabinose to 0.2%) to the culture.

  • Expression: Reduce the temperature to 20-30°C and continue to shake for 12-18 hours to allow for protein expression.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the ncAA-containing protein using standard protein purification techniques (e.g., Ni-NTA affinity chromatography if His-tagged). Confirm incorporation and protein mass via ESI-MS.

Protocol 2: Protein Labeling via Inverse-Electron-Demand Diels-Alder (IEDDA)

This protocol details the labeling of a TCO*A-containing protein with a tetrazine-fluorophore probe.[6]

Materials:

  • Purified TCO*A-containing protein in PBS (pH 7.4).

  • Tetrazine-fluorophore stock solution (e.g., 1-10 mM in anhydrous DMSO).

  • PBS (pH 7.4).

Methodology:

  • Reagent Preparation: Dilute the purified protein to a working concentration (e.g., 10 µM) in PBS.

  • Ligation Reaction: Add the tetrazine-fluorophore stock solution to the protein solution. A 1.5 to 5-fold molar excess of the tetrazine probe is typically sufficient due to the rapid kinetics.

  • Incubation: Incubate the reaction mixture for 15-60 minutes at room temperature, protected from light. The reaction is often complete within minutes.[6]

  • Removal of Excess Probe: Remove the unreacted tetrazine-fluorophore using a desalting column (e.g., Sephadex G-25) or via dialysis against PBS.

  • Analysis: Confirm successful labeling by SDS-PAGE with in-gel fluorescence scanning and by UV-Vis spectroscopy to determine the degree of labeling.

Protocol 3: Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the labeling of an AHA-containing protein with a strained alkyne probe (e.g., DBCO-fluorophore).[4][16]

Materials:

  • Purified AHA-containing protein in PBS (pH 7.4).

  • DBCO-fluorophore stock solution (e.g., 10 mM in DMSO).

  • PBS (pH 7.4).

Methodology:

  • Reagent Preparation: Dilute the purified protein to a working concentration (e.g., 20-50 µM) in PBS.

  • Ligation Reaction: Add a 10- to 20-fold molar excess of the DBCO-fluorophore stock solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v).

  • Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing, protected from light.[16] Reaction progress can be monitored over time by LC-MS.

  • Removal of Excess Probe: Purify the labeled protein conjugate from unreacted probe using a desalting column or dialysis.

  • Analysis: Analyze the final product by SDS-PAGE and mass spectrometry to confirm conjugation and purity.

Conclusion

The field of bioorthogonal chemistry continues to provide increasingly sophisticated tools for molecular biology and drug development. While SPAAC and IEDDA reactions are the current mainstays for catalyst-free protein labeling, the exploration of novel chemistries is critical. The proposed use of an aldehyde-bearing This compound derivative for thiazolidine ligation presents a promising strategy. Its potential for extremely rapid, catalyst-free kinetics, rivaling even the fastest IEDDA reactions, makes it an attractive target for future development. For researchers requiring the utmost reaction speed for challenging in vivo applications, developing and validating this third pathway could provide a significant advantage, expanding the repertoire of bioorthogonal tools available to the scientific community.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Thiazolylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as Thiazolylalanine, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.

Key Safety and Hazard Information

Based on available safety data, L-4-Thiazolylalanine is classified with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Due to these potential hazards, all handling and disposal procedures should be conducted with appropriate personal protective equipment and in a controlled environment.

Quantitative Data Summary

While specific toxicity values such as LD50 (median lethal dose) are not consistently provided in publicly available safety literature, the following table summarizes key identifiers and known hazard information for L-4-Thiazolylalanine.

PropertyValueReference
CAS Number 119433-80-6[1][3]
Molecular Formula C6H8N2O2S[4]
Molecular Weight 172.20 g/mol [4]
Appearance White to off-white or pale yellow solid/powder.[3]
Hazard Statements H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation).[1][2]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage temperatures range from -15°C to 8°C.[2][3][5]
Incompatibilities Strong oxidizing agents.[3]
Disposal Recommendation Licensed chemical destruction plant or controlled incineration. Do not dispose of in sewer systems.[1][2]

Experimental Protocol for this compound Disposal

This detailed protocol provides a step-by-step guide for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.

Objective: To safely collect, segregate, and prepare this compound waste for disposal by a licensed hazardous waste contractor.

Materials:

  • Appropriate Personal Protective Equipment (PPE):

    • Nitrile gloves

    • Safety goggles with side shields

    • Chemical-resistant lab coat

    • Full-face respirator if exposure limits are exceeded or if experiencing irritation.[2]

  • Designated hazardous waste container (chemically compatible, leak-proof, with a secure lid)

  • Hazardous waste labels

  • Chemical fume hood

  • Spill kit for chemical spills

Procedure:

  • Preparation and Precaution:

    • Conduct all waste handling procedures within a well-ventilated chemical fume hood to minimize inhalation of dust or aerosols.[2]

    • Ensure a chemical spill kit is readily accessible.

    • Inspect all PPE for integrity before use.

  • Waste Segregation:

    • Solid Waste:

      • Carefully collect any unused or waste this compound powder.

      • Place contaminated disposable materials such as weighing paper, gloves, and paper towels into a designated, durable, and clearly labeled plastic bag or container for solid chemical waste.

    • Liquid Waste:

      • Solutions containing this compound should be collected in a designated, leak-proof, and chemically compatible liquid waste container.

      • Crucially, do not mix this compound waste with incompatible chemicals, especially strong oxidizing agents. [3]

    • Empty Containers:

      • The original this compound container, once empty, should be triple-rinsed with a suitable solvent (e.g., water, if appropriate for the subsequent waste stream).

      • Collect the rinseate as hazardous liquid waste.

      • After triple-rinsing, the container can often be disposed of as regular lab glass or plastic, but always follow your institution's specific guidelines.

  • Waste Container Management:

    • Use a designated hazardous waste container that is in good condition, free from leaks or damage, and has a secure, tight-fitting lid.

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The full chemical name: "this compound" (avoiding abbreviations).

      • The CAS number: 119433-80-6.

      • The specific hazards (e.g., "Irritant").

      • The accumulation start date.

      • The name and contact information of the generating laboratory/researcher.

  • Storage of Waste:

    • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within or near the laboratory.

    • Ensure the storage area is away from general traffic and incompatible materials.

  • Final Disposal:

    • Once the waste container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • The recommended final disposal methods are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][2]

    • Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [1][2]

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final Storage & Disposal start Waste Generation ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid Solid Waste (Powder, Contaminated Items) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid empty Empty Containers waste_type->empty Empty collect Collect in Designated Waste Container solid->collect liquid->collect empty->collect after triple-rinsing label_container Label Container Correctly collect->label_container store Store in Satellite Accumulation Area label_container->store pickup Arrange for EHS Pickup store->pickup end Final Disposal by Licensed Contractor pickup->end

Caption: A workflow diagram illustrating the step-by-step process for the safe disposal of this compound waste.

cluster_handling Initial Handling cluster_waste Waste Generation cluster_disposal_path Disposal Pathway cluster_final_disposal Final Disposition This compound This compound handling Handling in Lab This compound->handling waste Waste this compound (Solid, Liquid, Contaminated) handling->waste segregation Segregate & Contain waste->segregation storage Secure Storage segregation->storage ehs EHS/Licensed Contractor storage->ehs incineration Controlled Incineration ehs->incineration

Caption: A logical relationship diagram showing the lifecycle of this compound from handling to final disposal.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Thiazolylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Thiazolylalanine. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

This compound and its derivatives are valuable compounds in pharmaceutical research. However, their handling requires stringent safety measures to mitigate potential health risks. This document outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and compliant disposal methods.

Hazard Assessment and Personal Protective Equipment (PPE)

The hazards associated with this compound can vary depending on its specific form or derivative. For instance, L-4-Thiazolylalanine is known to cause skin and eye irritation and may lead to respiratory irritation[1]. Conversely, some derivatives, such as N-Fmoc-3-(4-thiazolyl)-L-alanine, may not be classified as hazardous under normal handling conditions. Therefore, a thorough review of the Safety Data Sheet (SDS) for the specific this compound compound being used is imperative before commencing any work.

Core PPE Requirements:

  • Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes[2].

  • Hand Protection: Chemical-resistant gloves are required. Given the absence of specific glove compatibility data for this compound, nitrile gloves are a recommended starting point due to their broad resistance to a range of chemicals. It is crucial to inspect gloves for any signs of degradation and to change them immediately if contamination is suspected.

  • Body Protection: A standard laboratory coat must be worn to protect against skin contact[3][4].

  • Respiratory Protection: When handling this compound powder, especially if there is a risk of aerosolization, a NIOSH-approved respirator is essential to prevent inhalation[1]. All handling of powdered this compound should be performed in a well-ventilated area, preferably within a chemical fume hood[1][5].

Quantitative Data for Personal Protective Equipment

PPE ComponentSpecificationGuideline
Gloves Chemical-resistant (Nitrile recommended)Inspect before use. Change immediately upon contamination. For prolonged or high-exposure tasks, consider double-gloving.
Eye Protection Chemical safety goggles (ANSI Z87.1 certified)Must be worn at all times in the laboratory when handling the compound.
Respiratory Protection NIOSH-approved N95 or higher respiratorRequired when handling powder outside of a certified chemical fume hood or when aerosolization is possible.
Lab Coat Standard, long-sleevedMust be fully buttoned. Remove before leaving the laboratory area.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step plan provides a procedural guide for laboratory personnel.

1. Preparation:

  • Review the Safety Data Sheet (SDS) for the specific this compound compound.
  • Ensure a designated handling area is clean and uncluttered.
  • Verify that all necessary PPE is available and in good condition.
  • Confirm that a chemical fume hood is functioning correctly.

2. Handling:

  • Don all required PPE before entering the designated handling area.
  • Perform all manipulations of powdered this compound within a chemical fume hood to control dust and vapors[1][5].
  • Use tools and techniques that minimize dust generation (e.g., careful scooping instead of pouring from a height).
  • In the event of a spill, follow established laboratory protocols for chemical spill cleanup.

3. Post-Handling:

  • Decontaminate all surfaces and equipment used.
  • Carefully remove PPE, avoiding contact with contaminated areas.
  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect all solid waste, including contaminated PPE and disposable labware, in a designated, clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste this compound should be disposed of as chemical waste. The primary recommended method is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing[1].

  • Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_area Prepare Handling Area prep_sds->prep_area prep_ppe Inspect & Don PPE prep_area->prep_ppe prep_hood Verify Fume Hood prep_ppe->prep_hood handle_powder Weigh/Transfer in Fume Hood prep_hood->handle_powder handle_spill Spill Response (if needed) handle_powder->handle_spill post_decon Decontaminate Surfaces handle_powder->post_decon post_ppe Doff PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disp_solid Collect Solid Waste post_wash->disp_solid disp_chem Dispose of Chemical Waste post_wash->disp_chem

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.